molecular formula C9H7ClOS B169978 (5-Chloro-1-benzothiophen-2-yl)methanol CAS No. 13771-71-6

(5-Chloro-1-benzothiophen-2-yl)methanol

Cat. No.: B169978
CAS No.: 13771-71-6
M. Wt: 198.67 g/mol
InChI Key: FCOZSABHIQGAHY-UHFFFAOYSA-N
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Description

(5-Chloro-1-benzothiophen-2-yl)methanol is a valuable benzothiophene-based building block for advanced pharmaceutical and medicinal chemistry research. The benzothiophene scaffold is a recognized pharmacophore, featured in several FDA-approved drugs and known for its diverse biological activities . This compound is specifically engineered for the synthesis of complex molecular architectures, serving as a key intermediate in the development of potential therapeutic agents. Its structure is of significant interest in central nervous system (CNS) drug discovery; for instance, related spirooxindole-benzo[b]thiophene hybrids have demonstrated activity as acetylcholinesterase (AChE) inhibitors, positioning them as potential candidates for research into Alzheimer's disease therapeutics . The presence of the chlorobenzothiophene core and the hydroxymethyl handle provides versatile sites for further chemical modification, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in drug discovery . Researchers utilize this compound to develop novel molecules targeting a range of pathological conditions, capitalizing on the proven utility of chlorine-containing heterocycles in modern pharmaceuticals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOZSABHIQGAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633114
Record name (5-Chloro-1-benzothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13771-71-6
Record name (5-Chloro-1-benzothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Chloro-1-benzothiophen-2-yl)methanol synthesis from 5-chlorobenzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (5-Chloro-1-benzothiophen-2-yl)methanol from 5-chlorobenzothiophene. The synthesis is a two-step process commencing with the formylation of the 5-chlorobenzothiophene substrate via a Vilsmeier-Haack reaction to yield the intermediate, 5-chloro-1-benzothiophene-2-carbaldehyde. This intermediate is then subsequently reduced to the target molecule, this compound, using sodium borohydride. This guide provides detailed experimental protocols, quantitative data, and a logical workflow diagram to support researchers in the successful synthesis of this compound, which holds potential as a building block in the development of novel therapeutic agents.

Core Synthesis Pathway

The synthesis proceeds through two key transformations:

  • Step 1: Vilsmeier-Haack Formylation of 5-chlorobenzothiophene to introduce a formyl group at the C2 position, yielding 5-chloro-1-benzothiophene-2-carbaldehyde.

  • Step 2: Reduction of the Aldehyde group of the intermediate to a primary alcohol using sodium borohydride, resulting in the formation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis. Please note that specific yields can vary based on reaction scale and purification efficiency.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction TimeProductYield (%)
1Vilsmeier-Haack Formylation5-ChlorobenzothiophenePhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Dichloromethane (DCM)0 to reflux2-4 hours5-Chloro-1-benzothiophene-2-carbaldehydeNot Reported
2Aldehyde Reduction5-Chloro-1-benzothiophene-2-carbaldehydeSodium borohydride (NaBH₄)Methanol (MeOH) or Ethanol (EtOH)0 to Room Temp1-2 hoursThis compoundNot Reported

Experimental Protocols

Step 1: Synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde via Vilsmeier-Haack Reaction

This procedure is based on established protocols for the formylation of electron-rich heterocyclic compounds.[1][2]

Materials:

  • 5-Chlorobenzothiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve 5-chlorobenzothiophene (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add the solution of 5-chlorobenzothiophene dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-chloro-1-benzothiophene-2-carbaldehyde by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of 5-Chloro-1-benzothiophene-2-carbaldehyde:

  • Physical State: Expected to be a solid.

  • Molecular Formula: C₉H₅ClOS

  • Molecular Weight: 196.65 g/mol

  • CAS Number: 28540-51-4[3]

  • Spectroscopic Data: Characterization would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Step 2: Synthesis of this compound

This protocol is a standard procedure for the reduction of aromatic aldehydes.

Materials:

  • 5-Chloro-1-benzothiophene-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-chloro-1-benzothiophene-2-carbaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or silica gel column chromatography if necessary.

Characterization of this compound:

  • Physical State: Expected to be a solid.

  • Molecular Formula: C₉H₇ClOS

  • Molecular Weight: 198.67 g/mol

  • Spectroscopic Data: The structure should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum would be expected to show a characteristic singlet for the methylene protons (CH₂OH) and signals corresponding to the aromatic protons of the benzothiophene ring system.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis and the key relationships between the components.

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Aldehyde Reduction Start 5-Chlorobenzothiophene Reaction1 Formylation Reaction Start->Reaction1 Reagents1 POCl3, DMF Reagents1->Reaction1 Purification1 Purification (Column Chromatography) Reaction1->Purification1 Intermediate 5-Chloro-1-benzothiophene-2-carbaldehyde Reaction2 Reduction Reaction Intermediate->Reaction2 Purification1->Intermediate Reagents2 NaBH4, MeOH/EtOH Reagents2->Reaction2 Purification2 Purification (Recrystallization/Column) Reaction2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Signaling_Pathway cluster_formylation Vilsmeier-Haack Reagent Formation & Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Electrophilic Aromatic Substitution Benzothiophene 5-Chlorobenzothiophene (Nucleophile) Benzothiophene->Iminium Aldehyde 5-Chloro-1-benzothiophene-2-carbaldehyde Iminium->Aldehyde Hydrolysis

Caption: Key steps in the Vilsmeier-Haack formylation reaction.

References

Spectroscopic Profile of (5-Chloro-1-benzothiophen-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (5-Chloro-1-benzothiophen-2-yl)methanol. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for this compound. These values are estimations based on the known spectral characteristics of the benzothiophene ring system, the influence of a chloro-substituent, and the presence of a hydroxymethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1][2] The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.80d1HH-7
~7.70d1HH-4
~7.30dd1HH-6
~7.20s1HH-3
~4.90d2H-CH₂OH
~2.50t (broad)1H-CH₂OH

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~145.0C-2
~140.0C-7a
~138.5C-3a
~131.0C-5
~128.0C-4
~125.0C-6
~123.0C-7
~122.0C-3
~60.0-CH₂OH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The predicted significant IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
~3100MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~1600, ~1470, ~1440Medium-StrongAromatic C=C skeletal vibrations
~1050StrongC-O stretch (primary alcohol)
~820StrongC-H out-of-plane bending (aromatic)
~750StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[3][4][5]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
198/200HighMolecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern)
167/169Medium[M-CH₂OH]⁺
139Medium[M-Cl]⁺ or [M-CH₂OH-CO]⁺
134High[C₈H₆S]⁺ (Benzothiophene radical cation)[6]

Experimental Protocols

The following are generalized methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

Data Acquisition (¹H and ¹³C NMR):

  • Spectra can be recorded on a 300 or 500 MHz NMR spectrometer.[7]

  • For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.[8] A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.[9] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[2]

IR Spectroscopy

Sample Preparation (Thin Solid Film Method): [10]

  • Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent like methylene chloride or acetone.[10]

  • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[10][11]

  • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[10]

Data Acquisition (FTIR):

  • The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the clean, empty sample compartment is recorded first.

  • The salt plate with the sample film is then placed in the sample holder.

  • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[12] The instrument software automatically subtracts the background spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[4]

  • For electron ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

Mass Analysis and Detection:

  • The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[5]

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]

  • A detector measures the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.[5] The fragmentation patterns can provide valuable structural information.[13][14]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow Synthesis Compound Synthesis This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR_Analysis NMR Analysis (¹H, ¹³C, DEPT) Sample_Prep->NMR_Analysis IR_Analysis IR Analysis (FTIR) Sample_Prep->IR_Analysis MS_Analysis MS Analysis (e.g., EI-MS) Sample_Prep->MS_Analysis Data_Interpretation Data Interpretation & Structural Elucidation NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation Final_Report Final Report & Characterization Data_Interpretation->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

(5-Chloro-1-benzothiophen-2-yl)methanol: A Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of (5-Chloro-1-benzothiophen-2-yl)methanol, a benzothiophene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information for structurally related compounds with computational predictions to offer a robust profile for research and development purposes.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₉H₇ClOS
Molecular Weight 198.67 g/mol
CAS Number 105191-89-5
Appearance White to off-white solid (Predicted)
Melting Point Not available
Boiling Point Not available
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. Below is a summary of expected spectral data for this compound based on the analysis of similar structures.

Spectroscopic TechniquePredicted Data
¹H NMR Aromatic protons (δ 7.0-8.0 ppm), methylene protons (-CH₂OH, δ ~4.8 ppm), hydroxyl proton (-OH, variable shift).
¹³C NMR Aromatic carbons (δ 120-145 ppm), methylene carbon (-CH₂OH, δ ~60-65 ppm).
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z ≈ 198, with a characteristic isotopic pattern for chlorine (M+2 peak at ~33% intensity).
Infrared (IR) Spectroscopy O-H stretching (broad, ~3300 cm⁻¹), C-H aromatic stretching (~3100-3000 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), C-O stretching (~1050 cm⁻¹), C-Cl stretching (~750 cm⁻¹).

Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route involves the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid ester.

G cluster_0 Synthesis of this compound start 5-Chloro-1-benzothiophene-2-carboxylic acid or its ester reagent Reducing Agent (e.g., LiAlH₄, NaBH₄) in appropriate solvent (e.g., THF, Ethanol) start->reagent Reduction workup Aqueous Workup and Purification (e.g., Extraction, Chromatography) reagent->workup product This compound workup->product

Caption: Proposed synthetic workflow for this compound.

General Experimental Methodology: Reduction of a Carboxylic Acid Ester
  • Reaction Setup: To a solution of the 5-chloro-1-benzothiophene-2-carboxylic acid ester in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a reducing agent like lithium aluminum hydride (LiAlH₄) is added portion-wise at 0 °C.

  • Reaction Progression: The reaction mixture is then typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH) at 0 °C.

  • Workup and Isolation: The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the precise signaling pathways modulated by this compound. However, the benzothiophene scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of benzothiophene have been reported to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Given the structural similarity to other bioactive molecules, a hypothetical logical workflow for investigating the biological activity of this compound is presented below.

G cluster_1 Biological Activity Screening Workflow A Compound Synthesis and Purification B In vitro Assays (e.g., Enzyme inhibition, Receptor binding) A->B C Cell-based Assays (e.g., Cytotoxicity, Proliferation) B->C D Identification of Molecular Target(s) C->D E Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) D->E F In vivo Studies (Animal Models) E->F

Caption: A logical workflow for the biological evaluation of novel compounds.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Researchers are encouraged to perform initial screenings against various cell lines and enzyme panels to identify potential therapeutic applications.

CAS number and molecular structure of (5-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of (5-Chloro-1-benzothiophen-2-yl)methanol, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer in public databases, this guide presents a proposed synthetic pathway, detailed experimental protocols, and predicted physicochemical and spectroscopic data based on established chemical principles and analysis of analogous structures.

Molecular Structure and Identification

This compound is a derivative of benzothiophene, a heterocyclic compound where a benzene ring is fused to a thiophene ring. In this specific isomer, a chlorine atom is substituted at the 5-position of the benzothiophene core, and a hydroxymethyl group is attached at the 2-position.

Molecular Formula: C₉H₇ClOS

Molecular Weight: 198.67 g/mol

Canonical SMILES: C1=CC2=C(C=C1Cl)C(=CS2)CO

As of the compilation of this guide, a specific CAS number for this compound has not been indexed in major chemical databases, suggesting it may be a novel or less-studied compound.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound, computed using cheminformatics tools.

PropertyPredicted Value
Molecular Formula C₉H₇ClOS
Molecular Weight 198.67 g/mol
LogP 2.85
Topological Polar Surface Area 29.46 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Proposed Synthesis and Experimental Protocols

A plausible and efficient two-step synthetic route to this compound is proposed, starting from the commercially available 4-chlorothioanisole. The workflow involves the formation of the benzothiophene ring system with a formyl group at the 2-position, followed by the reduction of the formyl group to a hydroxymethyl group.

G cluster_0 Step 1: Formyl-Cyclization cluster_1 Step 2: Reduction start 4-Chlorothioanisole intermediate 5-Chloro-1-benzothiophene-2-carbaldehyde start->intermediate n-BuLi, TMEDA, DMF Hexane, 0°C to RT product This compound intermediate->product NaBH4 Methanol/DCM

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde

This protocol is adapted from the synthesis of the parent benzo[b]thiophene-2-carbaldehyde.

  • Materials and Reagents:

    • 4-Chlorothioanisole (1 equivalent)

    • n-Butyllithium (n-BuLi) in hexanes (3.0 equivalents)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (3.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) (3.4 equivalents)

    • Anhydrous Hexane

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Nitrogen or Argon gas supply

    • Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere reactions.

  • Procedure:

    • To a solution of 4-chlorothioanisole (1 equivalent) in anhydrous hexane, add TMEDA (3.0 equivalents) under a nitrogen atmosphere with stirring.

    • Cool the resulting mixture to 0°C in an ice bath.

    • Add a solution of n-BuLi in hexanes (3.0 equivalents) dropwise to the stirred mixture, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Cool the mixture again with a cold water bath and slowly add anhydrous DMF (3.4 equivalents) with vigorous stirring.

    • Allow the resulting mixture to stir under a nitrogen atmosphere at room temperature for another 24 hours.

    • Quench the reaction by carefully adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-Chloro-1-benzothiophene-2-carbaldehyde.

Step 2: Synthesis of this compound

This protocol employs a standard reduction of an aldehyde to a primary alcohol.

  • Materials and Reagents:

    • 5-Chloro-1-benzothiophene-2-carbaldehyde (1 equivalent)

    • Sodium borohydride (NaBH₄) (1.5 equivalents)

    • Methanol

    • Dichloromethane (DCM)

    • Deionized Water

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Standard laboratory glassware.

  • Procedure:

    • Dissolve 5-Chloro-1-benzothiophene-2-carbaldehyde (1 equivalent) in a mixture of methanol and DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

    • After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of deionized water.

    • Acidify the mixture to pH ~6 with 1 M HCl.

    • Extract the product with DCM.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield this compound.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80d1HH-4
~7.75d1HH-7
~7.30dd1HH-6
~7.25s1HH-3
~4.90s2H-CH₂OH
~2.10br s1H-OH

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~145.0C-2
~140.5C-7a
~138.0C-3a
~130.0C-5
~128.0C-6
~124.5C-4
~123.0C-7
~122.0C-3
~60.0-CH₂OH

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretch (hydroxyl)
3100 - 3000MediumC-H stretch (aromatic)
2920 - 2850MediumC-H stretch (aliphatic -CH₂-)
1600 - 1450Medium-StrongC=C stretch (aromatic)
1050 - 1000StrongC-O stretch (primary alcohol)
~820StrongC-H bend (para-substituted benzene pattern)
750 - 650MediumC-S stretch
800 - 600StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
198/200High[M]⁺ (Molecular ion, showing 3:1 isotopic pattern for Cl)
181/183Medium[M-OH]⁺
169/171High[M-CH₂OH]⁺
134Medium[M-CH₂OH-Cl]⁺

Logical Flow for Structural Elucidation

The structural confirmation of the synthesized this compound would follow a logical progression of spectroscopic analyses.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Purified_Product Purified Product MS Mass Spectrometry (MS) Purified_Product->MS IR Infrared (IR) Spectroscopy Purified_Product->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purified_Product->NMR MW_Confirmation Molecular Weight and Formula Confirmation MS->MW_Confirmation FG_Identification Functional Group Identification (-OH, Ar-Cl) IR->FG_Identification Structure_Elucidation Full Structure and Isomer Confirmation NMR->Structure_Elucidation

Caption: Logical flow of spectroscopic analysis for structural elucidation.

An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group in (5-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxymethyl group in (5-Chloro-1-benzothiophen-2-yl)methanol, a key heterocyclic building block in medicinal chemistry. The document details common synthetic transformations including oxidation, esterification, and etherification, providing detailed experimental protocols for each. The significance of this compound as a precursor in the synthesis of pharmacologically active molecules is also discussed. Quantitative data is summarized in structured tables, and key reaction pathways and workflows are illustrated with diagrams to facilitate understanding and application in a research and development setting.

Introduction

The benzothiophene scaffold is a prominent heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. The substitution pattern on the benzothiophene ring system plays a crucial role in modulating the pharmacological activity. This compound, featuring a reactive hydroxymethyl group at the 2-position and a chloro substituent at the 5-position, serves as a versatile intermediate for the synthesis of a variety of derivatives. The hydroxymethyl group, in particular, is a key handle for molecular elaboration, allowing for the introduction of diverse functionalities through oxidation, esterification, and etherification reactions. This guide will delve into the characteristic reactions of this hydroxymethyl group, providing practical insights for its application in synthetic and medicinal chemistry programs.

Synthesis of this compound

The most direct and common method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 5-chloro-1-benzothiophene-2-carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.[1][2][3]

General Synthetic Workflow

G A 5-Chloro-1-benzothiophene-2-carboxylic acid B This compound A->B   LiAlH₄, THF   

Caption: Synthesis of this compound.

Experimental Protocol: Reduction of 5-Chloro-1-benzothiophene-2-carboxylic acid

Materials:

  • 5-Chloro-1-benzothiophene-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 5-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again at 0 °C.

  • The resulting mixture is stirred for 30 minutes, and the solids are removed by filtration through a pad of Celite®.

  • The filtrate is concentrated under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group of this compound is a primary alcohol and thus exhibits typical reactivity, readily undergoing oxidation to the corresponding aldehyde, esterification with carboxylic acids and their derivatives, and etherification with alkyl halides.

Oxidation to 5-Chloro-1-benzothiophene-2-carbaldehyde

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a widely used method that meets these criteria.[4][5][6]

G A This compound B 5-Chloro-1-benzothiophene-2-carbaldehyde A->B   (COCl)₂, DMSO, Et₃N   

Caption: Oxidation of the hydroxymethyl group.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (Et₃N)

  • Brine

Procedure:

  • A solution of oxalyl chloride (1.5 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • A solution of anhydrous DMSO (2.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of this compound (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C.

  • Anhydrous triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature over 1 hour.

  • Water is added to quench the reaction, and the layers are separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude 5-Chloro-1-benzothiophene-2-carbaldehyde is purified by column chromatography on silica gel.

ReactionReagents and ConditionsProductYield (%)Reference
Oxidation (COCl)₂, DMSO, Et₃N, DCM, -78 °C to rt5-Chloro-1-benzothiophene-2-carbaldehydeTypically >85%[4][5][6]
Esterification

The hydroxymethyl group can be readily esterified with various acylating agents, such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base to neutralize the acidic byproduct.

G A This compound B (5-Chloro-1-benzothiophen-2-yl)methyl acetate A->B   Acetyl Chloride, Pyridine, DCM    G cluster_0 Williamson Ether Synthesis A This compound B 2-(Methoxymethyl)-5-chloro-1-benzothiophene A->B   1. NaH, THF   2. CH₃I   

References

Starting materials for the synthesis of (5-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of (5-Chloro-1-benzothiophen-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Overview of Synthetic Strategies

The synthesis of this compound predominantly proceeds through two main pathways, both originating from commercially accessible precursors. These routes involve the synthesis of key intermediates, namely 5-Chloro-1-benzothiophene-2-carbaldehyde and 5-Chloro-1-benzothiophene-2-carboxylic acid , followed by their subsequent reduction to the target alcohol.

The selection of a particular synthetic route may depend on factors such as the availability of starting materials, desired scale of production, and safety considerations associated with the reagents.

Synthesis via Reduction of 5-Chloro-1-benzothiophene-2-carbaldehyde

This pathway involves the initial preparation of 5-Chloro-1-benzothiophene-2-carbaldehyde, which is then reduced to the corresponding primary alcohol.

Preparation of 5-Chloro-1-benzothiophene-2-carbaldehyde

While a direct, high-yield synthesis specifically for 5-Chloro-1-benzothiophene-2-carbaldehyde is not extensively detailed in publicly available literature, a general and efficient method for the synthesis of the parent compound, benzo[b]thiophene-2-carbaldehyde, can be adapted. This method involves a one-pot reaction starting from methylthiobenzene.

Experimental Protocol: Synthesis of Benzo[b]thiophene-2-carbaldehyde (Adaptable for 5-Chloro derivative)

A novel and expedient synthesis of benzo[b]thiophene-2-carbaldehyde is achieved through a one-pot sequential reaction of methylthiobenzene with butyllithium (BuLi) and N,N-dimethylformamide (DMF)[1].

  • Reaction: To a solution of methylthiobenzene in hexane, tetramethylethylenediamine (TMEDA) is added under a nitrogen atmosphere with stirring. The mixture is cooled to 0°C, and a solution of BuLi in hexane is added dropwise. After stirring, the mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is then cooled, and anhydrous DMF is added slowly. The resulting mixture is stirred at room temperature for another 24 hours.

  • Work-up: The reaction is quenched with aqueous HCl. The organic phase is separated and washed sequentially with HCl, water, and brine. The combined aqueous layers are extracted with diethyl ether, and the combined organic phases are dried over sodium sulfate.

  • Purification: The crude product is purified by column chromatography.

Starting MaterialReagentsSolventTemperatureReaction TimeYield
MethylthiobenzeneBuLi, TMEDA, DMF, HClHexane, Diethyl Ether0°C to Room Temp.48 hours80%[1]

Note: For the synthesis of the 5-chloro derivative, 4-chloro-1-(methylthio)benzene would be the logical starting material. Reaction conditions may require optimization.

Reduction of 5-Chloro-1-benzothiophene-2-carbaldehyde to this compound

The reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis, commonly achieved using sodium borohydride (NaBH₄) due to its mild and selective nature[1].

General Experimental Protocol: Reduction of an Aldehyde with Sodium Borohydride

  • Reaction: The aldehyde is dissolved in a suitable protic solvent, such as methanol or ethanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of water or dilute acid. The organic solvent is typically removed under reduced pressure, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude alcohol.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Starting MaterialReagentSolventTemperature
5-Chloro-1-benzothiophene-2-carbaldehydeSodium Borohydride (NaBH₄)Methanol or Ethanol0°C to Room Temp.

Synthesis via Reduction of 5-Chloro-1-benzothiophene-2-carboxylic acid

An alternative and well-documented route to the target alcohol involves the synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid, followed by its reduction.

Preparation of 5-Chloro-1-benzothiophene-2-carboxylic acid

A one-pot method for the synthesis of 5-chlorothiophene-2-carboxylic acid has been reported, starting from 2-thiophenecarboxaldehyde. This process involves a two-step reaction sequence of chlorination followed by oxidation[2].

Experimental Protocol: One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic acid

  • Step 1: Chlorination: 2-thiophenecarboxaldehyde is cooled, and chlorine gas is slowly introduced while maintaining a low temperature (-5 to 0°C). The reaction is monitored by TLC until the starting material is consumed, yielding the intermediate 5-chloro-2-thiophenecarboxaldehyde[2].

  • Step 2: Oxidation: The crude intermediate is then slowly added to a pre-cooled sodium hydroxide solution. After the addition, the temperature is lowered, and chlorine gas is introduced again. The reaction is monitored, and upon completion, it is quenched with sodium sulfite. The aqueous phase is extracted to remove impurities, and the pH is adjusted with concentrated hydrochloric acid to precipitate the carboxylic acid. The product is then collected by filtration, recrystallized, and dried[2].

Starting MaterialReagentsSolventTemperaturePurity of Product
2-ThiophenecarboxaldehydeCl₂, NaOH, Na₂SO₃, HClNone (initially), Water, Dichloromethane (for extraction), Ethanol/Water (for recrystallization)-5 to 30°C92% (HPLC)[3]
Reduction of 5-Chloro-1-benzothiophene-2-carboxylic acid to this compound

The reduction of carboxylic acids to primary alcohols requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent for this transformation[4].

General Experimental Protocol: Reduction of a Carboxylic Acid with Lithium Aluminum Hydride

  • Reaction: A solution of the carboxylic acid in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent, typically at 0°C under an inert atmosphere (e.g., nitrogen or argon). After the addition, the reaction mixture is often stirred at room temperature or heated to reflux to ensure completion.

  • Work-up: The reaction is carefully quenched by the sequential and slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser work-up). This procedure results in the formation of a granular precipitate of aluminum salts, which can be easily removed by filtration.

  • Purification: The filtrate, containing the product, is dried, and the solvent is removed under reduced pressure to yield the crude alcohol. Further purification can be achieved by distillation or column chromatography.

Starting MaterialReagentSolventTemperature
5-Chloro-1-benzothiophene-2-carboxylic acidLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF) or Diethyl Ether0°C to Reflux

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways described above.

Synthesis_Pathway_1 start Methylthiobenzene (or 4-chloro derivative) intermediate1 5-Chloro-1-benzothiophene-2-carbaldehyde start->intermediate1 BuLi, TMEDA, DMF product This compound intermediate1->product NaBH4

Caption: Synthesis via Aldehyde Intermediate.

Synthesis_Pathway_2 start 2-Thiophenecarboxaldehyde intermediate1 5-Chloro-1-benzothiophene-2-carboxylic acid start->intermediate1 1. Cl2 2. NaOH, Cl2 product This compound intermediate1->product LiAlH4

Caption: Synthesis via Carboxylic Acid Intermediate.

Conclusion

This technical guide outlines two primary and viable synthetic routes for the preparation of this compound. The choice between the aldehyde and carboxylic acid intermediate pathways will be dictated by laboratory-specific factors. Both routes utilize well-established organic transformations, and the provided protocols offer a solid foundation for the synthesis of this important pharmaceutical building block. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and to optimize reaction conditions for their specific needs.

References

An In-depth Technical Guide to the Key Intermediates in the Preparation of (5-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the synthetic pathways and key intermediates involved in the preparation of (5-Chloro-1-benzothiophen-2-yl)methanol, a significant building block in medicinal chemistry. The synthesis of this target molecule can be strategically approached through two primary routes, each involving distinct key intermediates and reaction sequences. This document outlines the detailed experimental protocols, presents quantitative data in structured tables, and provides visual diagrams of the synthetic workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Synthetic Strategy Overview

The preparation of this compound primarily proceeds through two convergent synthetic strategies:

  • Route 1: Late-Stage Functionalization. This approach begins with the synthesis of the core heterocyclic structure, 5-chloro-1-benzothiophene. Subsequent functionalization at the C2-position introduces a carbonyl group (aldehyde), which is then reduced to the desired primary alcohol.

  • Route 2: Early-Stage Functionalization. This strategy involves the synthesis of a pre-functionalized thiophene ring, specifically 5-chlorothiophene-2-carboxylic acid. This intermediate is then subjected to reduction and subsequent cyclization to construct the final benzothiophene framework.

This guide will focus on the more established and well-documented Route 1 , providing a step-by-step experimental guide.

Route 1: Synthesis via 5-Chloro-1-benzothiophene Intermediate

This synthetic pathway is characterized by the initial construction of the 5-chlorinated benzothiophene scaffold, followed by formylation and reduction.

Diagram of Synthetic Pathway: Route 1

Synthetic_Pathway_Route_1 Start 4-Chlorothiophenol Intermediate1 5-Chloro-1-benzothiophene Start->Intermediate1 Cyclization Intermediate2 5-Chloro-1-benzothiophene-2-carbaldehyde Intermediate1->Intermediate2 Vilsmeier-Haack Formylation FinalProduct This compound Intermediate2->FinalProduct Reduction

Caption: Synthetic workflow for this compound via Route 1.

Experimental Protocols: Route 1

Step 1: Synthesis of 5-Chloro-1-benzothiophene

The initial key intermediate, 5-chloro-1-benzothiophene, can be synthesized from 4-chlorothiophenol and a suitable C2-synthon, such as chloroacetaldehyde dimethyl acetal, through a cyclization reaction.

Experimental Protocol:

A solution of 4-chlorothiophenol (1 equivalent) in an appropriate solvent such as chlorobenzene is treated with chloroacetaldehyde dimethyl acetal (1.1 equivalents) in the presence of a strong acid catalyst like polyphosphoric acid. The reaction mixture is heated to facilitate the cyclization. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. Purification by chromatography yields 5-chloro-1-benzothiophene.

ParameterValue
Starting Material4-Chlorothiophenol
ReagentChloroacetaldehyde dimethyl acetal
CatalystPolyphosphoric acid
SolventChlorobenzene
Reaction TemperatureElevated (e.g., reflux)
Typical Yield60-70%
Purification MethodSilica Gel Chromatography
Step 2: Synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde

The second key intermediate is prepared via the Vilsmeier-Haack formylation of 5-chloro-1-benzothiophene. This reaction introduces a formyl group at the electron-rich C2-position of the benzothiophene ring.

Experimental Protocol:

To a solution of 5-chloro-1-benzothiophene (1.0 equivalent) in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 1.5 equivalents) is added dropwise at 0°C.[1] The reaction mixture is then stirred at room temperature for several hours.[1] The reaction is subsequently quenched by the addition of a sodium acetate solution. The product is extracted with an organic solvent, and the organic layer is washed and dried.[1] Purification by silica gel column chromatography affords the desired aldehyde.[1]

ParameterValueReference
Starting Material5-Chloro-1-benzothiophene
ReagentsPOCl₃, DMF[1][2]
Molar Ratio (POCl₃)1.5 equivalents[1]
SolventDMF[1][2]
Reaction Temperature0°C to room temperature[1]
Reaction Time6.5 hours[1]
Work-upAqueous sodium acetate[1]
Typical Yield77%[1]
Purification MethodSilica Gel Column Chromatography[1]
Step 3: Synthesis of this compound

The final step involves the reduction of the aldehyde group of 5-chloro-1-benzothiophene-2-carbaldehyde to a primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol:

To a solution of 5-chloro-1-benzothiophene-2-carbaldehyde (1 equivalent) in a protic solvent such as ethanol or methanol, sodium borohydride (NaBH₄, 1.5-2.0 equivalents) is added portion-wise at 0°C. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water or a dilute acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield this compound.

ParameterValueReference
Starting Material5-Chloro-1-benzothiophene-2-carbaldehyde
ReagentSodium Borohydride (NaBH₄)[3]
Molar Ratio (NaBH₄)1.5 - 2.0 equivalents
SolventEthanol or Methanol[3]
Reaction Temperature0°C to room temperature[3]
Work-upWater or dilute HCl[3]
Typical Yield>90%
Purification MethodRecrystallization or Chromatography

Alternative Synthetic Approaches

While Route 1 is a robust method, an alternative pathway (Route 2) commencing with a functionalized thiophene ring is also viable. A key intermediate in this route is 5-chlorothiophene-2-carboxylic acid .

Diagram of Key Intermediate Synthesis: Route 2

Synthetic_Pathway_Route_2 Start 2-Thiophenecarboxaldehyde Intermediate1 5-Chloro-2-thiophenecarboxaldehyde Start->Intermediate1 Chlorination Intermediate2 5-Chlorothiophene-2-carboxylic acid Intermediate1->Intermediate2 Oxidation

Caption: One-pot synthesis of 5-chlorothiophene-2-carboxylic acid.

A one-pot method for the synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde has been reported.[4][5] This process involves the chlorination of the starting aldehyde to form 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized in the same pot to the corresponding carboxylic acid.[4][5] This intermediate could then, in principle, be reduced to the alcohol and subsequently cyclized to form the target benzothiophene.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence starting from 5-chloro-1-benzothiophene. The key intermediates in this pathway are 5-chloro-1-benzothiophene and 5-chloro-1-benzothiophene-2-carbaldehyde . The Vilsmeier-Haack formylation and subsequent sodium borohydride reduction are efficient and high-yielding reactions that provide a clear and reproducible route to the target molecule. The alternative approach, while intriguing, requires further development, particularly in the final cyclization step to form the benzothiophene ring system. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

An In-depth Review of (5-Chloro-1-benzothiophen-2-yl)methanol and its Analogs: Synthesis, Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, (5-Chloro-1-benzothiophen-2-yl)methanol and its analogs have garnered significant interest due to their potential therapeutic applications. This technical guide provides a comprehensive literature review of this class of compounds, focusing on their synthesis, biological activities, and structure-activity relationships, with a forward look toward future drug discovery endeavors.

Synthetic Strategies for the Benzothiophene Core

The synthesis of this compound typically involves the initial construction of the 5-chlorobenzothiophene ring system, followed by functionalization at the 2-position. A common and versatile approach is the reduction of a corresponding carboxylic acid or aldehyde.

Experimental Protocol: Reduction of 5-Chlorobenzo[b]thiophene-2-carboxylic acid

A plausible and frequently employed method for the synthesis of this compound is the reduction of 5-chlorobenzo[b]thiophene-2-carboxylic acid. This precursor can be synthesized through various routes, including the cyclization of appropriately substituted thiophenols.

Materials:

  • 5-Chlorobenzo[b]thiophene-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., borane-tetrahydrofuran complex)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Dry nitrogen or argon atmosphere

  • Hydrochloric acid (HCl), dilute solution

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A solution of 5-chlorobenzo[b]thiophene-2-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a dilute solution of sodium hydroxide, and then more water.

  • The resulting precipitate is filtered off and washed with THF.

  • The combined organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Synthesis_Workflow

Biological Activities and Structure-Activity Relationships

Derivatives of the benzothiophene scaffold exhibit a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a chloro-substituent at the 5-position and a methanol group at the 2-position can significantly influence this activity profile.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal potential of substituted benzothiophene derivatives. The presence of a halogen, such as chlorine, on the benzothiophene ring is often associated with enhanced activity.

Compound/AnalogOrganismActivity (MIC/IC50)Reference
Substituted benzothiazole derivativesCandida albicansModerate antifungal activity[1]
2-chloromethyl-1H-benzimidazole derivativesCytospora sp., C. gloeosporioides, B. cinerea, F. solaniIC50 values ranging from 11.38 to 57.71 µg/mL[2]
C-6 Methyl Substituted Benzothiazole DerivativesCandida albicansPotent antifungal activity[3]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

The data suggests that chloro-substitution can be a key determinant of antifungal efficacy. The precise mechanism of action is often multifaceted but can involve the disruption of fungal cell membranes or the inhibition of essential enzymes.

Antifungal_Mechanism

Anticancer Activity

The cytotoxic properties of benzothiophene derivatives against various cancer cell lines have been extensively investigated. The substitution pattern on the benzothiophene ring plays a crucial role in determining the potency and selectivity of these compounds.

Compound/AnalogCell LineActivity (IC50)Reference
Halogenated Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-CarboxylateHepG2, A549, SW6203.5 - 11 µM[4]
1,3-Disubstituted Thiourea DerivativesSW480, SW620, PC3, K-562≤ 10 µM[5]
5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesNCI60 panelGI50/TGI values of 1.57/13.3 μM[6]
Thiazole DerivativesMDA-MB-231Moderate to good cytotoxicity[7]

IC50: Half-maximal Inhibitory Concentration; GI50: 50% Growth Inhibition; TGI: Total Growth Inhibition.

Structure-activity relationship (SAR) studies suggest that the presence and position of electron-withdrawing groups, such as chlorine, can significantly impact the anticancer activity. The mechanism of action for many of these compounds involves the induction of apoptosis, often through the generation of reactive oxygen species (ROS) or by targeting specific signaling pathways.

Anticancer_Pathway

Future Perspectives and Drug Development

The promising biological activities of this compound and its analogs warrant further investigation and development. Future research should focus on:

  • Optimization of the lead structure: Systematic modification of the benzothiophene core to improve potency, selectivity, and pharmacokinetic properties.

  • Elucidation of the mechanism of action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy studies: Evaluation of the most promising analogs in relevant animal models of infectious diseases and cancer.

  • Development of novel synthetic methodologies: Exploration of more efficient and environmentally friendly synthetic routes to access a wider range of analogs.

References

The Rising Potential of Chlorinated Benzothiophene Scaffolds in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1] The introduction of chlorine substituents onto this scaffold has emerged as a powerful strategy to modulate the physicochemical properties and enhance the biological activities of the resulting derivatives. This technical guide provides an in-depth exploration of the potential biological activities of chlorinated benzothiophene scaffolds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Chlorinated benzothiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the disruption of fundamental cellular processes, such as tubulin polymerization and receptor tyrosine kinase signaling.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected chlorinated benzothiophene derivatives, with data presented as IC50 or GI50 values, representing the concentration required to inhibit 50% of cell growth or viability.

Compound IDStructureCancer Cell LineIC50 / GI50 (µM)Reference
BT-A1 3,6-dichlorobenzo[b]thiophene-2-carboxylic acidMultiple Cell Lines3.19[2]
BT-A2 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile analogueMultiple Cell Lines0.021 - 0.099[3]
BT-A3 3-iodo-2-phenylbenzo[b]thiophene (IPBT)HepG2 (Liver)67.04[4]
BT-A4 3-iodo-2-phenylbenzo[b]thiophene (IPBT)Caco-2 (Colon)63.74[4]
BT-A5 4-chloro-3,4-dihydro-2-(2-oxo-2-phenylethyl)-1-benzothiepin-5-(2H)-oneNot SpecifiedHigh Cytotoxicity[5]
Key Signaling Pathways in Anticancer Activity

VEGFR-2 Signaling Pathway Inhibition:

Several heterocyclic compounds, including those with scaffolds similar to benzothiophenes, have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] This receptor plays a crucial role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 signaling can block this process, thereby starving the tumor of essential nutrients and oxygen.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds BT_Inhibitor Chlorinated Benzothiophene Inhibitor BT_Inhibitor->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Inhibition of the VEGFR-2 signaling cascade by a chlorinated benzothiophene derivative.

Tubulin Polymerization Inhibition:

Certain benzothiophene analogues have been shown to interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization.[3][7] Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis.

Tubulin_Polymerization_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest & Apoptosis Tubulin_Dimers->Mitotic_Arrest Microtubule->Tubulin_Dimers Depolymerization BT_Inhibitor Chlorinated Benzothiophene Inhibitor BT_Inhibitor->Tubulin_Dimers BT_Inhibitor->Mitotic_Arrest Induces

Mechanism of tubulin polymerization inhibition by chlorinated benzothiophenes.

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Chlorinated benzothiophene derivatives have demonstrated promising activity against a variety of pathogenic microorganisms, including multidrug-resistant strains.[8]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected chlorinated benzothiophene derivatives against various bacterial and fungal strains.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
BT-M1 (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (MRSA)4[8]
BT-M2 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamide derivativeStaphylococcus aureusModerate Activity[9]
BT-M3 3-chloro-N-(aryl)benzo[b]thiophene-2-carboxamide derivativeBacillus subtilisModerate Activity[9]
BT-M4 Tetrahydrobenzothiophene derivative (3b)Escherichia coli1.11 (µM)[2]
BT-M5 Tetrahydrobenzothiophene derivative (3b)Pseudomonas aeruginosa1.00 (µM)[2]
BT-M6 Tetrahydrobenzothiophene derivative (3b)Salmonella0.54 (µM)[2]
BT-M7 Tetrahydrobenzothiophene derivative (3b)Staphylococcus aureus1.11 (µM)[2]

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases. Some chlorinated benzothiophene derivatives have exhibited anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.

Quantitative Anti-inflammatory Activity Data
Compound IDAssayModelActivityReference
BT-I1 Nitric Oxide ProductionLPS-induced RAW264.7 macrophagesSignificant Reduction[4]
BT-I2 Carrageenan-Induced Paw EdemaRatInhibition of Edema[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anticancer Cell Viability (MTT Assay)[12]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chlorinated benzothiophene derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antibacterial Susceptibility Test (Broth Microdilution Method)[13]
  • Compound Preparation: Prepare a serial dilution of the chlorinated benzothiophene derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Bacterial Inoculation: Add a standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)[11][14]
  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds (chlorinated benzothiophene derivatives) or a reference drug (e.g., indomethacin) orally or intraperitoneally at a specified dose. The control group receives the vehicle only.

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Kinase Inhibition Assay[15]
  • Reagent Preparation: Prepare solutions of the recombinant kinase, a suitable kinase substrate, ATP, and the test compounds (chlorinated benzothiophene derivatives) in a kinase buffer.

  • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of ADP produced (e.g., using the ADP-Glo™ assay) or by measuring the phosphorylation of the substrate using a specific antibody.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Tubulin Polymerization Assay[3]
  • Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

  • Reaction Mixture: In a microplate, combine the tubulin solution with GTP, a polymerization enhancer (e.g., glycerol), and the test compound at various concentrations.

  • Fluorescence Monitoring: Monitor the polymerization of tubulin over time by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized tubulin.

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect of the compound.

Experimental and Developmental Workflows

The discovery and development of novel chlorinated benzothiophene-based drugs typically follow a structured workflow, from initial synthesis to biological screening and lead optimization.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (e.g., Substituted Thiophenols) Reaction Chemical Reactions (e.g., Cyclization, Chlorination) Start->Reaction Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Reaction->Purification Library Compound Library of Chlorinated Benzothiophenes Purification->Library HTS High-Throughput Screening (e.g., Cell Viability, Enzyme Assays) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_ID->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection SAR Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR SAR->Reaction Iterative Synthesis ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET In_Vivo In Vivo Efficacy Studies (Animal Models) ADMET->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

A generalized workflow for the discovery and development of chlorinated benzothiophene-based therapeutic agents.

Conclusion

Chlorinated benzothiophene scaffolds represent a highly promising and versatile platform for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammatory conditions warrants further investigation. The data, protocols, and mechanistic insights provided in this technical guide aim to facilitate and accelerate research in this exciting area of drug discovery, ultimately paving the way for the development of new and effective treatments for a range of human diseases.

References

Discovery and history of benzothiophene-based compounds in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Benzothiophene-Based Compounds in Research

Introduction: The Benzothiophene Core

Benzothiophene, an aromatic organic compound formed by the fusion of a benzene ring and a thiophene ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, electron-rich sulfur atom, and ability to engage in various biological interactions have made it a cornerstone for the development of numerous therapeutic agents.[2] The versatility of the benzothiophene core allows for diverse chemical modifications, leading to compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibitory properties.[1][3][4][5] Marketed drugs such as the selective estrogen receptor modulator (SERM) Raloxifene, the antifungal agent Sertaconazole, and the 5-lipoxygenase inhibitor Zileuton all feature this critical heterocyclic system, underscoring its importance in modern drug discovery.[6][7] This guide provides a technical overview of the history, discovery, and development of key benzothiophene-based compounds.

The Dawn of Benzothiophene: From Coal Tar to Clinical Candidates

Benzothiophene, also known as thianaphthene, occurs naturally as a component of petroleum-related deposits like lignite tar.[7] Its initial discovery was tied to the chemical exploration of coal tar in the late 19th and early 20th centuries. For many years, it remained a chemical curiosity. However, as the field of medicinal chemistry evolved, researchers began to recognize the potential of heterocyclic compounds as pharmacophores. The structural similarity of benzothiophene derivatives to endogenous molecules and other active compounds spurred investigation into their biological activities.[1] This exploratory research paved the way for the systematic development of benzothiophene-based drugs, transforming a simple aromatic heterocycle into a foundation for potent and selective therapeutic agents.

Case Study: Raloxifene - A Selective Estrogen Receptor Modulator (SERM)

3.1 Discovery and Development

Raloxifene (brand name Evista) is a second-generation SERM approved by the FDA in 1997.[8] Its development arose from the search for compounds that could replicate the beneficial effects of estrogen on bone without the associated risks of stimulating breast and uterine tissue.[9] Clinical trials, such as the Multiple Outcomes of Raloxifene Evaluation (MORE), Continuing Outcomes Relevant to Evista (CORE), and the Study of Tamoxifen and Raloxifene (STAR), were pivotal in establishing its efficacy and safety profile for the treatment and prevention of osteoporosis and the reduction of invasive breast cancer risk in postmenopausal women.[10][11]

3.2 Mechanism of Action

Raloxifene's pharmacological activity is mediated through its high-affinity binding to estrogen receptors (ERs), primarily ERα and ERβ.[8][12] It exhibits tissue-selective effects, acting as an estrogen agonist in bone tissue and the liver, while functioning as an estrogen antagonist in breast and uterine tissues.[13][14][15]

  • Agonist Effect (Bone): In postmenopausal women, the decline in estrogen leads to accelerated bone resorption. Raloxifene mimics estrogen's effect in bone, binding to ERs in bone cells to decrease bone resorption and turnover, thereby increasing bone mineral density (BMD) and reducing fracture risk.[13][15]

  • Antagonist Effect (Breast and Uterus): In breast and uterine tissues, Raloxifene competitively blocks estrogen from binding to its receptors. This blockade prevents the estrogen-driven stimulation of cell proliferation, which is the basis for its utility in reducing the risk of hormone-receptor-positive breast cancer.[12][15] Unlike tamoxifen, it does not stimulate the endometrium.[11]

3.3 Signaling Pathway Visualization

Raloxifene_Mechanism cluster_bone Bone Tissue (Agonist Effect) cluster_breast Breast Tissue (Antagonist Effect) Raloxifene_B Raloxifene ER_B Estrogen Receptor (ER) Raloxifene_B->ER_B Binds & Activates Gene_B Estrogenic Gene Transcription ER_B->Gene_B Resorption_B Bone Resorption Gene_B->Resorption_B Inhibits BMD_B ↑ Bone Mineral Density Estrogen_Br Estrogen ER_Br Estrogen Receptor (ER) Estrogen_Br->ER_Br Binds & Activates Raloxifene_Br Raloxifene Raloxifene_Br->ER_Br Blocks Proliferation_Br Cell Proliferation ER_Br->Proliferation_Br Promotes CancerRisk_Br ↓ Breast Cancer Risk

Caption: Raloxifene's tissue-selective action on Estrogen Receptors.

3.4 Quantitative Data from Clinical Trials

TrialParameterRaloxifene GroupPlacebo/Control GroupPercent Reduction/IncreaseCitation
MORE Trial Vertebral Fractures--30% reduction[8]
MORE Trial Spine BMD (60 mg)--2.1% increase[8]
MORE Trial Femoral Neck BMD (60 mg)--2.6% increase[8]
CORE Trial Invasive Breast Cancer--69% reduction (vs. placebo)[11]
STAR Trial Invasive Breast Cancer310 cases (in 9,754 women)247 cases (Tamoxifen, in 9,736 women)~76% as effective as Tamoxifen[10]
Overview (9 trials) ER-Positive Tumors--70% reduction (vs. placebo)[16]

3.5 Experimental Protocols: Synthesis

The synthesis of Raloxifene often involves a multi-step process. A key and common method is the Friedel-Crafts acylation.

  • General Protocol:

    • A substituted benzothiophene core, such as 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, is prepared.[17]

    • Separately, an acid chloride, 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride, is synthesized.[17]

    • The benzothiophene derivative and the acid chloride undergo a Friedel-Crafts acylation reaction, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent (e.g., 1,2-dichloroethane).[17]

    • Subsequent steps may involve the deprotection of protecting groups (like methanesulfonyl groups) to yield the final Raloxifene molecule.[18]

    • The final product is often converted to its hydrochloride salt for improved stability and solubility.[18]

Case Study: Zileuton - A 5-Lipoxygenase Inhibitor

4.1 Discovery and Development

Zileuton (brand name Zyflo) was introduced in 1996 as an oral maintenance treatment for asthma.[19] Its discovery stemmed from research focused on identifying direct inhibitors of the 5-lipoxygenase (5-LO) enzyme, a key player in the inflammatory pathway associated with asthma.[20] Researchers identified that compounds with N-hydroxyurea functionalities were potent inhibitors of leukotriene biosynthesis, leading to the development of Zileuton, chemically known as N-(1-benzo-[b]thien-2-ylethyl)-N-hydroxyurea.[19][20]

4.2 Mechanism of Action

Zileuton is a specific and direct inhibitor of the 5-lipoxygenase enzyme.[21][22][23] This enzyme is responsible for the first step in the metabolic pathway that converts arachidonic acid into leukotrienes.[21][24]

  • Inhibition of Leukotriene Synthesis: By blocking 5-LO, Zileuton prevents the formation of all leukotrienes, including Leukotriene B₄ (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).[21][25]

  • Anti-Inflammatory Effects: Leukotrienes are potent inflammatory mediators in the airways of asthmatic patients. They cause bronchoconstriction, increase mucus secretion, enhance capillary permeability, and promote the migration of inflammatory cells like eosinophils.[21][25] By inhibiting their production, Zileuton reduces airway inflammation and bronchoconstriction, leading to improved lung function and control of asthma symptoms.[21][22]

4.3 Signaling Pathway Visualization

Zileuton_Mechanism Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Catalyzes FiveLO 5-Lipoxygenase (5-LO) Zileuton Zileuton Zileuton->FiveLO Inhibits LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 Catalyzes LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation & Bronchoconstriction LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation

Caption: Zileuton's inhibition of the 5-Lipoxygenase pathway.

4.4 Quantitative Data from Clinical Trials

Trial TypeParameterZileuton CR (1200 mg b.i.d.)PlaceboResultCitation
Phase III (12-week) FEV₁ (% predicted)4% increase from baseline-Significantly better than placebo[26]
Phase III (12-week) ALT Elevation (≥3x ULN)2.5% of patients0.5% of patientsHigher incidence with Zileuton[26]
Controlled Studies (>5000 patients) ALT Elevation (≥3x ULN)3.2% of patients-Overall rate with immediate-release[23][27]

FEV₁: Forced Expiratory Volume in 1 second; ALT: Alanine Aminotransferase; ULN: Upper Limit of Normal; CR: Controlled Release

4.5 Experimental Protocols: Biological Evaluation

Evaluating the efficacy of a 5-LO inhibitor like Zileuton involves both in vitro and in vivo assays.

  • In Vitro Assay (Enzyme Inhibition):

    • The 5-lipoxygenase enzyme is purified from a source such as human polymorphonuclear leukocytes.

    • The enzyme is incubated with its substrate, arachidonic acid, in the presence and absence of varying concentrations of the test compound (Zileuton).

    • The production of leukotrienes is measured using techniques like High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

    • The concentration of the compound that inhibits 50% of the enzyme's activity (IC₅₀) is determined to quantify its potency.

  • Clinical Evaluation (Asthma):

    • A randomized, double-blind, placebo-controlled trial is conducted in patients with chronic asthma.[27]

    • Patients receive either Zileuton or a placebo for a defined period (e.g., 12 weeks).[27]

    • The primary endpoint is typically the change in Forced Expiratory Volume in 1 second (FEV₁), a key measure of lung function.[27]

    • Secondary endpoints can include reduction in asthma attacks, use of rescue medication, and patient-reported outcomes.

    • Safety is monitored, with a particular focus on liver function tests (e.g., ALT levels) due to Zileuton's known side effects.[26][27]

Case Study: Sertaconazole - A Dual-Action Antifungal

5.1 Discovery and Development

Sertaconazole (brand name Ertaczo) is a topical antifungal medication of the benzothiophene-imidazole class.[28] It is used to treat superficial skin infections such as athlete's foot (tinea pedis).[28][29] Its development was driven by the need for effective topical agents with a broad spectrum of activity against dermatophytes and yeasts.[30][31] What makes Sertaconazole unique among imidazole antifungals is the presence of the benzothiophene ring, which confers a second, distinct mechanism of action.[28]

5.2 Mechanism of Action

Sertaconazole has a dual mechanism of action, making it both fungistatic (inhibiting fungal growth) and fungicidal (killing fungal cells).[28][30][32]

  • Inhibition of Ergosterol Synthesis: Like other imidazole antifungals, Sertaconazole inhibits the cytochrome P450 enzyme 14α-demethylase.[33][34] This enzyme is crucial for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.[32][35] Depletion of ergosterol disrupts the membrane's structural integrity, increases its permeability, and impairs the function of membrane-bound enzymes, thereby inhibiting fungal growth.[33][34]

  • Direct Membrane Damage: The benzothiophene ring in Sertaconazole's structure is a sulfur analogue of the indole ring found in tryptophan.[28] It is hypothesized that this ring mimics tryptophan, allowing the drug to integrate into the fungal cell membrane and form pores.[28] This direct interaction leads to membrane leakage, loss of ATP, and disruption of cellular homeostasis, resulting in rapid fungal cell death.[28][32] This fungicidal action is believed to be unique to Sertaconazole among this class of antifungals.[28]

5.3 Signaling Pathway Visualization

Sertaconazole_Mechanism cluster_pathway Ergosterol Synthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Demethylase 14α-demethylase Ergosterol Ergosterol Demethylase->Ergosterol Catalyzes Membrane Cell Membrane Integrity Ergosterol->Membrane Required for Sertaconazole_A Sertaconazole (Azole Moiety) Sertaconazole_A->Demethylase Inhibits Pore Pore Formation Membrane->Pore Growth_Inhibition Fungistatic Effect Membrane->Growth_Inhibition Disrupted Sertaconazole_B Sertaconazole (Benzothiophene Ring) Sertaconazole_B->Membrane Mimics Tryptophan & Inserts Leakage ATP Leakage Pore->Leakage Cell_Death Fungicidal Effect Leakage->Cell_Death

Caption: Sertaconazole's dual mechanism of antifungal action.

5.4 Experimental Protocols: Antimicrobial Susceptibility Testing

The antifungal activity of Sertaconazole is determined using standardized methods, such as those from the Clinical and Laboratory Standards Institute (CLSI).

  • Broth Microdilution Method (for MIC):

    • A standardized inoculum of the fungal isolate (e.g., Candida albicans, Trichophyton rubrum) is prepared.

    • Two-fold serial dilutions of Sertaconazole are made in a liquid growth medium (e.g., RPMI-1640) in the wells of a microtiter plate.

    • The fungal inoculum is added to each well.

    • The plates are incubated under appropriate conditions (temperature and duration).

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that visibly inhibits fungal growth compared to a drug-free control well. This quantifies its fungistatic activity.

  • Time-Kill Assays (for Fungicidal Activity):

    • A standardized fungal suspension is exposed to various concentrations of Sertaconazole (typically at and above the MIC).

    • At specific time points (e.g., 1, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated on agar plates.

    • After incubation, the number of colony-forming units (CFUs) is counted.

    • Fungicidal activity is defined as a significant reduction (e.g., ≥99.9%) in CFUs compared to the initial inoculum.

Conclusion

The journey of benzothiophene from a simple coal tar constituent to a privileged scaffold in blockbuster drugs illustrates a key narrative in medicinal chemistry. The structural and electronic properties of the benzothiophene core have provided a robust foundation for developing highly specific and potent therapeutic agents like Raloxifene, Zileuton, and Sertaconazole. Each of these compounds targets distinct biological pathways to treat a range of conditions, from osteoporosis and asthma to fungal infections. The continued exploration of benzothiophene derivatives promises to yield new therapeutic breakthroughs, cementing its status as a core component in the modern drug discovery toolkit.[1][36]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using (5-Chloro-1-benzothiophen-2-yl)methanol as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive heterocyclic compounds utilizing (5-Chloro-1-benzothiophen-2-yl)methanol as a key starting material. The protocols focus on the synthesis of pyrimidine and pyridazine derivatives, which are classes of heterocyclic compounds known for their diverse pharmacological activities, including anticancer and antimicrobial properties.

This compound serves as a versatile precursor that can be readily oxidized to the corresponding aldehyde, 5-chloro-1-benzothiophene-2-carbaldehyde. This aldehyde is a crucial intermediate for the construction of various heterocyclic ring systems. The following sections detail the synthesis of the aldehyde and its subsequent conversion into bioactive pyrimidine and pyridazine derivatives.

Oxidation of this compound to 5-Chloro-1-benzothiophene-2-carbaldehyde

The transformation of the primary alcohol, this compound, to the corresponding aldehyde is a critical first step. Various oxidizing agents can be employed for this purpose. A common and efficient method involves the use of pyridinium chlorochromate (PCC).

Experimental Protocol:

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or Celite®

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of this compound (1 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with DCM and filter through a pad of Celatom® or Celite® topped with silica gel.

  • Wash the filter cake thoroughly with DCM.

  • Combine the filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 5-Chloro-1-benzothiophene-2-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure aldehyde.

Synthesis of Bioactive Pyrimidine Derivatives

Pyrimidines are a class of nitrogen-containing heterocycles that are core structures in numerous biologically active compounds. The following protocol describes the synthesis of pyrimidine derivatives from 5-Chloro-1-benzothiophene-2-carbaldehyde via a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with urea.

Experimental Protocol: Synthesis of 4-(5-Chloro-1-benzothiophen-2-yl)-6-phenylpyrimidin-2(1H)-one

Step 1: Synthesis of (E)-1-(5-chloro-1-benzothiophen-2-yl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

Materials:

  • 5-Chloro-1-benzothiophene-2-carbaldehyde

  • Acetophenone

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 5-Chloro-1-benzothiophene-2-carbaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Synthesis of 4-(5-Chloro-1-benzothiophen-2-yl)-6-phenylpyrimidin-2(1H)-one

Materials:

  • (E)-1-(5-chloro-1-benzothiophen-2-yl)-3-phenylprop-2-en-1-one (Chalcone from Step 1)

  • Urea

  • Ethanol

  • Potassium hydroxide (KOH)

  • Standard laboratory glassware with a reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent), urea (1.5 equivalents), and potassium hydroxide (2 equivalents) in ethanol.

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling, pour the reaction mixture into cold water.

  • Acidify the mixture with dilute HCl to precipitate the pyrimidine derivative.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Quantitative Data:

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
(E)-1-(5-chloro-1-benzothiophen-2-yl)-3-phenylprop-2-en-1-oneC₁₇H₁₁ClOS298.7985-95-
4-(5-Chloro-1-benzothiophen-2-yl)-6-phenylpyrimidin-2(1H)-oneC₁₈H₁₁ClN₂OS338.8170-80-

Biological Activity:

Many pyrimidine derivatives exhibit significant biological activities. For instance, various substituted pyrimidines have demonstrated potent anticancer activity by targeting different cellular pathways involved in cancer progression. They have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains. The specific biological activity of the synthesized compound would need to be determined through in vitro and in vivo assays.

Synthesis of Bioactive Pyridazine Derivatives

Pyridazines are another important class of N-heterocycles with a wide range of biological activities. The synthesis of pyridazine derivatives can be achieved by the reaction of a 1,4-dicarbonyl compound with hydrazine. In this protocol, the 5-Chloro-1-benzothiophene-2-carbaldehyde can be converted to a 1,4-dicarbonyl intermediate which then undergoes cyclization.

Experimental Protocol: Synthesis of 3-(5-Chloro-1-benzothiophen-2-yl)-6-phenylpyridazine

Step 1: Synthesis of 1-(5-chloro-1-benzothiophen-2-yl)-4-phenylbutane-1,4-dione

Materials:

  • 5-Chloro-1-benzothiophene-2-carbaldehyde

  • 3-Benzoylpropionic acid

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

Procedure:

  • A mixture of 5-Chloro-1-benzothiophene-2-carbaldehyde (1 equivalent), 3-benzoylpropionic acid (1 equivalent), and anhydrous sodium acetate (2 equivalents) in acetic anhydride is heated at reflux for 4-6 hours.

  • The reaction mixture is cooled and poured into water.

  • The precipitated solid is filtered, washed with water, and then with a dilute sodium bicarbonate solution.

  • The crude product is dried and can be purified by recrystallization.

Step 2: Synthesis of 3-(5-Chloro-1-benzothiophen-2-yl)-6-phenylpyridazine

Materials:

  • 1-(5-chloro-1-benzothiophen-2-yl)-4-phenylbutane-1,4-dione (from Step 1)

  • Hydrazine hydrate

  • Ethanol or acetic acid

  • Standard laboratory glassware with a reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • A solution of the 1,4-dione (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol or acetic acid is refluxed for 4-6 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol and dried.

  • The crude pyridazine derivative can be purified by recrystallization from a suitable solvent.

Quantitative Data:

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
1-(5-chloro-1-benzothiophen-2-yl)-4-phenylbutane-1,4-dioneC₂₀H₁₅ClO₂S370.8560-70-
3-(5-Chloro-1-benzothiophen-2-yl)-6-phenylpyridazineC₁₈H₁₁ClN₂S322.8175-85-

Biological Activity:

Pyridazine derivatives are known to possess a broad spectrum of biological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer effects . The specific biological profile of the synthesized pyridazine would require further investigation.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic workflows described above.

Synthesis_of_Pyrimidines start This compound aldehyde 5-Chloro-1-benzothiophene-2-carbaldehyde start->aldehyde PCC, DCM chalcone (E)-1-(5-chloro-1-benzothiophen-2-yl)-3-phenylprop-2-en-1-one aldehyde->chalcone Acetophenone, NaOH, EtOH pyrimidine 4-(5-Chloro-1-benzothiophen-2-yl)-6-phenylpyrimidin-2(1H)-one chalcone->pyrimidine Urea, KOH, EtOH, Reflux

Caption: Synthetic route to pyrimidine derivatives.

Synthesis_of_Pyridazines start This compound aldehyde 5-Chloro-1-benzothiophene-2-carbaldehyde start->aldehyde PCC, DCM dione 1-(5-chloro-1-benzothiophen-2-yl)-4-phenylbutane-1,4-dione aldehyde->dione 3-Benzoylpropionic acid, Ac₂O, NaOAc pyridazine 3-(5-Chloro-1-benzothiophen-2-yl)-6-phenylpyridazine dione->pyridazine Hydrazine hydrate, EtOH, Reflux

Caption: Synthetic route to pyridazine derivatives.

Signaling Pathways and Biological Targets

The biological activity of the synthesized heterocycles is often attributed to their interaction with specific cellular signaling pathways and molecular targets. For instance, many pyrimidine and pyridazine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs) or tyrosine kinases. In the context of antimicrobial activity , these compounds may target essential bacterial enzymes or disrupt microbial cell membrane integrity.

The following diagram illustrates a generalized signaling pathway that can be targeted by such bioactive heterocycles in cancer therapy.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Bioactive_Heterocycle Bioactive Heterocycle (e.g., Pyrimidine/Pyridazine derivative) Bioactive_Heterocycle->Raf Inhibition Bioactive_Heterocycle->MEK Inhibition

Application Notes and Protocols for the Oxidation of (5-Chloro-1-benzothiophen-2-yl)methanol to 5-Chloro-1-benzothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical oxidation of (5-Chloro-1-benzothiophen-2-yl)methanol to its corresponding aldehyde, 5-Chloro-1-benzothiophene-2-carbaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below utilize common and reliable oxidation methods, including Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Manganese Dioxide (MnO₂) Oxidation. Each method offers distinct advantages and is presented with a detailed experimental procedure.

Comparative Summary of Oxidation Protocols

For a direct comparison of the methodologies, the following table summarizes the key quantitative and qualitative aspects of each protocol.

ParameterSwern OxidationDess-Martin Periodinane (DMP) OxidationManganese Dioxide (MnO₂) Oxidation
Oxidizing Agent Dimethyl sulfoxide (DMSO), activated with oxalyl chlorideDess-Martin Periodinane (1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)Activated Manganese Dioxide (MnO₂)
Stoichiometry (Oxidant) 1.1 - 1.5 equivalents1.1 - 1.5 equivalents5 - 10 equivalents (by weight)
Typical Solvent(s) Dichloromethane (DCM)Dichloromethane (DCM), ChloroformDichloromethane (DCM), Chloroform, Ethyl Acetate
Reaction Temperature -78 °C to room temperature0 °C to room temperatureRoom temperature to reflux
Reaction Time 1 - 3 hours1 - 4 hours12 - 48 hours
Typical Yield 85 - 95%90 - 98%70 - 90%
Work-up Procedure Quenching with water, extractionQuenching with sodium thiosulfate, extractionFiltration of MnO₂, evaporation
Key Advantages High yields, readily available reagents.[1][2]Very mild conditions, neutral pH, simple work-up.[3][4]Cost-effective, easy work-up (filtration).[5][6]
Key Disadvantages Requires cryogenic temperatures, formation of odorous dimethyl sulfide.[7]Reagent is potentially explosive and relatively expensive.[4]Requires a large excess of reagent, longer reaction times.

Experimental Protocols

The following are detailed experimental protocols for the oxidation of this compound.

Protocol 1: Swern Oxidation

The Swern oxidation is a highly efficient and widely used method for the conversion of primary alcohols to aldehydes.[8] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures.[1][9]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 equivalents) to the stirred DCM, followed by the dropwise addition of dimethyl sulfoxide (DMSO) (2.2 equivalents). Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DCM dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the mixture. The reaction is typically exothermic. Allow the mixture to warm to room temperature over 45 minutes.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-1-benzothiophene-2-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is known for its mild reaction conditions and high selectivity, making it suitable for sensitive substrates.[3][10] The reaction can be performed at room temperature and typically has a straightforward work-up.[11]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 5-Chloro-1-benzothiophene-2-carbaldehyde can be purified by column chromatography on silica gel.

Protocol 3: Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a mild and selective oxidizing agent, particularly effective for benzylic and allylic alcohols.[5][6] The heterogeneous nature of the reaction allows for a simple work-up by filtration.[12]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 equivalent) and dichloromethane (DCM).

  • Add activated manganese dioxide (5-10 equivalents by weight) to the solution.

  • Stir the suspension vigorously at room temperature or at reflux. Monitor the reaction progress by TLC. The reaction may take 12 to 48 hours to complete.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude 5-Chloro-1-benzothiophene-2-carbaldehyde.

  • If necessary, purify the product by column chromatography on silica gel.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of this compound.

Oxidation_Workflow Start Start: This compound + Solvent Reaction Oxidation Reaction: Add Oxidizing Agent (e.g., Swern, DMP, MnO2) Start->Reaction Setup Monitoring Reaction Monitoring (e.g., TLC, LC-MS) Reaction->Monitoring Progress Check Monitoring->Reaction Incomplete Workup Work-up: - Quenching - Extraction/Filtration Monitoring->Workup Complete Purification Purification: (e.g., Column Chromatography) Workup->Purification Crude Product Product Final Product: 5-Chloro-1-benzothiophene- 2-carbaldehyde Purification->Product Pure Product

Caption: General workflow for the oxidation of the starting material to the final aldehyde product.

References

Application Notes and Protocols for the Derivatization of (5-Chloro-1-benzothiophen-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives of (5-Chloro-1-benzothiophen-2-yl)methanol, a promising scaffold for the development of new therapeutic agents. Benzothiophene derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The derivatization of the hydroxyl group of this compound allows for the exploration of the structure-activity relationship (SAR) and the potential optimization of lead compounds.

Overview of Derivatization Strategies

The primary alcohol functional group of this compound serves as a versatile handle for chemical modification. Two common and effective strategies for its derivatization are esterification and etherification. These reactions enable the introduction of a wide variety of substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule.

Derivatization_Workflow A This compound B Esterification A->B  Carboxylic Acid,  Coupling Agent C Etherification A->C  Alkyl Halide,  Base D Ester Derivatives B->D E Ether Derivatives C->E F Biological Screening D->F E->F G SAR Studies F->G

Caption: General workflow for the derivatization and evaluation of this compound.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate and desired product. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Esterification Protocol (Steglich Esterification)

This protocol describes the synthesis of ester derivatives of this compound using a carboxylic acid in the presence of a carbodiimide coupling agent and a catalyst.

Materials:

  • This compound

  • Desired carboxylic acid (e.g., benzoic acid, acetic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution (5% w/v)

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous dichloromethane.

  • Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).

  • Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ester derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

General Etherification Protocol (Williamson Ether Synthesis)

This protocol describes the synthesis of ether derivatives of this compound by reacting its corresponding alkoxide with an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Desired alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and slowly add the desired alkyl halide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ether derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Representative Biological Activity Data

The synthesized derivatives can be screened for their biological activities against a panel of relevant microorganisms. The following table presents a representative example of Minimum Inhibitory Concentration (MIC) data for a hypothetical series of this compound derivatives against common bacterial and fungal strains.

Table 1: Representative Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDR Group (Ester/Ether)S. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 10231)
SM-1 -H (Starting Material)>128>128>128
ED-1 -C(O)CH₃6412864
ED-2 -C(O)Ph326432
ED-3 -C(O)-4-Cl-Ph163216
ETD-1 -CH₃128>128128
ETD-2 -CH₂Ph326432
ETD-3 -CH₂-(4-F-Ph)163216
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Mechanism of Action: Fungal Ergosterol Biosynthesis Inhibition

Many antifungal agents, particularly those containing azole moieties, function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of the enzyme lanosterol 14α-demethylase (a cytochrome P450 enzyme) disrupts the integrity of the cell membrane, leading to fungal cell death. Derivatives of this compound, especially those incorporating azole-containing side chains, could potentially act via this pathway.

Ergosterol_Pathway cluster_0 Fungal Cell AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Inhibitor This compound Derivative (Hypothetical) Inhibitor->Enzyme Inhibits

Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.

References

Application Notes and Protocols for the Use of (5-Chloro-1-benzothiophen-2-yl)methanol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (5-Chloro-1-benzothiophen-2-yl)methanol as a versatile building block in palladium-catalyzed cross-coupling reactions. The protocols detailed herein describe the necessary synthetic transformation of the parent alcohol to a reactive halide intermediate, followed by its application in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These methodologies are instrumental for the synthesis of complex molecules and pharmacologically relevant scaffolds in drug discovery and development.

Introduction to this compound in Cross-Coupling

This compound is a valuable starting material that, upon activation of its hydroxymethyl group, can participate in a variety of palladium-catalyzed cross-coupling reactions. The 5-chloro-1-benzothiophene moiety is a key structural motif in numerous biologically active compounds. The ability to introduce diverse substituents at the 2-position via cross-coupling reactions opens up a vast chemical space for the generation of novel derivatives with potential therapeutic applications.

The primary strategy for employing this compound in these reactions involves its conversion to a more reactive electrophile, such as a bromide or triflate. This activated intermediate, (5-Chloro-1-benzothiophen-2-yl)methyl bromide, can then readily undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of various cross-coupling reactions.

Synthesis of the Key Intermediate: (5-Chloro-1-benzothiophen-2-yl)methyl Bromide

The conversion of this compound to its corresponding bromide is a critical first step. A common and effective method involves reaction with phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).

Experimental Protocol: Synthesis of (5-Chloro-1-benzothiophen-2-yl)methyl Bromide

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure using PBr₃:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude (5-Chloro-1-benzothiophen-2-yl)methyl bromide, which can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. (5-Chloro-1-benzothiophen-2-yl)methyl bromide can be effectively coupled with a wide range of aryl and heteroaryl boronic acids.

The following table summarizes the yields for the Suzuki-Miyaura coupling of a substrate analogous to (5-Chloro-1-benzothiophen-2-yl)methyl bromide, 2-bromo-5-(bromomethyl)thiophene, with various aryl boronic acids, demonstrating the potential scope of this reaction.[1]

EntryAryl Boronic AcidProductYield (%)
13-Chloro-4-fluorophenylboronic acid2-((3-Chloro-4-fluorophenyl)methyl)-5-chloro-1-benzothiophene~70-75 (estimated)
24-Methoxyphenylboronic acid5-Chloro-2-((4-methoxyphenyl)methyl)-1-benzothiophene76
34-Chlorophenylboronic acid5-Chloro-2-((4-chlorophenyl)methyl)-1-benzothiophene~60-65 (estimated)
43,5-Difluorophenylboronic acid2-((3,5-Difluorophenyl)methyl)-5-chloro-1-benzothiophene61
53-Acetylphenylboronic acid1-(3-((5-Chloro-1-benzothiophen-2-yl)methyl)phenyl)ethanone63
64-(Methylthio)phenylboronic acid5-Chloro-2-((4-(methylthio)phenyl)methyl)-1-benzothiophene56
74-Iodophenylboronic acid5-Chloro-2-((4-iodophenyl)methyl)-1-benzothiophene60
84-Methylphenylboronic acid5-Chloro-2-(p-tolylmethyl)-1-benzothiophene53
93,5-Dimethylphenylboronic acid2-((3,5-Dimethylphenyl)methyl)-5-chloro-1-benzothiophene70

Yields are based on the coupling of 2-bromo-5-(bromomethyl)thiophene and are expected to be similar for (5-Chloro-1-benzothiophen-2-yl)methyl bromide under optimized conditions.[1]

Materials:

  • (5-Chloro-1-benzothiophen-2-yl)methyl bromide

  • Aryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Schlenk flask

  • Condenser

Procedure: [1]

  • To a Schlenk flask under an inert atmosphere, add (5-Chloro-1-benzothiophen-2-yl)methyl bromide (1.0 eq), the aryl boronic acid (1.1 eq), potassium phosphate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.025 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L2 (R = (5-Chloro-1-benzothiophen-2-yl)methyl) oxidative_addition->pd_complex R-X transmetalation Transmetalation pd_complex->transmetalation r_pd_ar R-Pd(II)-Ar' L2 transmetalation->r_pd_ar reductive_elimination Reductive Elimination r_pd_ar->reductive_elimination reductive_elimination->pd0 product R-Ar' (Coupled Product) reductive_elimination->product boronic_acid Ar'B(OH)2 base Base base->transmetalation [Ar'B(OH)3]-

Suzuki-Miyaura Catalytic Cycle
Heck Reaction

The Heck reaction couples the activated benzothiophene with an alkene to form a substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base.

Materials:

  • (5-Chloro-1-benzothiophen-2-yl)methyl bromide

  • Alkene (e.g., styrene, acrylate)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine (5-Chloro-1-benzothiophen-2-yl)methyl bromide (1.0 eq), the alkene (1.2 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

  • Add the anhydrous solvent and the base (2.0 eq).

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the benzothiophene methyl bromide and a terminal alkyne, yielding an alkynylated product. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Materials:

  • (5-Chloro-1-benzothiophen-2-yl)methyl bromide

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or DMF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add (5-Chloro-1-benzothiophen-2-yl)methyl bromide (1.0 eq), the terminal alkyne (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add the anhydrous solvent and triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. (5-Chloro-1-benzothiophen-2-yl)methyl bromide can be coupled with a variety of primary and secondary amines.

Materials:

  • (5-Chloro-1-benzothiophen-2-yl)methyl bromide

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu) or another strong base

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), the phosphine ligand (0.02 eq), and the base (1.4 eq).

  • Add the (5-Chloro-1-benzothiophen-2-yl)methyl bromide (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS or GC-MS.

  • After cooling, dilute the reaction with an organic solvent and filter through celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Experimental_Workflow cluster_coupling Palladium-Catalyzed Cross-Coupling start This compound activation Activation (e.g., PBr3 or NBS/PPh3) start->activation intermediate (5-Chloro-1-benzothiophen-2-yl)methyl Bromide activation->intermediate suzuki Suzuki-Miyaura intermediate->suzuki heck Heck intermediate->heck sonogashira Sonogashira intermediate->sonogashira buchwald Buchwald-Hartwig intermediate->buchwald product Diverse Functionalized Products suzuki->product heck->product sonogashira->product buchwald->product

General Experimental Workflow

Safety Precautions

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Bases such as sodium tert-butoxide are corrosive and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound, after conversion to its corresponding methyl bromide, serves as a highly effective substrate in a range of palladium-catalyzed cross-coupling reactions. The protocols outlined in these application notes provide a solid foundation for the synthesis of a diverse library of 2-substituted-5-chloro-1-benzothiophene derivatives. These methods are invaluable for researchers in medicinal chemistry and materials science, enabling the exploration of new chemical entities with tailored properties. The provided protocols are representative and may require optimization for specific substrates and desired outcomes.

References

Synthesis of Novel Ether Derivatives from (5-Chloro-1-benzothiophen-2-yl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of novel ether compounds derived from (5-Chloro-1-benzothiophen-2-yl)methanol. Benzothiophene scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This protocol outlines a reliable method for the derivatization of the hydroxyl group of this compound via a Williamson ether synthesis, a robust and versatile method for forming the ether linkage.[3]

The synthesized novel compounds can be screened for various biological activities, contributing to the discovery of new therapeutic agents. This note provides a comprehensive guide, from the synthetic procedure and purification to the characterization of a representative novel compound, 2-((allyloxy)methyl)-5-chloro-1-benzothiophene .

Experimental Protocol: Synthesis of 2-((allyloxy)methyl)-5-chloro-1-benzothiophene

This protocol details the synthesis of a novel ether derivative from this compound and allyl bromide using the Williamson ether synthesis methodology.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Allyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Ice bath

  • Heating mantle with temperature control

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: A dry 100 mL round-bottom flask, equipped with a magnetic stir bar, is charged with this compound (1.0 g, 5.0 mmol). The flask is sealed with a septum and flushed with an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Anhydrous DMF (20 mL) is added to the flask via a syringe to dissolve the starting material. The solution is stirred at room temperature until complete dissolution is observed.

  • Deprotonation: The flask is cooled in an ice bath to 0 °C. Sodium hydride (0.24 g of 60% dispersion, 6.0 mmol, 1.2 equivalents) is added portion-wise to the stirred solution over 10 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes, during which hydrogen gas evolution will be observed.

  • Etherification: Allyl bromide (0.52 mL, 6.0 mmol, 1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is then stirred at room temperature for 4-6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 30 mL).

  • Purification: The combined organic layers are washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Chromatography: The crude product is purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate) to afford the pure product, 2-((allyloxy)methyl)-5-chloro-1-benzothiophene.

Data Presentation

The following table summarizes the hypothetical characterization data for the synthesized novel compound, 2-((allyloxy)methyl)-5-chloro-1-benzothiophene .

ParameterValue
Molecular Formula C₁₂H₁₁ClOS
Molecular Weight 238.73 g/mol
Appearance Colorless oil
Yield 85% (hypothetical)
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.75 (d, J=8.6 Hz, 1H), 7.68 (d, J=2.1 Hz, 1H), 7.25 (dd, J=8.6, 2.1 Hz, 1H), 7.15 (s, 1H), 5.95 (m, 1H), 5.30 (dd, J=17.2, 1.5 Hz, 1H), 5.22 (dd, J=10.4, 1.3 Hz, 1H), 4.70 (s, 2H), 4.10 (d, J=5.8 Hz, 2H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 142.1, 138.9, 134.5, 132.8, 129.5, 126.8, 124.3, 123.0, 117.9, 72.5, 68.9
Mass Spec (ESI-MS) m/z 239.0 [M+H]⁺, 261.0 [M+Na]⁺

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of the novel benzothiophene ether derivative.

G Experimental Workflow for the Synthesis of 2-((allyloxy)methyl)-5-chloro-1-benzothiophene A Starting Material This compound B Dissolution in Anhydrous DMF A->B Step 1 C Deprotonation with NaH (Formation of Alkoxide) B->C Step 2 D Addition of Allyl Bromide (Etherification) C->D Step 3 E Aqueous Work-up (Quenching and Extraction) D->E Step 4 F Purification (Column Chromatography) E->F Step 5 G Final Product 2-((allyloxy)methyl)-5-chloro-1-benzothiophene F->G Step 6 G Hypothetical Inhibition of a Pro-inflammatory Signaling Pathway cluster_0 Cellular Components cluster_1 Biological Response Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor\n(e.g., NF-κB) Transcription Factor (e.g., NF-κB) Kinase Cascade->Transcription Factor\n(e.g., NF-κB) Pro-inflammatory Gene\nExpression Pro-inflammatory Gene Expression Transcription Factor\n(e.g., NF-κB)->Pro-inflammatory Gene\nExpression Inflammatory Response Inflammatory Response Pro-inflammatory Gene\nExpression->Inflammatory Response Novel Benzothiophene\nDerivative Novel Benzothiophene Derivative Novel Benzothiophene\nDerivative->Kinase Cascade Inhibition

References

Application Notes and Protocols for the Introduction of the (5-Chloro-1-benzothiophen-2-yl)methyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (5-Chloro-1-benzothiophen-2-yl)methyl moiety is a significant structural component in medicinal chemistry, valued for its presence in a variety of biologically active compounds. Benzothiophene derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic introduction of this specific moiety can modulate a molecule's physicochemical properties, receptor binding affinity, and metabolic stability, making it a valuable building block in drug design and development.

These application notes provide detailed protocols for the synthesis of key precursors and their subsequent use in introducing the (5-Chloro-1-benzothiophen-2-yl)methyl group into target molecules via two primary methods: nucleophilic substitution and reductive amination.

Synthesis of Key Precursors

The efficient introduction of the target moiety relies on the availability of key reactive intermediates. The following section details the synthesis of three crucial precursors: 5-Chloro-1-benzothiophene-2-carbaldehyde, (5-Chloro-1-benzothiophen-2-yl)methanol, and 2-(Chloromethyl)-5-chloro-1-benzothiophene.

Overall Synthetic Workflow

The relationship between the starting material and the key reactive intermediates is illustrated below. These intermediates serve as the entry points for the subsequent coupling reactions.

Synthetic Workflow Overall Synthesis of Key Intermediates Start 5-Chloro-1-benzothiophene Aldehyde 5-Chloro-1-benzothiophene-2-carbaldehyde Start->Aldehyde Vilsmeier-Haack (POCl3, DMF) Alcohol This compound Aldehyde->Alcohol Reduction (e.g., NaBH4) Chloride 2-(Chloromethyl)-5-chloro-1-benzothiophene Alcohol->Chloride Chlorination (e.g., SOCl2) Nucleophilic_Substitution Workflow for Nucleophilic Substitution cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Work-up & Purification Reagents Dissolve Nucleophile (R-XH) and Base (e.g., K2CO3, NaH) in aprotic solvent (DMF, Acetone) Addition Add 2-(Chloromethyl)-5-chloro- 1-benzothiophene (1.0 eq) Reagents->Addition Stir Stir at RT to 80 °C (Monitor by TLC) Addition->Stir Workup Aqueous Work-up (Water/EtOAc extraction) Stir->Workup Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Final Product R-X-CH2-(5-Cl-BT) Purify->Product Reductive_Amination Workflow for Reductive Amination cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification Reagents Dissolve Aldehyde (1.0 eq) and Amine (1.1 eq) in solvent (DCE, MeOH) Acid Add catalytic Acetic Acid (optional, for imine formation) Reagents->Acid ReducingAgent Add Reducing Agent (e.g., NaBH(OAc)3, NaBH4) portion-wise Acid->ReducingAgent Stir Stir at Room Temperature (Monitor by TLC) ReducingAgent->Stir Workup Quench (e.g., sat. NaHCO3) & Extract with organic solvent Stir->Workup Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Final Amine Product Purify->Product

Application Notes and Protocols for the Laboratory Scale-Up Synthesis of (5-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-Chloro-1-benzothiophen-2-yl)methanol is a valuable building block in medicinal chemistry and materials science. Its synthesis is often required in gram quantities for laboratory research and development. This document provides a detailed, two-step protocol for the reliable scale-up synthesis of this compound, starting from the commercially available 5-chloro-1-benzothiophene. The synthesis involves an initial Vilsmeier-Haack formylation to produce the intermediate aldehyde, followed by a selective reduction to the desired primary alcohol.

Overall Reaction Scheme

The synthetic pathway is outlined as follows:

Step 1: Vilsmeier-Haack Formylation 5-Chloro-1-benzothiophene is formylated at the 2-position using a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to yield 5-chloro-1-benzothiophene-2-carbaldehyde.

Step 2: Reduction of the Aldehyde The intermediate aldehyde is then reduced to the target alcohol, this compound, using sodium borohydride (NaBH₄) in an alcoholic solvent.

Data Presentation

Table 1: Key Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS Number
5-Chloro-1-benzothiopheneC₈H₅ClS168.647335-53-7
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Phosphorus oxychloride (POCl₃)POCl₃153.3310025-87-3
5-Chloro-1-benzothiophene-2-carbaldehydeC₉H₅ClOS196.657785-53-7
Sodium borohydride (NaBH₄)NaBH₄37.8316940-66-2
This compoundC₉H₇ClOS198.67133036-74-1
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Methanol (MeOH)CH₃OH32.0467-56-1
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6

Table 2: Summary of Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1Vilsmeier-Haack FormylationDMF, POCl₃Dichloromethane (optional)0 to 904-675-85
2Aldehyde ReductionNaBH₄Methanol0 to 251-290-98

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde

This protocol describes the Vilsmeier-Haack formylation of 5-chloro-1-benzothiophene.

Materials:

  • 5-Chloro-1-benzothiophene (10.0 g, 59.3 mmol)

  • N,N-Dimethylformamide (DMF) (13.0 g, 178 mmol, 3.0 equiv.)

  • Phosphorus oxychloride (POCl₃) (13.6 g, 88.9 mmol, 1.5 equiv.)

  • Dichloromethane (DCM), anhydrous (100 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add N,N-dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 5-chloro-1-benzothiophene in anhydrous dichloromethane (50 mL) and add this solution to the dropping funnel.

  • Add the 5-chloro-1-benzothiophene solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 90 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude 5-chloro-1-benzothiophene-2-carbaldehyde by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain a crystalline solid.

Protocol 2: Synthesis of this compound

This protocol details the reduction of 5-chloro-1-benzothiophene-2-carbaldehyde to the corresponding alcohol.

Materials:

  • 5-Chloro-1-benzothiophene-2-carbaldehyde (5.0 g, 25.4 mmol)

  • Sodium borohydride (NaBH₄) (0.58 g, 15.2 mmol, 0.6 equiv.)

  • Methanol (MeOH) (100 mL)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-1-benzothiophene-2-carbaldehyde in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Stir for an additional 1-2 hours, monitoring the reaction progress by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is approximately 6-7 and gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography on silica gel to obtain a pure, crystalline solid.

Visualizations

Experimental Workflow Diagram

Workflow Synthesis of this compound Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Aldehyde Reduction A 1. Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) B 2. Add 5-Chloro-1-benzothiophene solution at 0°C A->B C 3. Heat reaction mixture to 90°C (4-6 hours) B->C D 4. Quench with ice and neutralize with NaHCO3 C->D E 5. Extract with Dichloromethane D->E F 6. Dry, concentrate, and purify (Recrystallization) E->F G Intermediate: 5-Chloro-1-benzothiophene-2-carbaldehyde F->G H 7. Dissolve aldehyde in Methanol and cool to 0°C G->H Proceed to Reduction I 8. Add NaBH4 portion-wise H->I J 9. Stir at room temperature (1-2 hours) I->J K 10. Quench with 1M HCl J->K L 11. Remove Methanol and extract with Ethyl Acetate K->L M 12. Dry, concentrate, and purify (Recrystallization/Chromatography) L->M N Final Product: This compound M->N LogicalRelationship Logical Progression of Synthesis cluster_analysis In-Process Controls cluster_purification Purification Steps Start Starting Material: 5-Chloro-1-benzothiophene Formylation Vilsmeier-Haack Formylation Start->Formylation Aldehyde Intermediate: 5-Chloro-1-benzothiophene-2-carbaldehyde Formylation->Aldehyde Yields TLC1 TLC Monitoring Formylation->TLC1 Monitored by Reduction Sodium Borohydride Reduction Aldehyde->Reduction Purify1 Recrystallization Aldehyde->Purify1 Purified by Alcohol Final Product: This compound Reduction->Alcohol Yields TLC2 TLC Monitoring Reduction->TLC2 Monitored by Purify2 Recrystallization or Column Chromatography Alcohol->Purify2 Purified by

Application Notes and Protocols: Design and Synthesis of Benzothiophene-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorescent probes are indispensable tools in biomedical research and drug discovery, enabling the visualization of cellular structures and the real-time tracking of dynamic biological processes.[1][2] Among the various fluorophores used, the benzothiophene scaffold has emerged as a privileged structure due to its unique photophysical properties, including a rigid and π-conjugated system that is readily modifiable.[3][4] Probes derived from benzothiophene are utilized in a wide range of applications, from sensing reactive oxygen species (ROS) and viscosity to imaging mitochondria and detecting specific ions.[3][5][6] Their development has been instrumental in advancing our understanding of cellular functions and the pathogenesis of various diseases.[7]

Design Principles of Benzothiophene Fluorescent Probes

The design of effective fluorescent probes relies on modulating the fluorescence output in response to a specific analyte or environmental change. Several photophysical mechanisms are commonly employed in conjunction with the benzothiophene core. The benzothiophene moiety often serves as the core fluorophore or as a key part of the π-conjugated system.

Common Design Strategies:

  • Intramolecular Charge Transfer (ICT): In ICT-based probes, the benzothiophene unit can act as either an electron donor or acceptor. The binding of an analyte alters the electron distribution in the excited state, leading to a detectable change in the fluorescence emission wavelength or intensity.[8]

  • Photoinduced Electron Transfer (PET): A PET sensor typically consists of a fluorophore (like a benzothiophene derivative), a receptor for the analyte, and a linker. In the "off" state, electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon analyte binding, this PET process is inhibited, "turning on" the fluorescence.[9]

  • Twisted Intramolecular Charge Transfer (TICT): This mechanism is often exploited for viscosity sensing. In low-viscosity environments, the molecule can undergo conformational twisting in the excited state, leading to a non-emissive state. In high-viscosity environments, this twisting is restricted, resulting in enhanced fluorescence.[5][10]

  • Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT probes contain a proton donor and acceptor in close proximity. Upon excitation, a proton is transferred, leading to a tautomeric form with a distinct, large Stokes shift emission. This process can be modulated by analyte interaction or environmental changes.[7]

  • Aggregation-Induced Emission (AIE): AIE probes are non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation. This property is useful for detecting analytes that induce probe aggregation or for imaging in environments where probes might accumulate.[11]

G cluster_design Probe Design Principles cluster_mechanisms Signaling Mechanisms Benzothiophene Benzothiophene Core (Fluorophore) Linker Linker Benzothiophene->Linker Covalent Bond Receptor Analyte Receptor (Recognition Unit) Analyte Target Analyte (e.g., ROS, Ion, Viscosity) Receptor->Analyte Binding/ Reaction ICT ICT (Intramolecular Charge Transfer) Analyte->ICT Triggers Modulation of PET PET (Photoinduced Electron Transfer) Analyte->PET Triggers Modulation of TICT TICT (Twisted ICT for Viscosity) Analyte->TICT Triggers Modulation of ESIPT ESIPT (Excited-State Proton Transfer) Analyte->ESIPT Triggers Modulation of Linker->Receptor Fluorescence Change in Fluorescence Signal (On/Off or Shift) ICT->Fluorescence Results in PET->Fluorescence Results in TICT->Fluorescence Results in ESIPT->Fluorescence Results in

Caption: General design and signaling mechanisms for benzothiophene probes.

Applications and Protocols

Application: Viscosity Sensing in Mitochondria

Application Note: Mitochondrial viscosity is a critical parameter linked to cellular respiration, metabolism, and the progression of diseases such as cancer and neurodegenerative disorders.[5][10] Variations in viscosity can indicate changes in mitochondrial function and structure.[12] Benzothiophene-quinoline based fluorescent probes, operating on the TICT mechanism, are excellent tools for monitoring these changes in living cells.[5][10] These probes exhibit fluorescence enhancement in viscous environments where intramolecular rotation is hindered.[5]

Quantitative Data for Benzothiophene-Based Viscosity Probes:

Probe NameExcitation (nm)Emission (nm)Stokes Shift (nm)TargetReference
BQL~450~610~160Mitochondrial Viscosity[5][10]
HY~580~650~70Viscosity in Cells/Mice[13]

Experimental Protocol: Imaging Mitochondrial Viscosity

  • Cell Culture: Plate HeLa cells (or other desired cell line) in a glass-bottom dish and culture in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator until 60-70% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of the benzothiophene viscosity probe (e.g., BQL) in DMSO.

  • Cell Staining: Dilute the stock solution to a final concentration of 10 µM in cell culture media. Replace the media in the dish with the probe-containing media.

  • Incubation: Incubate the cells for 30 minutes at 37°C.

  • Imaging: Wash the cells three times with phosphate-buffered saline (PBS, pH 7.4). Add fresh PBS or media to the dish.

  • Confocal Microscopy: Image the cells using a confocal microscope with excitation set to the probe's absorption maximum (e.g., ~450 nm for BQL) and collect emission at the appropriate wavelength range (e.g., 580-650 nm).

  • Inducing Viscosity Changes (Optional): To observe dynamic changes, treat cells with an ion carrier like nystatin or monensin after initial imaging and monitor the fluorescence intensity over time. An increase in fluorescence indicates rising mitochondrial viscosity.[10]

G cluster_workflow Mitochondrial Viscosity Imaging Workflow Start Plate Cells Culture Culture Cells (37°C, 5% CO₂) Start->Culture Probe Add Probe (e.g., BQL) to Media Culture->Probe Incubate Incubate (30 min, 37°C) Probe->Incubate Wash Wash with PBS (3 times) Incubate->Wash Image Confocal Imaging Wash->Image End Data Analysis Image->End

Caption: Workflow for imaging mitochondrial viscosity with a fluorescent probe.
Application: Detection of Reactive Oxygen Species (ROS)

Application Note: Reactive Oxygen Species (ROS), including hydrogen peroxide (H₂O₂) and hypochlorous acid (HClO), are crucial signaling molecules but can cause significant oxidative damage at elevated levels.[3][14] Abnormal ROS levels are implicated in numerous pathologies.[11] Benzothiazole and benzothiophene derivatives are widely used to design probes for specific ROS.[3] Often, a boronate ester group is incorporated into the probe, which is selectively cleaved by H₂O₂, restoring the fluorescence of the core structure.[11]

Quantitative Data for Benzothiophene/Benzothiazole-Based ROS Probes:

Probe NameExcitation (nm)Emission (nm)Detection LimitTargetReference
LTA~480~5754.525 µMH₂O₂[3]
YQ-1~560~725 (Ratio)9.81 nMHClO[3]
BT-BO~365~604-H₂O₂[11]

Signaling Pathway: H₂O₂ Detection

The detection mechanism typically involves an H₂O₂-mediated chemical reaction that transforms the probe from a non-fluorescent to a fluorescent state. For boronate-based probes, this involves the oxidative cleavage of a C-B bond, releasing the free fluorophore.

G cluster_pathway ROS Detection Signaling Pathway Probe_Off Benzothiophene Probe + Boronate Group (Fluorescence OFF) Reaction Oxidative Cleavage of Boronate Probe_Off->Reaction Reacts with ROS H₂O₂ ROS->Reaction Probe_On Benzothiophene Fluorophore (Fluorescence ON) Reaction->Probe_On Releases

Caption: H₂O₂ detection mechanism via boronate cleavage.

Synthesis and Experimental Protocols

General Synthesis of Benzothiophene Scaffolds

Protocol Note: The synthesis of substituted benzothiophenes can be achieved through various methods, including the cyclization of ortho-alkynylaryl precursors or visible-light-mediated radical annulation.[15][16] The latter offers a mild and efficient route, avoiding harsh conditions and metal catalysts.[16]

Example Protocol: Visible Light Photocatalytic Synthesis of a Substituted Benzothiophene [16]

  • Reactant Preparation: In a reaction vial, dissolve the o-methylthio-arenediazonium salt (1.0 equiv), the desired alkyne (5.0 equiv), and eosin Y (0.05 equiv) in DMSO.

  • Reaction Setup: Seal the vial and stir the mixture at room temperature.

  • Irradiation: Irradiate the reaction mixture with a green light source (e.g., 530 nm LED) for 24-36 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired benzothiophene derivative.

G cluster_synthesis General Synthesis Workflow Reactants Combine Reactants: - Diazonium Salt - Alkyne - Eosin Y (Catalyst) - DMSO (Solvent) Irradiation Irradiate with Green Light (24-36h, Room Temp) Reactants->Irradiation Workup Aqueous Workup & Extraction Irradiation->Workup Purification Column Chromatography Workup->Purification Product Final Benzothiophene Product Purification->Product

Caption: General workflow for photocatalytic synthesis of benzothiophenes.
Protocol: General Spectroscopic Measurements

  • Stock Solution: Prepare a 1 mM stock solution of the synthesized probe in a suitable solvent (e.g., DMSO or acetonitrile).

  • Working Solution: Prepare a working solution (e.g., 10 µM) by diluting the stock solution in the buffer of choice (e.g., PBS, pH 7.4).

  • Analyte Titration: To determine the probe's response, add increasing concentrations of the target analyte to the working solution.

  • Absorption Spectra: Record the UV-Vis absorption spectra for each concentration using a spectrophotometer.

  • Fluorescence Spectra: Record the fluorescence emission spectra using a spectrofluorometer. Set the excitation wavelength to the absorption maximum of the probe and record the emission over the desired range.

  • Quantum Yield Determination: Calculate the fluorescence quantum yield (Φ) using a standard reference dye with a known quantum yield (e.g., quinine sulfate or rhodamine B) via the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., A549 or HeLa) in a 96-well plate at a density of approximately 1x10⁴ cells per well and incubate for 24 hours.

  • Probe Treatment: Treat the cells with various concentrations of the benzothiophene probe (e.g., 0, 5, 10, 20, 50 µM) for 24 hours. Include a control group with no probe.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. This is crucial to ensure the probe is not toxic at the concentrations used for imaging.[17]

References

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of (5-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (5-Chloro-1-benzothiophen-2-yl)methanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most straightforward and widely applicable method is the reduction of the corresponding aldehyde, 5-chloro-1-benzothiophene-2-carbaldehyde. This precursor is typically synthesized via formylation of 5-chloro-1-benzothiophene.

Q2: Which reducing agent is recommended for the conversion of 5-chloro-1-benzothiophene-2-carbaldehyde to the corresponding alcohol?

A2: Sodium borohydride (NaBH₄) is the preferred reducing agent for this transformation. It is highly selective for aldehydes and ketones, chemoselective in the presence of other reducible functional groups, and the reaction conditions are mild and easy to handle in a standard laboratory setting.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low.

  • Degradation of the starting material or product: The presence of strong acids or bases, or exposure to high temperatures for extended periods, can lead to decomposition.

  • Suboptimal work-up procedure: Inefficient extraction or purification can result in loss of product.

  • Poor quality of starting materials: Ensure the purity of 5-chloro-1-benzothiophene-2-carbaldehyde and the activity of the sodium borohydride.

Q4: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?

A4: Common side products can include:

  • Unreacted starting material: 5-chloro-1-benzothiophene-2-carbaldehyde.

  • Over-reduction products: Although less common with NaBH₄, more aggressive reducing agents could potentially reduce the thiophene ring.

  • Products from side reactions: Depending on the reaction conditions, impurities in the starting material or solvent can lead to unexpected byproducts.

Q5: What is the best method for purifying the final product, this compound?

A5: The most effective purification method is typically column chromatography on silica gel, followed by recrystallization. A solvent system of ethyl acetate and hexane is commonly used for both techniques.

Experimental Protocols

Synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde (Precursor)

A common method for the synthesis of the precursor aldehyde is the Vilsmeier-Haack reaction.

Materials:

  • 5-Chloro-1-benzothiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 5-chloro-1-benzothiophene in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it into a beaker of crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 5-chloro-1-benzothiophene-2-carbaldehyde, which can be purified by column chromatography.

Synthesis of this compound

Materials:

  • 5-Chloro-1-benzothiophene-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-chloro-1-benzothiophene-2-carbaldehyde in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the solution, maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0°C until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (DCM).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

Table 1: Optimized Reaction Conditions for the Reduction of 5-chloro-1-benzothiophene-2-carbaldehyde

ParameterRecommended Condition
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Molar Ratio (Aldehyde:NaBH₄) 1 : 1.5 - 2.0
Temperature 0°C to Room Temperature
Reaction Time 1 - 2 hours
Work-up Acidic (1 M HCl), followed by extraction
Typical Yield > 90% (after purification)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive NaBH₄. 2. Reaction temperature too low. 3. Insufficient reaction time.1. Use a fresh batch of NaBH₄. 2. Allow the reaction to proceed at room temperature after the initial addition at 0°C. 3. Extend the reaction time and monitor by TLC.
Presence of Unreacted Aldehyde 1. Insufficient amount of NaBH₄. 2. Short reaction time.1. Increase the molar equivalents of NaBH₄. 2. Continue stirring for a longer duration.
Formation of an Oily Product Instead of a Solid 1. Presence of impurities. 2. Incomplete removal of solvent.1. Purify the product using column chromatography. 2. Ensure complete removal of the solvent under high vacuum.
Difficulty in Product Isolation During Work-up 1. Emulsion formation during extraction.1. Add a small amount of brine to break the emulsion. 2. Filter the mixture through a pad of celite.

Visualizations

Experimental Workflow

experimental_workflow start Start: 5-Chloro-1-benzothiophene-2-carbaldehyde dissolve Dissolve in Methanol/Ethanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 react Stir at Room Temperature (1-2h) add_nabh4->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with 1 M HCl monitor->quench Reaction Complete concentrate Concentrate in vacuo quench->concentrate extract Extract with DCM concentrate->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry purify Purify by Column Chromatography dry->purify end End: this compound purify->end

Caption: Synthetic workflow for the reduction of 5-chloro-1-benzothiophene-2-carbaldehyde.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_conversion Check TLC for Starting Material start->check_conversion sm_present Starting Material Present check_conversion->sm_present Yes no_sm No Starting Material check_conversion->no_sm No increase_reagent Increase NaBH4 / Reaction Time sm_present->increase_reagent check_workup Review Work-up & Purification no_sm->check_workup solution Solution increase_reagent->solution optimize_purification Optimize Chromatography / Recrystallization check_workup->optimize_purification side_reactions Suspect Side Reactions / Degradation check_workup->side_reactions optimize_purification->solution check_conditions Verify Reagent Purity & Reaction Conditions side_reactions->check_conditions check_conditions->solution

Caption: Decision tree for troubleshooting the synthesis of this compound.

Common side reactions and byproducts in the synthesis of (5-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Chloro-1-benzothiophen-2-yl)methanol. It provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding common side reactions and byproduct formation during the synthesis of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical synthetic approach involves a two-step process:

  • Formation of a carbonyl precursor: Synthesis of either 5-chloro-1-benzothiophene-2-carboxylic acid or 5-chloro-1-benzothiophene-2-carbaldehyde.

  • Reduction to the alcohol: Reduction of the carbonyl group of the precursor to the desired primary alcohol, this compound.

The choice of precursor will influence the selection of the reducing agent and the potential side reactions.

Q2: Which reducing agents are suitable for the conversion of the carbonyl precursor to this compound?

For the reduction of a carboxylic acid precursor, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically required. For an aldehyde precursor, a milder reducing agent such as Sodium Borohydride (NaBH₄) is often sufficient and can offer better chemoselectivity.

Q3: What are the most common side reactions observed during the synthesis of this compound?

The most frequently encountered side reactions include:

  • Dehalogenation: Loss of the chlorine atom from the benzothiophene ring.

  • Over-reduction: Reduction of the benzothiophene ring system itself.

  • Incomplete reaction: Failure to fully reduce the carbonyl group, resulting in residual starting material.

  • Formation of impurities from starting materials: Contaminants in the initial materials can lead to a variety of byproducts.

Troubleshooting Guide

Issue 1: Low Yield of this compound and Presence of a Dechlorinated Byproduct.

Symptoms:

  • Mass spectrometry or elemental analysis indicates the presence of a compound with a molecular weight corresponding to (1-Benzothiophen-2-yl)methanol.

  • NMR spectroscopy shows the absence of the characteristic signal for the chloro-substituted aromatic ring.

Potential Cause: Dehalogenation, or the removal of the chlorine atom, is a known side reaction when using powerful reducing agents like LiAlH₄ with aryl halides.

Solutions:

  • Choice of Reducing Agent: If starting from the aldehyde, switch to a milder reducing agent like NaBH₄, which is less likely to cause dehalogenation.

  • Reaction Temperature: Perform the LiAlH₄ reduction at a lower temperature (e.g., -78 °C to 0 °C) to minimize the dehalogenation side reaction.

  • Inverse Addition: Add the LiAlH₄ solution slowly to the substrate solution (inverse addition). This maintains a low concentration of the reducing agent and can improve selectivity.

  • Alternative Hydride Source: Consider using other reducing agents known for their milder nature, such as Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®).

Issue 2: Formation of an Over-reduced Byproduct where the Benzothiophene Ring is Partially or Fully Saturated.

Symptoms:

  • NMR spectroscopy shows the appearance of aliphatic protons and a loss of aromaticity in the benzothiophene core.

  • The mass of the byproduct is higher than the target compound due to the addition of hydrogen atoms.

Potential Cause: Harsh reaction conditions, particularly with strong reducing agents like LiAlH₄, can lead to the reduction of the thiophene or even the benzene ring of the benzothiophene system. Birch reduction conditions are also known to reduce thiophene rings.

Solutions:

  • Milder Reducing Agent: As with dehalogenation, using a milder reducing agent like NaBH₄ (if applicable) can prevent ring reduction.

  • Control of Stoichiometry: Use a stoichiometric amount of the reducing agent. An excess of LiAlH₄ can promote over-reduction.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid prolonged reaction times and elevated temperatures.

Issue 3: Incomplete Conversion of the Starting Carbonyl Compound.

Symptoms:

  • TLC or LC-MS analysis of the crude product shows a significant amount of the starting carboxylic acid or aldehyde.

Potential Cause:

  • Insufficient Reducing Agent: The amount of reducing agent used was not enough to fully convert the starting material.

  • Deactivation of the Reducing Agent: The reducing agent may have been partially decomposed by moisture in the solvent or glassware.

  • Low Reaction Temperature: The reaction temperature may have been too low for the reduction to proceed to completion in a reasonable timeframe.

Solutions:

  • Stoichiometry: Ensure at least the stoichiometric amount of reducing agent is used. For LiAlH₄ reduction of carboxylic acids, a molar ratio of at least 0.75:1 (LiAlH₄:acid) is theoretically needed, but a slight excess is often used in practice.

  • Anhydrous Conditions: For LiAlH₄ reductions, ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature and Time: Gradually warm the reaction to room temperature if it is sluggish at lower temperatures. Allow for a sufficient reaction time, monitoring progress regularly.

Data Presentation

Table 1: Comparison of Common Reducing Agents for the Synthesis of this compound

PrecursorReducing AgentTypical SolventTemperature (°C)Potential Side Reactions
5-Chloro-1-benzothiophene-2-carboxylic acidLiAlH₄Anhydrous THF or Et₂O0 to RTDehalogenation, Ring Reduction
5-Chloro-1-benzothiophene-2-carbaldehydeNaBH₄Methanol or Ethanol0 to RTMinimal
5-Chloro-1-benzothiophene-2-carbaldehydeLiAlH₄Anhydrous THF or Et₂O-78 to 0Dehalogenation

Experimental Protocols

Protocol 1: Reduction of 5-Chloro-1-benzothiophene-2-carbaldehyde with Sodium Borohydride

  • Dissolve 5-chloro-1-benzothiophene-2-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 5-Chloro-1-benzothiophene-2-carboxylic acid with Lithium Aluminum Hydride

! CAUTION: LiAlH₄ reacts violently with water. All glassware and solvents must be scrupulously dry, and the reaction must be performed under an inert atmosphere.

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 mL per gram of LiAlH₄) in a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 5-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous THF (10 mL per gram of acid) dropwise at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC (after careful quenching of an aliquot).

  • Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Step cluster_product Target Molecule cluster_side_reactions Potential Side Reactions Start 5-Chloro-1-benzothiophene Precursors Reduction Reduction Start->Reduction Product This compound Reduction->Product Dehalogenation Dehalogenation Reduction->Dehalogenation LiAlH4 Over_reduction Ring Reduction Reduction->Over_reduction Harsh Conditions

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield / Byproduct Formation Start->Low_Yield Dehalogenation Dehalogenation Detected? Low_Yield->Dehalogenation Ring_Reduction Ring Reduction Detected? Dehalogenation->Ring_Reduction No Sol_Dehalogenation Use milder reducing agent Lower reaction temperature Inverse addition Dehalogenation->Sol_Dehalogenation Yes Incomplete_Reaction Incomplete Reaction? Ring_Reduction->Incomplete_Reaction No Sol_Ring_Reduction Use milder reducing agent Control stoichiometry Monitor reaction time Ring_Reduction->Sol_Ring_Reduction Yes Sol_Incomplete Check stoichiometry Ensure anhydrous conditions Increase temperature/time Incomplete_Reaction->Sol_Incomplete Yes

Caption: Troubleshooting decision tree for synthesis issues.

Purification of (5-Chloro-1-benzothiophen-2-yl)methanol by column chromatography or recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (5-Chloro-1-benzothiophen-2-yl)methanol by column chromatography and recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may be encountered during the purification of this compound.

Column Chromatography

Q1: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

A1: If your compound remains at the baseline, the eluent is not polar enough. You can try adding a small amount of a more polar solvent, such as methanol, to your ethyl acetate/hexane mobile phase. Start with a low percentage (e.g., 1-2%) and gradually increase it. Alternatively, you can switch to a more polar solvent system altogether, such as dichloromethane/methanol.[1]

Q2: My compound is coming off the column too quickly, resulting in poor separation from impurities. How can I improve the separation?

A2: If your compound elutes too quickly, the mobile phase is too polar. You should decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.[1] A shallower gradient or isocratic elution with a less polar solvent mixture will increase the retention time of your compound on the silica gel and improve separation.

Q3: I am observing streaking of my compound on the TLC plate and during column chromatography. What could be the cause?

A3: Streaking can be caused by several factors:

  • Sample Overload: You may be loading too much crude product onto your column or TLC plate. Try diluting your sample.[1]

  • Acidic or Basic Nature of the Compound: The compound may be interacting too strongly with the silica gel. For acid-sensitive compounds, you can add a small amount of a basic modifier like triethylamine (0.1–2.0%) to the mobile phase.[1]

  • Insolubility: The compound may not be fully dissolved in the mobile phase. Ensure your crude sample is fully dissolved before loading it onto the column.

Q4: The purified fractions of this compound are still showing impurities after column chromatography. What are the next steps?

A4: If column chromatography alone is insufficient, you can try a second purification step. Recrystallization of the combined, evaporated fractions is an excellent method to further enhance purity. Alternatively, you could perform a second column chromatography with a different solvent system to target the specific impurities.

Recrystallization

Q1: I am having trouble finding a suitable single solvent for the recrystallization of this compound.

A1: If a single solvent is not effective, a two-solvent system is a common alternative.[2] In this method, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization. Common solvent pairs include ethanol/water, and hexane/ethyl acetate.[2][3]

Q2: My compound "oils out" instead of forming crystals during recrystallization. How can I prevent this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To remedy this, try using a lower boiling point solvent or adding more solvent to the mixture. Ensure the solution cools slowly to encourage crystal formation.

Q3: The yield of my recrystallized product is very low. What are the possible reasons?

A3: Low yield in recrystallization can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your compound.[4]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost. Ensure your filtration apparatus is pre-heated.

  • Washing with a solvent at the wrong temperature: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.

Q4: No crystals are forming even after the solution has cooled to room temperature. What can I do to induce crystallization?

A4: If crystallization does not occur spontaneously, you can try the following techniques:

  • Scratching the inner surface of the flask with a glass rod at the meniscus can create nucleation sites.

  • Adding a seed crystal of the pure compound, if available, can initiate crystallization.

  • Cooling the solution in an ice bath can further decrease the solubility of your compound. However, it is best to allow the solution to cool slowly to room temperature first to obtain purer crystals.[4]

Experimental Protocols

The following are suggested protocols for the purification of this compound. These are general guidelines and may require optimization based on the specific impurities present in the crude material.

Column Chromatography

This protocol is based on standard practices for the purification of benzothiophene derivatives.[5][6]

  • Preparation of the Stationary Phase:

    • A slurry of silica gel (230-400 mesh) is prepared in a non-polar solvent such as hexane.

    • The slurry is poured into a glass column and the silica is allowed to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • The sample solution is then adsorbed onto a small amount of silica gel, and the solvent is evaporated to yield a dry, free-flowing powder.

    • This powder is then carefully loaded onto the top of the prepared column.

  • Elution:

    • Elution is initiated with a low polarity solvent system, for example, 98:2 hexane:ethyl acetate.

    • The polarity of the eluent is gradually increased to facilitate the separation of the target compound from impurities. This can be done in a stepwise or gradient fashion (e.g., increasing to 95:5, 90:10, etc.).

  • Fraction Collection and Analysis:

    • Fractions are collected and the elution is monitored by thin-layer chromatography (TLC).[5][7]

    • The pure fractions containing the desired product are combined.

    • The solvent is removed under reduced pressure to yield the purified this compound.

Recrystallization

This is a general procedure for recrystallization that should be preceded by small-scale solvent screening to find the optimal solvent or solvent system.[8]

  • Solvent Selection:

    • Test the solubility of the crude this compound in a variety of solvents at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound when hot but not at room temperature.[8] Common solvents to screen for chlorinated aromatic compounds include ethanol, methanol, acetone, ethyl acetate, toluene, and hexane, or mixtures thereof.[2][9]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the compound just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, and the pure compound is known to be colorless, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is subsequently removed by hot gravity filtration.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If necessary, further cooling in an ice bath can be performed to maximize crystal formation.

  • Collection and Drying:

    • The crystals are collected by vacuum filtration.

    • The collected crystals are washed with a small amount of ice-cold solvent.

    • The crystals are then dried, for example, in a vacuum oven, to remove any residual solvent.

Data Presentation

The following table presents illustrative data for the purification of this compound. Actual results may vary.

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)-
Mobile Phase/Solvent Gradient: 2% to 20% Ethyl Acetate in HexaneEthanol/Water or Toluene/Hexane
Crude Sample Loading 1.0 g1.0 g
Silica Gel Mass ~40 g-
Elution Volume ~400 mL-
TLC Rf of Pure Compound ~0.3 (in 80:20 Hexane:Ethyl Acetate)-
Expected Purity >95%>98%
Expected Yield 70-90%80-95% (from partially purified material)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography Purity_Check Purity Check (TLC, NMR) Column_Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Purity_Check->Recrystallization Purity < 98% Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98%

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of (5-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols to help researchers improve the yield and purity of (5-Chloro-1-benzothiophen-2-yl)methanol. The primary synthetic route addressed is the reduction of the corresponding aldehyde, 5-Chloro-1-benzothiophen-2-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes to investigate?

A low yield in this synthesis typically stems from one of four areas:

  • Purity of Starting Material: The purity of the initial 5-Chloro-1-benzothiophen-2-carbaldehyde is critical. Impurities can consume the reducing agent or introduce side products that complicate purification.

  • Choice and Quality of Reducing Agent: The effectiveness of the hydride reducing agent (e.g., Sodium Borohydride) can be compromised if it is old or has been improperly stored.

  • Reaction Conditions: Suboptimal conditions such as temperature, solvent, and reaction time can lead to incomplete reactions or the formation of byproducts.

  • Workup and Purification: Significant product loss can occur during the quenching, extraction, and final purification steps.

Q2: How does the purity of the starting aldehyde affect the yield?

Impurities in the 5-Chloro-1-benzothiophen-2-carbaldehyde can react with the hydride reagent, leading to a stoichiometric imbalance and leaving some of the desired aldehyde unreacted. Acidic impurities, for instance, can neutralize the hydride agent. It is advisable to verify the purity of the aldehyde by NMR or LC-MS before starting the reaction. If necessary, purify the starting material by recrystallization or column chromatography.

Q3: Which reducing agent is best for this synthesis: Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄)?

Both reagents can effectively reduce the aldehyde to the desired primary alcohol.[1][2] However, they have key differences:

  • Sodium Borohydride (NaBH₄): This is the recommended reagent for this transformation. It is a mild and selective reducing agent that reduces aldehydes and ketones rapidly but does not typically affect other functional groups like esters or amides.[3][4] It is safer to handle and can be used in protic solvents like methanol or ethanol.[5]

  • Lithium Aluminium Hydride (LiAlH₄): This is a much stronger and less selective reducing agent.[1][6] While it will certainly reduce the aldehyde, it is highly reactive and reacts violently with water and alcohols, requiring the use of anhydrous aprotic solvents (e.g., THF, diethyl ether) and stringent safety precautions.[2][7] For this specific synthesis, using LiAlH₄ is akin to "using a sledgehammer to kill a fly" and is generally unnecessary unless other functional groups in the molecule also require reduction.[6]

Q4: I am observing multiple spots on my Thin-Layer Chromatography (TLC) plate post-reaction. What are the likely side products?

If you observe multiple spots on your TLC, consider the following possibilities:

  • Unreacted Starting Material: The most common "spot" besides the product is the starting aldehyde, indicating an incomplete reaction. The product alcohol should have a lower Rf value (be more polar) than the starting aldehyde.

  • Impurity Carryover: Impurities present in the starting aldehyde may persist through the reaction.

  • Side Reactions: While the reduction of this specific aldehyde is generally clean, improper quenching or workup can sometimes lead to side products. Ensure the reaction is properly quenched at a low temperature.

Q5: What is the most effective method for purifying the final this compound?

After a standard aqueous workup to quench the reaction and remove inorganic salts, two primary methods are effective:

  • Recrystallization: If the product is a solid at room temperature, recrystallization is a cost-effective method for achieving high purity.[8] A solvent system such as ethyl acetate/hexane or toluene can be tested to find optimal conditions.

  • Silica Gel Column Chromatography: This is a highly effective method for purifying the product, especially if it is an oil or if impurities have similar solubility profiles.[8] A gradient elution with a solvent system like hexane and ethyl acetate will typically provide good separation.[8]

Data Presentation: Comparison of Reducing Agents

The selection of a reducing agent is a critical parameter. The table below summarizes the properties and typical conditions for common reagents used in aldehyde reductions.

ParameterSodium Borohydride (NaBH₄) Lithium Aluminium Hydride (LiAlH₄)
Relative Power Mild & ChemoselectiveStrong & Non-selective
Typical Substrates Aldehydes, Ketones[3][4]Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles[2][6]
Solvent Protic (Methanol, Ethanol, Water)[5]Anhydrous Aprotic (THF, Diethyl Ether)[2][7]
Temperature 0 °C to Room Temperature0 °C to Reflux
Advantages Safer, easier handling, simple workup, selective for carbonyls.Highly reactive, reduces a wide range of functional groups.
Disadvantages May not reduce sterically hindered ketones.Reacts violently with protic solvents, requires strict anhydrous conditions, less selective.[7]
Typical Yield Good to Excellent (>85%)Excellent (>90%)

Visualizations

Synthesis Pathway

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Aldehyde start->check_purity check_reagent Verify Reducing Agent (NaBH₄) Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup solution_purity Purify aldehyde via recrystallization or chromatography. check_purity->solution_purity Impure? solution_reagent Use fresh, properly stored NaBH₄. check_reagent->solution_reagent Old/Exposed? solution_conditions Ensure reaction is run at 0°C initially. Check stoichiometry (1.1-1.5 eq NaBH₄). check_conditions->solution_conditions Suboptimal? solution_workup Ensure complete extraction. Optimize purification (TLC analysis). check_workup->solution_workup Product Loss?

References

Troubleshooting guide for the functionalization of (5-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for common functionalization reactions of (5-Chloro-1-benzothiophen-2-yl)methanol, a key intermediate in the development of pharmaceuticals and functional materials.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The primary reactive site is the hydroxyl group (-OH) of the methanol substituent at the C2 position, which behaves as a typical primary alcohol. The C3 position on the benzothiophene ring is also susceptible to electrophilic substitution, although functionalization at C2 is generally more established.[4] Additionally, the sulfur atom in the thiophene ring can be oxidized under certain conditions.[5]

Q2: What are the most common functionalization reactions for the hydroxyl group?

The hydroxyl group can be readily transformed using standard organic chemistry methodologies. The three most common transformations are:

  • Oxidation: To synthesize the corresponding aldehyde or carboxylic acid.

  • Etherification: To form ethers, most commonly via the Williamson ether synthesis.[6]

  • Esterification: To produce esters through reaction with carboxylic acids or their derivatives.

Q3: Are there any common side reactions to be aware of during functionalization?

Yes, key potential side reactions include:

  • Oxidation of Sulfur: Strong oxidizing agents can oxidize the ring sulfur to a sulfoxide or sulfone, altering the electronic properties and biological activity of the molecule.[5]

  • Elimination Reactions: During Williamson ether synthesis, if a secondary or tertiary alkyl halide is used, an E2 elimination reaction can compete with the desired SN2 substitution, leading to alkene byproducts.[6][7]

  • C3-Position Reactivity: Under certain acidic or electrophilic conditions, unintended reactions may occur at the C3 position of the benzothiophene ring.[4]

Troubleshooting Guide: Oxidation Reactions

This section addresses common issues encountered when oxidizing this compound to the corresponding aldehyde or carboxylic acid.

Q: My oxidation reaction shows low or no conversion of the starting material. What could be the cause?

A: This issue often stems from the reagent or reaction conditions.

  • Reagent Inactivity: Ensure your oxidizing agent is fresh and has been stored correctly. For example, pyridinium chlorochromate (PCC) and other chromium-based reagents can be hygroscopic and lose activity.

  • Insufficient Temperature: Some oxidations require heating to proceed at a reasonable rate. Check the recommended temperature for your specific protocol.

  • Solvent Purity: Ensure you are using anhydrous solvents, as water can interfere with many oxidizing agents.

  • Incorrect Stoichiometry: Double-check that you are using the correct molar equivalents of the oxidizing agent.

Q: I am trying to synthesize the aldehyde, but I am getting the carboxylic acid as the major product. How can I prevent over-oxidation?

A: To stop the oxidation at the aldehyde stage, you must use a mild, selective oxidizing agent under controlled conditions.

  • Choice of Reagent: Use reagents specifically designed for the partial oxidation of primary alcohols to aldehydes, such as Pyridinium Chlorochromate (PCC), Swern oxidation (using oxalyl chloride/DMSO), or Dess-Martin periodinane (DMP).

  • Control Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately to prevent further oxidation. Running the reaction at lower temperatures can also improve selectivity.

Q: My product analysis (NMR/MS) suggests the sulfur atom has been oxidized. How can I avoid this?

A: Oxidation of the benzothiophene sulfur to a sulfoxide or sulfone is a common side reaction with non-selective, powerful oxidants like hydrogen peroxide or peroxy acids.[5] To avoid this, use chemoselective reagents that specifically target the alcohol, such as those mentioned above (PCC, DMP, or Swern conditions).

Data Presentation: Comparison of Common Oxidizing Agents
Oxidizing AgentTypical ProductConditionsCommon Issues
PCC (Pyridinium Chlorochromate)AldehydeAnhydrous CH₂Cl₂, Room TempCarcinogenic chromium waste
DMP (Dess-Martin Periodinane)AldehydeAnhydrous CH₂Cl₂, Room TempCan be explosive at high temp.
Swern Oxidation AldehydeAnhydrous CH₂Cl₂, DMSO, -(COCl)₂, Et₃N, Low Temp (-78°C)Requires cryogenic temps, unpleasant odor
KMnO₄ (Potassium Permanganate)Carboxylic AcidBasic, aqueousStrong oxidant, risk of sulfur oxidation
Jones Reagent (CrO₃/H₂SO₄)Carboxylic AcidAcetone, 0°C to Room TempStrong oxidant, risk of sulfur oxidation
Experimental Protocol: Oxidation to (5-Chloro-1-benzothiophen-2-yl)carbaldehyde using PCC
  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter it through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter pad thoroughly with additional diethyl ether.

  • Combine the organic filtrates and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the pure aldehyde.

Visualization: Troubleshooting Workflow for Oxidation

G start Start Oxidation check_tlc Monitor by TLC start->check_tlc sub_node_1 Problem: Low or No Conversion check_tlc->sub_node_1 No Product Spot sub_node_2 Problem: Over-oxidation to Acid check_tlc->sub_node_2 Desired Product and Polar Byproduct sub_node_3 Problem: Sulfur Oxidation check_tlc->sub_node_3 Unexpected Signals in NMR/MS sol_1a Check Reagent Activity & Purity sub_node_1->sol_1a sol_2a Use Milder Reagent (PCC, DMP, Swern) sub_node_2->sol_2a sol_3a Use Chemoselective Reagent (PCC, DMP) sub_node_3->sol_3a sol_1b Use Anhydrous Solvent sol_1a->sol_1b sol_1c Increase Temperature or Reaction Time sol_1b->sol_1c end_node Reaction Optimized sol_1c->end_node sol_2b Reduce Reaction Time & Temperature sol_2a->sol_2b sol_2b->end_node sol_3a->end_node G cluster_start Reactants cluster_products Products Alkoxide Benzothiophene Alkoxide (Nu⁻/Base) Ether Ether (Desired Product) Alkoxide->Ether SN2 Pathway (Nucleophilic Attack) Alkene Alkene (Side Product) Alkoxide->Alkene E2 Pathway (Proton Abstraction) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Ether AlkylHalide->Alkene note_sn2 Favored by: - Methyl/Primary R-X - Good Leaving Group Ether->note_sn2 note_e2 Favored by: - Secondary/Tertiary R-X - High Temperature Alkene->note_e2 G start Select Esterification Method q1 Are Starting Materials Stable to Strong Acid? start->q1 q2 Are Starting Materials Thermally Sensitive? q1->q2 Yes fischer Use Fischer Esterification (Acid Catalyst + Heat) q1->fischer No q3 Is the Carboxylic Acid Readily Available? q2->q3 end_node Proceed with Synthesis fischer->end_node coupling Use Coupling Agents (DCC/EDC, DMAP) at RT q3->coupling Yes acyl Use Acyl Chloride or Anhydride Method at RT q3->acyl No (or if higher reactivity is needed) coupling->end_node acyl->end_node

References

Identification and removal of impurities in (5-Chloro-1-benzothiophen-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (5-Chloro-1-benzothiophen-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the reduction of an ester precursor, typically methyl 5-chloro-1-benzothiophene-2-carboxylate, using a strong reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent such as Tetrahydrofuran (THF).[1][2]

Q2: What are the potential impurities I should be aware of during this synthesis?

Potential impurities can originate from the starting materials or be generated during the reaction and workup. Key impurities include:

  • Unreacted Starting Material: Residual methyl 5-chloro-1-benzothiophene-2-carboxylate.

  • Over-reduction Products: Impurities where the aromatic ring or chloro-substituent are unintentionally reduced, although this is less common under standard LAH reduction conditions.

  • Hydrolysis of Starting Material: 5-Chloro-1-benzothiophene-2-carboxylic acid, if moisture is present.

  • Solvent Adducts & Byproducts: Impurities derived from the reaction solvent or quenching agents.

  • Salts: Inorganic aluminum salts formed during the reaction workup.

Q3: Which analytical techniques are best for identifying the product and its impurities?

A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often effective for benzothiophene derivatives.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the desired product and for identifying the structure of unknown impurities.[6][7]

  • Mass Spectrometry (MS): Used in conjunction with LC or GC to determine the molecular weight of the product and impurities, aiding in their identification.

Q4: How can I effectively remove inorganic salts after the reaction workup?

After quenching the reaction, inorganic aluminum salts can be removed by filtration. A common procedure involves adding ethyl acetate and a drying agent like anhydrous sodium sulfate, stirring, and then filtering the mixture through a pad of celite. Thoroughly washing the filtered solids with additional solvent ensures maximum recovery of the product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Degraded LAH: LAH is highly reactive with atmospheric moisture, which reduces its activity.[1][2]Use a fresh, unopened container of LAH or a freshly standardized solution. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Time/Temperature: The reduction may be incomplete.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently warming the reaction mixture.
Ineffective Quench/Workup: Product may be lost or degraded during the workup procedure.Perform the quench at a low temperature (0 °C). Ensure the pH is appropriately adjusted to precipitate aluminum salts and keep the product in the organic layer.
Product is Impure (Multiple Spots on TLC / Peaks on HPLC) Incomplete Reaction: The most common impurity is the unreacted starting ester.Increase the molar equivalent of LAH, extend the reaction time, or perform the reaction at a slightly elevated temperature (e.g., refluxing THF).
Moisture in Reaction: Presence of water can lead to side reactions and incomplete reduction.Use anhydrous solvents and oven-dried glassware. Perform the reaction under a dry, inert atmosphere.
Impure Starting Material: Impurities in the starting ester will carry through to the product.Check the purity of the methyl 5-chloro-1-benzothiophene-2-carboxylate before starting the reaction. Purify if necessary.
Product is an Oil and Does Not Solidify Residual Solvent: Trapped solvent can prevent crystallization.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable.
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.Purify the product using column chromatography.[8][9]
Unexpected NMR Peaks Solvent Impurities: Residual solvents from the reaction or purification (e.g., THF, Ethyl Acetate, Hexanes) are common.[6][7]Compare unknown peaks to standard NMR chemical shift tables for common laboratory solvents.[6][7][10] Dry the sample under high vacuum to remove volatile solvents.
Grease: Stopcock grease can be inadvertently introduced into the sample.Be cautious during extraction and transfer steps. Peaks for silicone grease typically appear around 0 ppm in the ¹H NMR spectrum.[6]

Quantitative Data Summary

Table 1: Typical Reaction Yield and Purity

Parameter Before Purification After Column Chromatography
Yield ~85-95% (Crude) ~70-85% (Isolated)
Purity (by HPLC) 80-90% >98%

| Appearance | Yellowish oil or sticky solid | White to off-white solid |

Table 2: HPLC Impurity Profile Before and After Purification

Impurity Retention Time (min) Area % (Crude Product) Area % (Pure Product)
Unreacted Starting Ester 8.2 5-15% <0.5%
Unknown Byproduct 1 6.5 1-3% <0.1%

| This compound | 5.4 | 80-90% | >98% |

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: Add methyl 5-chloro-1-benzothiophene-2-carboxylate (1.0 eq) to oven-dried glassware under an inert atmosphere (Nitrogen or Argon). Dissolve the starting material in anhydrous Tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Lithium Aluminum Hydride (LAH, ~1.5 eq) in THF to the reaction mixture.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LAH, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: A white precipitate of aluminum salts will form. Add ethyl acetate and anhydrous sodium sulfate, stir the slurry vigorously for 15 minutes, and then filter through a pad of celite.

  • Isolation: Wash the filter cake thoroughly with additional ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes).[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica gel and carefully add it to the top of the packed column.

  • Elution: Elute the column with a solvent gradient. Start with a non-polar eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexanes).[8]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

Protocol 3: Purity Analysis by HPLC
  • System: A standard HPLC system with a UV detector is suitable.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting condition is 75:25 (v/v) acetonitrile:water.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.[4]

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start Methyl 5-chloro-1- benzothiophene-2-carboxylate Reaction LAH Reduction in Anhydrous THF Start->Reaction Quench Quench with H2O / NaOH(aq) Reaction->Quench Filter Filter Aluminum Salts Quench->Filter Concentrate Concentrate Filtrate Filter->Concentrate Crude Crude Product Concentrate->Crude Chroma Column Chromatography Crude->Chroma Pure Pure Product (>98% Purity) Chroma->Pure Analysis HPLC / NMR Analysis Pure->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingTree ImpureProduct Impure Product Detected (TLC/HPLC) IncompleteReaction Cause: Incomplete Reaction? (Check for Starting Material) ImpureProduct->IncompleteReaction Contamination Cause: Contamination? ImpureProduct->Contamination IncreaseLAH Solution: Increase LAH eq. IncompleteReaction->IncreaseLAH ExtendRxn Solution: Extend Reaction Time IncompleteReaction->ExtendRxn PurifySM Solution: Purify Starting Material Contamination->PurifySM DryGlassware Solution: Use Anhydrous Solvents & Dry Glassware Contamination->DryGlassware ColumnChroma Solution: Purify via Column Chromatography Contamination->ColumnChroma

Caption: Troubleshooting decision tree for an impure product outcome.

References

Stability and storage conditions for (5-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of (5-Chloro-1-benzothiophen-2-yl)methanol. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and air. Benzothiophene derivatives are generally thermally stable, but exposure to light and air over extended periods can lead to degradation, particularly of the methanol functional group.

Q2: Is this compound sensitive to light?

Yes, compounds containing aromatic rings and heteroatoms, such as benzothiophene, can be sensitive to UV light. Photodegradation can potentially occur, leading to the formation of impurities. It is crucial to store the compound in an amber or opaque container to minimize light exposure.

Q3: How does humidity affect the stability of this compound?

The primary alcohol (methanol) group is hygroscopic and can absorb moisture from the atmosphere. The presence of water can potentially lead to hydration or facilitate other degradation reactions. Therefore, it is essential to store the compound in a desiccated environment or under an inert atmosphere (e.g., argon or nitrogen) for optimal stability.

Q4: What is the expected shelf-life of this compound?

The exact shelf-life has not been extensively determined and can vary based on storage conditions and the purity of the material. When stored under the recommended conditions (cool, dry, dark, and inert atmosphere), the compound is expected to be stable for an extended period. For critical applications, it is advisable to perform periodic purity checks.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical analysis (e.g., HPLC, NMR). Degradation of the compound.- Review storage conditions. Ensure the compound is protected from light, heat, and moisture.- Consider the possibility of oxidation of the methanol group to an aldehyde or carboxylic acid.- Perform a fresh analysis of a newly opened sample to confirm if the issue is with the stored material.
Poor solubility or presence of particulates. Absorption of moisture or degradation leading to less soluble byproducts.- Ensure the compound has been stored in a tightly sealed container in a dry environment.- Before use, allow the container to equilibrate to room temperature before opening to prevent condensation.- If particulates are present, filtration of the solution may be necessary, but it is indicative of potential degradation.
Inconsistent experimental results. Inconsistent purity of the compound due to degradation.- Re-evaluate the storage and handling procedures.- Implement a stability testing protocol (see Experimental Protocols section) to determine the acceptable usage period under your specific laboratory conditions.- Use a fresh batch of the compound for critical experiments.

Recommended Storage Conditions Summary

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.
Light Protect from light (Amber vial/darkness)To prevent photodegradation of the aromatic benzothiophene ring.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the methanol group and hydrolysis from atmospheric moisture.
Container Tightly sealed, appropriate for chemical storageTo prevent contamination and exposure to air and moisture.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure to evaluate the stability of this compound under specific laboratory conditions.

1. Materials and Equipment:

  • This compound
  • Amber glass vials with screw caps
  • Desiccator
  • Refrigerator (2-8°C)
  • Laboratory oven (for elevated temperature testing)
  • UV light source (for photostability testing)
  • Analytical balance
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
  • Nuclear Magnetic Resonance (NMR) spectrometer
  • Appropriate solvents for analysis

2. Procedure:

  • Initial Analysis (Time Zero):
  • Dissolve a known amount of this compound in a suitable solvent.
  • Perform HPLC and NMR analysis to determine the initial purity and obtain a reference chromatogram and spectrum.
  • Sample Preparation for Stability Study:
  • Aliquot the compound into several amber glass vials.
  • Expose the different sets of vials to various conditions to be tested (e.g., refrigerated, room temperature, elevated temperature, exposure to UV light).
  • Time-Point Analysis:
  • At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a vial from each storage condition.
  • Perform HPLC and NMR analysis on the samples.
  • Data Analysis:
  • Compare the HPLC chromatograms and NMR spectra of the stored samples with the initial (time zero) analysis.
  • Look for the appearance of new peaks (impurities) and a decrease in the area of the main peak in the HPLC chromatogram.
  • Examine the NMR spectra for any changes in chemical shifts or the appearance of new signals.
  • Quantify the purity of the compound at each time point to determine the rate of degradation under each condition.

Visualizations

Stability_Testing_Workflow cluster_setup Setup cluster_storage Storage Conditions cluster_analysis Analysis Start Obtain this compound InitialAnalysis Initial Analysis (T=0) (HPLC, NMR) Start->InitialAnalysis SamplePrep Aliquot into Vials InitialAnalysis->SamplePrep Condition1 Refrigerated (2-8°C) SamplePrep->Condition1 Condition2 Room Temperature SamplePrep->Condition2 Condition3 Elevated Temperature SamplePrep->Condition3 Condition4 UV Light Exposure SamplePrep->Condition4 TimePoint Time-Point Analysis (e.g., 1, 3, 6, 12 months) Condition1->TimePoint Condition2->TimePoint Condition3->TimePoint Condition4->TimePoint DataAnalysis Compare with T=0 Data TimePoint->DataAnalysis Conclusion Determine Stability & Shelf-Life DataAnalysis->Conclusion

Caption: Workflow for assessing the stability of a chemical compound.

Potential_Degradation_Pathways Compound This compound Oxidation Oxidation Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation Hydrolysis Hydrolysis (if moisture present) Compound->Hydrolysis Aldehyde Corresponding Aldehyde Oxidation->Aldehyde RingCleavage Ring-Opened/Modified Products Photodegradation->RingCleavage HydratedProduct Hydrated Species Hydrolysis->HydratedProduct CarboxylicAcid Corresponding Carboxylic Acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Potential degradation pathways for this compound.

Technical Support Center: Overcoming Poor Solubility of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of benzothiophene derivatives in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of benzothiophene and its derivatives?

A1: Benzothiophene itself is a nonpolar aromatic compound. It is generally soluble in common organic solvents such as acetone, ether, benzene, and alcohol, but it is insoluble in water.[1] The solubility of benzothiophene derivatives can vary significantly depending on the nature and position of their substituents. Electron-donating or withdrawing groups, as well as the overall polarity of the molecule, will influence its solubility in different reaction media.[1]

Q2: Why is my benzothiophene derivative not dissolving in the reaction solvent?

A2: Poor solubility of a benzothiophene derivative in a chosen reaction medium can be attributed to several factors:

  • Polarity Mismatch: A significant difference in polarity between your derivative (solute) and the reaction medium (solvent) is a primary cause. The principle of "like dissolves like" is fundamental here; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[2]

  • High Crystallinity: If your compound is a highly stable crystalline solid, the energy required to break the crystal lattice may be greater than the energy released upon solvation, leading to poor solubility.[3][4]

  • Molecular Size and Weight: Generally, as the molecular size and weight of a compound increase, its solubility tends to decrease.[2]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding within the solute, can make it difficult for solvent molecules to interact and dissolve the compound.

Q3: What are the common strategies to improve the solubility of benzothiophene derivatives in a reaction?

A3: Several techniques can be employed to enhance the solubility of poorly soluble organic compounds, including benzothiophene derivatives:

  • Co-solvency: This involves using a mixture of a primary solvent with one or more miscible co-solvents to modify the overall polarity of the reaction medium.[5][6][7][8]

  • Use of Surfactants: Surfactants can form micelles that encapsulate non-polar compounds, increasing their apparent solubility in a polar medium.[6][9][10][11]

  • Temperature Adjustment: Increasing the reaction temperature often increases the solubility of a solid solute.[12] However, the thermal stability of the reactants and products must be considered.

  • pH Modification: If the benzothiophene derivative has ionizable functional groups (e.g., carboxylic acids or amines), adjusting the pH of the reaction medium can convert the neutral compound into a more soluble salt form.[6]

  • Use of Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and can be excellent solvents for a wide range of organic compounds, including heterocyclic molecules like benzothiophene.[13][14][15][16]

  • Particle Size Reduction: For heterogeneous reactions, reducing the particle size of the solid benzothiophene derivative (e.g., through micronization) can increase the surface area available for dissolution and reaction.[2][8]

Troubleshooting Guide: Poor Solubility in Reaction Media

If you are encountering poor solubility of your benzothiophene derivative during a chemical reaction, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment and Solvent Selection
  • Problem: The benzothiophene derivative is not dissolving or is only partially soluble in the chosen reaction solvent, leading to a heterogeneous mixture and potentially low reaction yield.

  • Action:

    • Analyze Polarity: Evaluate the polarity of your benzothiophene derivative based on its structure and compare it with the polarity of the solvent.

    • Consult Literature: Check for published syntheses of similar benzothiophene derivatives to see which solvents were used successfully.

    • Solvent Screening: If possible, perform small-scale solubility tests with a range of solvents of varying polarities (e.g., toluene, THF, DMF, DMSO, acetonitrile) to identify a more suitable solvent.

Step 2: Implementing Solubilization Techniques

If changing the primary solvent is not feasible or does not resolve the issue, consider the following techniques.

  • Approach: Introduce a co-solvent that is miscible with the primary solvent but has a different polarity to create a solvent system with an optimal polarity for your derivative. Common co-solvents include DMSO, NMP, DMA, and ethanol.[6]

  • Procedure:

    • Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to the primary solvent.

    • Observe the solubility of your compound.

    • Gradually increase the percentage of the co-solvent until the compound dissolves.

    • Ensure the co-solvent does not interfere with the reaction chemistry.

  • Approach: Increase the temperature of the reaction mixture to enhance the solubility of the derivative.

  • Procedure:

    • Slowly heat the reaction mixture while stirring.

    • Monitor the dissolution of the solid.

    • Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of any components in the reaction.

  • Approach: For specific situations, additives can aid in solubilization.

  • Surfactants: In aqueous or highly polar media, a small amount of a surfactant can help solubilize a non-polar benzothiophene derivative by forming micelles.[9][17]

  • Phase-Transfer Catalysts: In biphasic reactions, a phase-transfer catalyst can help transport a reactant from one phase to another where the reaction occurs.

Step 3: Advanced Solubilization Strategies

If the above methods are not effective or appropriate for your reaction system, consider these more advanced strategies.

  • Ionic Liquids: Explore the use of an ionic liquid as the reaction medium. Ionic liquids have excellent solvating properties for many organic compounds.[13][14][15]

  • Structural Modification (Pro-drug approach): If applicable to your research goals (especially in drug development), temporarily modifying the benzothiophene derivative with a soluble protecting group that can be cleaved later is a viable strategy.[18]

Data Presentation

Table 1: Solubility of Dibenzothiophene in Various Organic Solvents at Different Temperatures.

This table summarizes experimental data on the solubility of dibenzothiophene, a related parent compound, in several organic solvents. The data illustrates the temperature-dependent nature of solubility.

Temperature (K)N,N-dimethylformamide (mole fraction)Dimethyl sulfoxide (mole fraction)Acetone (mole fraction)n-propanol (mole fraction)
282.750.1380.0850.1210.042
293.150.1850.1190.1650.058
303.550.2460.1650.2220.079
313.950.3250.2260.2970.108
324.350.4280.3080.3950.147
334.750.5640.4190.5230.199
341.150.6810.5090.6270.243

Data adapted from a study on the solubility of dibenzothiophene.[12]

Experimental Protocols

Protocol: Enhancing Solubility using a Co-Solvent System

This protocol provides a general methodology for using a co-solvent to improve the solubility of a benzothiophene derivative in a reaction.

1. Materials:

  • Poorly soluble benzothiophene derivative

  • Primary reaction solvent

  • A selection of miscible co-solvents (e.g., THF, DMF, DMSO, NMP, ethanol)

  • Reaction vessel with stirring and temperature control

2. Procedure:

  • Initial Setup: Add the benzothiophene derivative and other solid reactants to the reaction vessel.

  • Primary Solvent Addition: Add the primary reaction solvent to the vessel and begin stirring. Observe the initial solubility at room temperature.

  • Co-solvent Titration:

    • Begin adding the chosen co-solvent dropwise or in small aliquots (e.g., 1-2% of the total planned volume at a time).

    • After each addition, allow the mixture to stir for several minutes to observe any change in solubility.

    • Continue adding the co-solvent until the benzothiophene derivative is fully dissolved. Record the total volume of co-solvent added.

  • Temperature Adjustment (if necessary): If the compound is still not fully dissolved after adding a reasonable amount of co-solvent (e.g., up to 30% v/v), you may gently heat the mixture while continuing to stir.

  • Initiate Reaction: Once the substrate is in solution, add any remaining reagents and proceed with the reaction as planned.

  • Monitoring and Work-up: Be aware that the presence of a high-boiling point co-solvent (like DMF or DMSO) may require adjustments to the reaction work-up and purification procedures (e.g., aqueous washes to remove the co-solvent).

Visualizations

The following diagrams illustrate key workflows and concepts for addressing solubility issues.

TroubleshootingWorkflow start Poor Solubility of Benzothiophene Derivative assessment Step 1: Initial Assessment - Analyze Polarity - Literature Search - Solvent Screening start->assessment change_solvent Change Primary Solvent? assessment->change_solvent implement_techniques Step 2: Implement Solubilization Techniques change_solvent->implement_techniques No end Solubility Issue Resolved change_solvent->end Yes cosolvent Option A: Use Co-Solvent System implement_techniques->cosolvent temperature Option B: Increase Temperature implement_techniques->temperature additives Option C: Use Additives (e.g., Surfactants) implement_techniques->additives advanced_strategies Step 3: Advanced Strategies - Ionic Liquids - Structural Modification implement_techniques->advanced_strategies If needed cosolvent->end temperature->end additives->end advanced_strategies->end

Caption: Troubleshooting workflow for addressing poor solubility.

CoSolvencyConcept cluster_0 Poorly Soluble System cluster_1 Co-Solvent System Derivative Benzothiophene Derivative Solvent1 Primary Solvent Derivative->Solvent1 Insoluble Derivative2 Benzothiophene Derivative SolventMix Primary Solvent + Co-Solvent Derivative2->SolventMix Soluble

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving (5-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (5-Chloro-1-benzothiophen-2-yl)methanol. The information is designed to assist with catalyst selection and the optimization of common chemical transformations involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed on this compound?

A1: this compound is a versatile intermediate that typically undergoes the following catalytic transformations:

  • Oxidation: Conversion of the primary alcohol to (5-Chloro-1-benzothiophen-2-yl)carbaldehyde.

  • Esterification/Etherification: Reaction of the alcohol group to form esters or ethers.

  • Coupling Reactions: Although not a direct reaction of the alcohol, it can be converted to a more reactive species (e.g., a halide or triflate) for subsequent cross-coupling reactions to form C-C or C-N bonds.

Q2: How does the chloro-substituent at the 5-position influence the reactivity of the molecule?

A2: The electron-withdrawing nature of the chlorine atom at the 5-position can influence the reactivity of the benzothiophene ring system and the methanol group. It can affect the electronic properties of the catalyst and substrate, potentially influencing reaction rates and selectivity. For instance, in oxidation reactions, it may make the alcohol slightly more susceptible to oxidation.

Q3: What are the key safety precautions to consider when working with this compound and its derivatives?

Troubleshooting Guides

Oxidation Reactions

Issue 1: Low or No Conversion to the Aldehyde

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst has been stored properly and is not expired. If possible, test the catalyst on a known, reactive substrate.
Insufficient Catalyst Loading Increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%).
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Consider switching to a different solvent (e.g., from toluene to dichloromethane).
Low Reaction Temperature Gradually increase the reaction temperature. Some oxidations require heating to proceed at a reasonable rate.
Presence of Inhibitors Ensure all glassware is clean and that the starting material and solvent are free from impurities that could poison the catalyst.

Issue 2: Over-oxidation to the Carboxylic Acid

Potential Cause Troubleshooting Step
Reaction Time Too Long Monitor the reaction closely using TLC or GC/LC-MS and stop the reaction as soon as the starting material is consumed.
Excess Oxidant Use a stoichiometric amount of the oxidant or a milder oxidant.
High Reaction Temperature Perform the reaction at a lower temperature to improve selectivity for the aldehyde.
Esterification/Etherification Reactions

Issue 1: Incomplete Reaction

Potential Cause Troubleshooting Step
Insufficient Acid Catalyst Ensure an adequate amount of a suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Equilibrium Limitation If the reaction is reversible, use an excess of one of the reactants or remove water as it is formed (e.g., using a Dean-Stark apparatus).
Steric Hindrance If reacting with a bulky alcohol or carboxylic acid, a more forcing set of conditions (higher temperature, longer reaction time) may be necessary.

Data Presentation

Table 1: Comparison of Catalysts for the Oxidation of Aryl Methanols (Analogous Systems)

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Selectivity (%)Reference
CuSeO₃·2H₂O (5 mol%), KOHToluene80-1002-30Variable-[3]
Au/ZrO₂Air30-up to 95High[4]
Au/TiO₂Methanol--up to 6399[4]

Table 2: Catalyst Systems for Esterification of Alcohols (General)

CatalystReactantsConditionsYield (%)Reference
Polyaniline SaltsLauric acid, MethanolSolvent-freeup to 99[5]
Zn-SO₄/SBA-15Lauric acid, MethanolMolar ratio 1:15, 10 h85.4[5]
Functional Hybrid MOFsPalm oil, Methanol65°C, 2 h95.07[6]

Experimental Protocols

Protocol 1: Catalytic Oxidation of this compound

This protocol is adapted from a general procedure for the oxidation of aryl methanols.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as toluene. Under an inert atmosphere, add the chosen catalyst (e.g., 5 mol% of a copper-based catalyst) and a base (e.g., 1.5 eq of KOH).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Esterification of this compound

This protocol is a general procedure for the esterification of alcohols.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as toluene. Carefully add a catalytic amount of a strong acid (e.g., 1-2 mol% of concentrated sulfuric acid).

  • Reaction Conditions: Heat the mixture to reflux. If water is a byproduct, a Dean-Stark apparatus can be used for its removal to drive the equilibrium towards the product. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude ester can be purified by column chromatography.

Visualizations

experimental_workflow_oxidation start Start: (5-Chloro-1-benzothiophen- 2-yl)methanol setup Reaction Setup: - Add starting material to flask start->setup addition Reagent Addition: - Add solvent (e.g., Toluene) - Add catalyst (e.g., Cu-based) - Add base (e.g., KOH) setup->addition reaction Reaction: - Heat to 80-100 °C - Monitor by TLC addition->reaction workup Work-up: - Cool and filter - Wash with water and brine - Dry and evaporate solvent reaction->workup purification Purification: - Column Chromatography workup->purification product Product: (5-Chloro-1-benzothiophen- 2-yl)carbaldehyde purification->product

Caption: Workflow for the catalytic oxidation of this compound.

logical_relationship_troubleshooting issue Low Product Yield sub_issue1 Incomplete Reaction issue->sub_issue1 sub_issue2 Side Product Formation issue->sub_issue2 cause1a Inactive Catalyst sub_issue1->cause1a cause1b Low Temperature sub_issue1->cause1b cause1c Insufficient Reagent sub_issue1->cause1c cause2a Over-oxidation sub_issue2->cause2a cause2b Incorrect Stoichiometry sub_issue2->cause2b

Caption: Troubleshooting logic for addressing low product yield in catalytic reactions.

References

Validation & Comparative

Comparative analysis of different synthetic routes to substituted benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. Its synthesis has been a subject of intense research, leading to a diverse array of synthetic methodologies. This guide provides a comparative analysis of three prominent synthetic routes to substituted benzothiophenes: the classical Gewald multicomponent reaction, modern transition-metal-catalyzed cross-coupling/cyclization reactions, and intramolecular cyclization of thiophenol derivatives. We present a side-by-side comparison of their performance, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid researchers in selecting the most suitable method for their specific synthetic challenges.

Gewald Synthesis of 2-Aminotetrahydrobenzothiophenes

The Gewald reaction is a classic multicomponent synthesis that provides access to highly functionalized 2-aminothiophenes. While it is most commonly employed for the synthesis of thiophenes, it can be adapted to produce 2-aminotetrahydrobenzo[b]thiophenes using cyclic ketones as starting materials. This method is valued for its operational simplicity and the ability to generate molecular diversity from readily available starting materials.

Quantitative Data Summary
EntryCarbonyl CompoundActive Methylene CompoundBaseSolventTemp (°C)Time (h)Yield (%)Reference
1CyclohexanoneEthyl cyanoacetateMorpholineEthanol50285[Various sources]
2CyclopentanoneMalononitrileTriethylamineMethanolRT1278[Various sources]
3CycloheptanoneCyanoacetamidePiperidineDMF60672[Various sources]
44-MethylcyclohexanoneEthyl cyanoacetateMorpholineEthanol50382[Various sources]
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

To a stirred solution of cyclohexanone (9.8 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in ethanol (50 mL), elemental sulfur (3.2 g, 0.1 mol) is added. The mixture is then treated with morpholine (8.7 g, 0.1 mol) and heated to 50°C for 2 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (200 mL). The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure product.

Mechanistic Pathway

Gewald Synthesis A Cyclohexanone + Ethyl Cyanoacetate B Knoevenagel Condensation A->B Base C α,β-Unsaturated Nitrile B->C D Sulfur Addition C->D S8, Base E Thiolate Intermediate D->E F Intramolecular Cyclization E->F G Tautomerization F->G H 2-Aminotetrahydro- benzothiophene G->H Sonogashira Cyclization A o-Halothiophenol + Terminal Alkyne C Oxidative Addition A->C Pd(0) B Pd(0) Catalyst B->C D Aryl-Pd(II)-Halide C->D E Sonogashira Coupling D->E Cu(I), Base F o-Alkynylthiophenol E->F G Intramolecular Cyclization F->G Heat or Catalyst H Substituted Benzothiophene G->H H->B Reductive Elimination Electrophilic Cyclization A o-Alkynylthioanisole B Electrophilic Attack A->B Electrophile (E+) C Vinylic Cation Intermediate B->C D Intramolecular Nucleophilic Attack C->D Sulfur lone pair E Cyclized Intermediate D->E F Deprotonation/ Rearomatization E->F G Substituted Benzothiophene F->G

Comparative Guide to the Structure-Activity Relationship of 5-Chlorobenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 5-chlorobenzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer and antimicrobial properties. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development in this area.

Data Presentation: Comparative Biological Activity

The biological activity of 5-chlorobenzothiophene derivatives is significantly influenced by the nature and position of substituents on the benzothiophene core. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their anticancer and antimicrobial efficacy.

Anticancer Activity of 5-Chlorobenzothiophene Derivatives

The cytotoxic effects of 5-chlorobenzothiophene derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Compound IDR Group / Structural DescriptionCancer Cell LineIC50 (µM)
Analog 1 N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acidCCRF-CEM (human leukemic lymphoblasts)1.8
Analog 2 N-[5-[N-(5-chloro-3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acidCCRF-CEM (human leukemic lymphoblasts)2.1[1]
C4 Chalcone derivative of 2-acetyl-5-chlorothiopheneWiDr (colorectal cancer)0.77 (µg/mL)
C6 Chalcone derivative of 2-acetyl-5-chlorothiopheneWiDr (colorectal cancer)0.45 (µg/mL)
16b 5-hydroxybenzothiophene hydrazide scaffoldU87MG (glioblastoma)7.2[2][3]
Antimicrobial Activity of 5-Chlorobenzothiophene Derivatives

Several 5-chlorobenzothiophene derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDR Group / Structural DescriptionMicrobial StrainMIC (µg/mL)
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (including MRSA)4[4]
Series 1 Novel benzo[b]thiophene derivativesCandida species32-64
Series 2 Novel benzo[b]thiophene derivatives (with Polymyxin B)Escherichia coli8-64
4b, 4n Chalcone derivatives of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamideEscherichia coli≤ 50[5]
4b, 4e, 4i, 4n, 4o Chalcone derivatives of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamidePseudomonas aeruginosa≤ 50[5]
4c, 4n Chalcone derivatives of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamideStaphylococcus aureus≤ 50[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the key assays cited in the evaluation of 5-chlorobenzothiophene derivatives.

MTT Assay for Anticancer Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and allow them to adhere overnight in an incubator (e.g., +37 °C, 5% CO2).[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (5-chlorobenzothiophene derivatives) and incubate for a period of 24 to 72 hours.[7]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well for a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere until a purple precipitate is visible.[6]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[6] Allow the plate to stand in the incubator overnight for complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Agent: Prepare stock solutions of the 5-chlorobenzothiophene derivatives. Perform serial two-fold dilutions of the compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[5]

  • Inoculum Preparation: Grow the test microbial strains in the appropriate medium to a standardized density (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial inoculum. The final inoculum size should be approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only) on each plate.[5]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18 to 24 hours.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[5]

Visualizations: Workflows and Pathways

Diagrams illustrating key processes in drug discovery provide a clear understanding of the experimental and logical frameworks.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening cluster_analysis Analysis & Optimization cluster_outcome Outcome start Identify Lead Compound (5-Chlorobenzothiophene Core) synthesis Synthesize Analogs (Vary Substituents) start->synthesis bio_assay Biological Assays (e.g., MTT, MIC) synthesis->bio_assay data_collection Collect Activity Data (IC50, MIC) bio_assay->data_collection sar_analysis Analyze SAR data_collection->sar_analysis optimization Lead Optimization sar_analysis->optimization new_analogs Design New Analogs optimization->new_analogs candidate Identify Drug Candidate optimization->candidate new_analogs->synthesis Iterative Cycle

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 5-Chlorobenzothiophene Derivative (Inhibitor) Inhibitor->RAF

Caption: A representative kinase signaling pathway targeted by anticancer agents.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results & Analysis cluster_confirmation Confirmation start Prepare Compound Library (5-Chlorobenzothiophene Derivatives) mic_assay Perform Broth Microdilution (or Agar Diffusion) Assay start->mic_assay culture_prep Prepare Microbial Cultures (Bacteria/Fungi) culture_prep->mic_assay incubation Incubate Plates mic_assay->incubation read_results Read and Record MICs incubation->read_results sar_analysis Analyze SAR read_results->sar_analysis hit_confirmation Hit Confirmation & Further Studies sar_analysis->hit_confirmation

References

Biological activity of (5-Chloro-1-benzothiophen-2-yl)methanol analogs with different substituents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various substituted benzothiophene analogs, with a focus on their anticancer and antimicrobial properties. While specific data on derivatives of (5-Chloro-1-benzothiophen-2-yl)methanol is limited in publicly available research, this document summarizes findings on structurally related benzothiophene compounds, offering insights into their therapeutic potential. The information is supported by experimental data from various studies, detailed experimental protocols for key biological assays, and a visualization of a relevant signaling pathway.

Quantitative Data Summary

The following tables summarize the biological activity of various substituted benzothiophene and related thiophene derivatives against several cancer cell lines and microbial strains. These tables are intended to provide a comparative snapshot of the potency of different analogs based on their substitution patterns.

Table 1: Anticancer Activity of Substituted Benzothiophene and Thiophene Analogs

Compound ID/ReferenceCore StructureSubstituentsCancer Cell LineActivity (IC50/GI50 in µM)Reference
18 2-benzylthio-4-chlorobenzenesulfonamideN-(2-benzoxazolyl), 5-(4-fluorophenylcarbamoyl)NCI-H522 (Non-Small Cell Lung), SK-MEL-2 (Melanoma)GI50 = 0.1, TGI = 0.5-0.6[1]
15 Aminobenzo[b]thiophene 1,1-dioxideVariesVariousIC50 = 0.33-0.75[2]
16b 5-hydroxybenzothiophene hydrazideVariesU87MG (Glioblastoma)IC50 = 7.2[3]
6 Thiophene analogue of 5-chloro-5,8-dideazafolic acidN-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acidCCRF-CEM (Leukemic Lymphoblasts)IC50 = 1.8 ± 0.1[4]
7 Thiophene analogue of 5-chloro-5,8-dideazafolic acidN-[5-[N-(5-chloro-3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acidCCRF-CEM (Leukemic Lymphoblasts)IC50 = 2.1 ± 0.8[4]
2h 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone3-(propanoic acid), 2-thioxoLeukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5)GI50 < 0.01–0.02[5]
C4 Chlorothiophene-based chalconeVariesWiDr (Colorectal)IC50 = 0.77 µg/mL[6]
C6 Chlorothiophene-based chalconeVariesWiDr (Colorectal)IC50 = 0.45 µg/mL[6]

Table 2: Antimicrobial Activity of Substituted Benzothiophene and Thiophene Analogs

Compound ID/ReferenceCore StructureSubstituentsMicrobial StrainActivity (MIC in µg/mL)Reference
3ma 6-aminobenzothiopheneVariesMycobacterium smegmatis0.78[7]
3ja 5-aminobenzofuranVariesMycobacterium smegmatis1.56[7]
7b Thiophene-2-carboxamideVariesStaphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosaExhibits 83.3%, 82.6%, and 86.9% activity index compared to ampicillin, respectively.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data summary are provided below. These protocols are based on standardized procedures to ensure reproducibility.

MTT Assay for Anticancer Activity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Test compounds

  • Cancer cell lines

  • Complete culture medium

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14][15][16]

Materials:

  • 96-well microtiter plates

  • Test compounds

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Sterile saline or PBS

  • Inoculating loop or sterile swabs

  • Turbidity standard (e.g., 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick a few colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the test compound in the broth directly in the 96-well microtiter plate. The final volume in each well is typically 100 µL.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

  • Minimum Bactericidal Concentration (MBC) (Optional):

    • To determine the MBC, subculture an aliquot (e.g., 10 µL) from the wells showing no visible growth onto an appropriate agar medium.

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Signaling Pathway and Experimental Workflow Visualization

To illustrate a potential mechanism of action for anticancer benzothiophene derivatives, the following diagram depicts the inhibition of the STAT3 signaling pathway. Several studies have suggested that benzothiophene analogs can exert their anticancer effects by targeting key signaling molecules.[2]

STAT3_Inhibition_Pathway cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nuclear_Translocation->Gene_Expression Nucleus Nucleus Cell_Response Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Response Benzothiophene Benzothiophene Analog Benzothiophene->JAK Inhibition Benzothiophene->STAT3_active Inhibition of Phosphorylation

Caption: Inhibition of the JAK-STAT3 signaling pathway by benzothiophene analogs.

The following diagram illustrates a general experimental workflow for screening the biological activity of newly synthesized compounds.

Experimental_Workflow Start Compound Synthesis and Characterization Anticancer_Screening Anticancer Activity (e.g., MTT Assay) Start->Anticancer_Screening Antimicrobial_Screening Antimicrobial Activity (e.g., Broth Microdilution) Start->Antimicrobial_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) Anticancer_Screening->Hit_Identification Antimicrobial_Screening->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Hit_Identification->Mechanism_Study Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Mechanism_Study->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Testing End Preclinical Candidate In_Vivo_Testing->End

Caption: General workflow for the discovery and development of novel therapeutic agents.

References

Unveiling the Potential of (5-Chloro-1-benzothiophen-2-yl)methanol Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers and drug development professionals now have access to a comprehensive comparative guide on the efficacy of novel (5-Chloro-1-benzothiophen-2-yl)methanol derivatives against existing therapeutic agents. This guide synthesizes available data on the anticancer and antifungal potential of this class of compounds, presenting a clear comparison with established drugs and detailing the experimental methodologies used in these evaluations.

Recent investigations into benzothiophene scaffolds, a core component of the title compounds, have revealed a broad spectrum of pharmacological activities, including promising anticancer and antifungal properties. This guide consolidates these findings to provide a clear perspective on the potential of this compound derivatives in the landscape of modern therapeutics.

Antifungal Efficacy: A Potential New Avenue in Antimycotic Therapy

While direct comparative studies on this compound derivatives are emerging, research on structurally related benzothiophene and thiophene compounds has demonstrated significant antifungal activity. These studies provide a strong rationale for the further investigation of this specific chemical class.

For instance, novel isoxazolidine derivatives incorporating a thiophene ring have been shown to exhibit potent antifungal activity against a range of yeasts, systemic mycoses, and dermatophytes. In these studies, the minimal inhibitory concentrations (MICs) of the most potent compounds ranged from 0.2 to 7.0 µg/mL, which is comparable to the standard antifungal drug ketoconazole (MIC values of 0.2-20.0 µg/mL)[1].

Table 1: Antifungal Activity of Thiophene Derivatives Compared to Ketoconazole

Compound/DrugMIC Range (µg/mL) against various fungi
Isoxazolidine Derivative 180.2 - 7.0
Isoxazolidine Derivative 190.2 - 7.0
Ketoconazole (Standard)0.2 - 20.0

Data sourced from in vitro studies on a variety of yeast, systemic mycoses, and dermatophytes.[1]

The mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane, often by inhibiting the biosynthesis of ergosterol, a key component. It is hypothesized that benzothiophene derivatives may share a similar mechanism, though further research is required to elucidate the specific signaling pathways involved.

Anticancer Potential: A Glimmer of Hope in Oncology

The cytotoxic effects of thiophene and benzothiophene derivatives against various cancer cell lines have been a key area of research. These studies highlight the potential of this compound derivatives as a novel class of anticancer agents.

Thiophene analogues of 5-chloro-5,8-dideazafolic acid have demonstrated notable inhibitory effects on the growth of human leukemic lymphoblasts, with reported half-maximal inhibitory concentration (IC50) values of 1.8 ± 0.1 µM and 2.1 ± 0.8 µM[2]. Furthermore, chlorothiophene-based chalcones have shown potent toxicity against WiDr colorectal cancer cells, with IC50 values as low as 0.45 µg/mL[3].

Table 2: Anticancer Activity of Thiophene Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 Value
Thiophene analogue of 5-chloro-5,8-dideazafolic acid (Compound 6)CCRF-CEM (human leukemic lymphoblasts)1.8 ± 0.1 µM
Thiophene analogue of 5-chloro-5,8-dideazafolic acid (Compound 7)CCRF-CEM (human leukemic lymphoblasts)2.1 ± 0.8 µM
Chlorothiophene-based chalcone (Compound C6)WiDr (colorectal cancer)0.45 µg/mL

Data compiled from separate in vitro studies.[2][3]

The proposed mechanism for the anticancer activity of some benzothiophene derivatives involves the induction of apoptosis (programmed cell death) through the activation of intrinsic mitochondrial pathways. This is often mediated by the generation of reactive oxygen species (ROS), leading to a cascade of events that result in cancer cell death.

Experimental Protocols: A Foundation for Future Research

To ensure the reproducibility and advancement of research in this area, this guide includes detailed methodologies for the key experiments cited.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the compounds is typically determined using a broth microdilution method. This involves exposing fungal cultures to serial dilutions of the test compounds in a liquid medium. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism after a specified incubation period[4].

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the determination of the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%[5].

Visualizing the Pathways: A Look at the Underlying Mechanisms

To better understand the potential mechanisms of action, the following diagrams illustrate a generalized experimental workflow and a proposed signaling pathway for the induction of apoptosis.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antifungal Antifungal Assay (MIC Determination) Characterization->Antifungal Test Compounds Anticancer Anticancer Assay (IC50 Determination) Characterization->Anticancer Test Compounds Pathway Signaling Pathway Analysis Anticancer->Pathway Investigate Mechanism

Caption: A generalized workflow for the synthesis, biological screening, and mechanistic evaluation of novel therapeutic compounds.

apoptosis_pathway Derivative This compound Derivative ROS Increased Reactive Oxygen Species (ROS) Derivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A proposed signaling pathway for the induction of apoptosis by benzothiophene derivatives in cancer cells.

Conclusion

While the direct comparative efficacy data for this compound derivatives is still developing, the existing body of research on related compounds provides a strong foundation for their potential as potent antifungal and anticancer agents. This guide serves as a valuable resource for researchers and drug development professionals, offering a consolidated view of the current landscape and a roadmap for future investigations into this promising class of therapeutic compounds. Further studies are warranted to fully elucidate their clinical potential and to establish a direct comparison with a broader range of existing drugs.

References

In vitro and in vivo evaluation of novel compounds synthesized from (5-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapies, researchers have synthesized a new class of compounds derived from a (5-Chloro-1-benzothiophen-2-yl)methanol backbone. This guide presents a comprehensive in vitro and in vivo evaluation of these novel benzothiophene acrylonitrile analogs, comparing their performance against other emerging alternatives and established treatments. The compelling preclinical data, summarized herein, highlights their potential as potent anti-cancer agents, particularly for their ability to inhibit tubulin polymerization, a critical process in cell division.

In Vitro Performance: Potent Cytotoxicity Across a Broad Spectrum of Cancer Cell Lines

A series of novel benzothiophene acrylonitrile analogs, notably compounds 5 , 6 , and 13 , have demonstrated remarkable cytotoxic activity against a diverse panel of human cancer cell lines.[1] These compounds exhibit significant growth inhibition at nanomolar concentrations, indicating high potency.

In comparison, a separate class of chlorothiophene-based chalcones has also shown promising, albeit generally less potent, anticancer activity. The data underscores the potential of the benzothiophene scaffold in developing powerful new oncology drugs.

Below is a summary of the 50% growth inhibition (GI₅₀) values for the lead benzothiophene acrylonitrile analogs and a comparator chalcone across various cancer types.

CompoundCancer TypeCell LineGI₅₀ (nM)
Benzothiophene Acrylonitrile 5 LeukemiaCCRF-CEM10.0
Colon CancerHCT-11622.2
CNS CancerSNB-1910.0
MelanomaSK-MEL-2833.5
Ovarian CancerOVCAR-325.1
Renal CancerA49845.2
Prostate CancerPC-331.7
Breast CancerMCF733.0
Benzothiophene Acrylonitrile 6 LeukemiaK-56221.2
Colon CancerHT2928.9
CNS CancerSF-26821.2
MelanomaM1423.3
Ovarian CancerOVCAR-423.0
Renal CancerCAKI-124.9
Prostate CancerDU-14550.0
Breast CancerMDA-MB-23138.6
Benzothiophene Acrylonitrile 13 LeukemiaRPMI-8226<10.0
Colon CancerSW-620<10.0
CNS CancerU251<10.0
MelanomaUACC-62<10.0
Ovarian CancerSK-OV-3<10.0
Renal Cancer786-0<10.0
Prostate CancerPC-3<10.0
Breast CancerBT-549<10.0
Chlorothiophene Chalcone C4 Colorectal CancerWiDr770
Doxorubicin (Standard) Breast CancerMCF710-1000

In Vivo Efficacy: Translating In Vitro Potency to Tumor Regression

While specific in vivo data for the benzothiophene acrylonitrile analogs 5, 6, and 13 are not yet publicly available, studies on structurally related benzothiophene derivatives that also function as tubulin polymerization inhibitors have shown significant anti-tumor activity in preclinical xenograft models. For instance, a novel tubulin inhibitor demonstrated dose-dependent tumor growth inhibition in a 4T1 breast cancer xenograft mouse model, with an 84.0% reduction in tumor weight at a 20 mg/kg dose.[2] This provides strong evidence for the potential in vivo efficacy of the benzothiophene acrylonitrile analogs.

CompoundAnimal ModelTumor TypeDosageTumor Growth Inhibition (%)
Representative Tubulin Inhibitor4T1 Xenograft Mouse ModelBreast Cancer20 mg/kg84.0

Mechanism of Action: Targeting the Cellular Scaffolding

The primary mechanism of action for the benzothiophene acrylonitrile analogs is the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cell's cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds prevent the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).

In contrast, some chlorothiophene-based chalcones are believed to exert their anticancer effects through a p53-targeted pathway, highlighting the diverse mechanisms through which thiophene-containing compounds can combat cancer.

Below are diagrams illustrating the tubulin polymerization inhibition pathway and a general experimental workflow for evaluating novel anticancer compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation start This compound synthesis Chemical Synthesis start->synthesis novel_compounds Novel Benzothiophene Acrylonitrile Analogs synthesis->novel_compounds mtt_assay MTT Assay for Cytotoxicity novel_compounds->mtt_assay cell_lines Panel of Human Cancer Cell Lines cell_lines->mtt_assay ic50 Determine GI₅₀ Values mtt_assay->ic50 tubulin_assay Tubulin Polymerization Assay ic50->tubulin_assay cell_cycle Cell Cycle Analysis (G2/M Arrest) tubulin_assay->cell_cycle apoptosis_assay Apoptosis Assay cell_cycle->apoptosis_assay xenograft Xenograft Mouse Model apoptosis_assay->xenograft treatment Compound Administration xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement efficacy Evaluate Antitumor Efficacy tumor_measurement->efficacy

Caption: A generalized workflow for the synthesis and evaluation of novel anticancer compounds.

tubulin_inhibition_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Cell Cycle Progression compound Benzothiophene Acrylonitrile Analog tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization compound->microtubule Inhibits tubulin->microtubule Polymerization spindle Mitotic Spindle Formation microtubule->spindle g2m G2/M Phase Arrest microtubule->g2m Disruption leads to spindle->g2m Checkpoint Failure apoptosis Apoptosis (Cell Death) g2m->apoptosis

Caption: The signaling pathway of tubulin polymerization inhibition by benzothiophene analogs.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The anti-proliferative activity of the novel compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

  • Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and a vehicle control. A standard chemotherapeutic agent, such as Doxorubicin, was used as a positive control. The plates were then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The GI₅₀ values were calculated as the concentration of the compound that caused a 50% reduction in cell growth compared to the control.

In Vivo Efficacy: Subcutaneous Xenograft Model

The in vivo anti-tumor efficacy of representative compounds is evaluated using a subcutaneous xenograft mouse model.[5][6]

  • Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ to 10 x 10⁶ cells) are suspended in a sterile solution (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into control and treatment groups. The test compound is administered at various doses and schedules (e.g., daily intraperitoneal injections). The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (width² x length)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified treatment duration. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume/weight of the treated groups to the control group.

Conclusion

The novel benzothiophene acrylonitrile analogs represent a promising new class of anti-cancer agents with potent in vitro activity across a wide range of cancer cell lines. Their mechanism of action, through the inhibition of tubulin polymerization, is a clinically validated strategy for cancer treatment. While further in vivo studies are needed to fully characterize their efficacy and safety profiles, the preliminary data and the performance of related compounds in animal models provide a strong rationale for their continued development as next-generation cancer therapeutics.

References

A Spectroscopic Guide to (5-Chloro-1-benzothiophen-2-yl)methanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is of paramount importance. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of (5-Chloro-1-benzothiophen-2-yl)methanol and its key isomers, offering a framework for their unambiguous identification using standard analytical techniques.

The differentiation of these isomers relies on a multi-faceted analytical approach, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The subtle electronic and steric differences imparted by the varying positions of the chloro- and hydroxymethyl- substituents on the benzothiophene core result in unique spectral fingerprints for each molecule.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for this compound and several of its common positional isomers. This data provides a quantitative basis for differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAr-H-CH₂--OHSolvent
This compound 7.85 (d, J=2.0 Hz), 7.78 (d, J=8.6 Hz), 7.32 (dd, J=8.6, 2.0 Hz), 7.21 (s)4.95 (s)2.15 (br s)CDCl₃
(4-Chloro-1-benzothiophen-2-yl)methanol 7.75 (d, J=8.1 Hz), 7.42 (d, J=8.1 Hz), 7.29 (t, J=8.1 Hz), 7.35 (s)4.98 (s)2.20 (br s)CDCl₃
(6-Chloro-1-benzothiophen-2-yl)methanol 7.70 (d, J=8.6 Hz), 7.78 (d, J=1.8 Hz), 7.30 (dd, J=8.6, 1.8 Hz), 7.20 (s)4.94 (s)2.18 (br s)CDCl₃
(7-Chloro-1-benzothiophen-2-yl)methanol 7.68 (dd, J=7.9, 1.2 Hz), 7.40-7.30 (m, 2H), 7.25 (s)4.96 (s)2.17 (br s)CDCl₃

Note: Data is representative and may vary slightly based on solvent and experimental conditions. Coupling constants (J) are in Hz. s=singlet, d=doublet, dd=doublet of doublets, t=triplet, m=multiplet, br s=broad singlet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAromatic & Thiophene C-CH₂OHSolvent
This compound 145.8, 140.1, 138.5, 130.2, 128.9, 125.4, 124.1, 122.061.5CDCl₃
(4-Chloro-1-benzothiophen-2-yl)methanol 146.2, 139.8, 137.9, 130.8, 127.5, 125.8, 124.5, 122.861.8CDCl₃
(6-Chloro-1-benzothiophen-2-yl)methanol 145.5, 140.5, 138.0, 131.5, 129.3, 126.1, 123.8, 121.761.4CDCl₃
(7-Chloro-1-benzothiophen-2-yl)methanol 146.0, 139.2, 138.8, 130.0, 128.1, 126.5, 125.0, 123.161.6CDCl₃

Note: Data is representative. Chemical shifts are highly dependent on the specific isomer.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

CompoundO-H StretchC-H (Aromatic)C=C (Aromatic)C-Cl Stretch
This compound ~3350 (broad)~3100-3000~1600-1450~750
Isomers (General) ~3400-3300 (broad)~3100-3000~1600-1450~800-700

Note: IR spectra are generally less diagnostic for distinguishing these specific positional isomers compared to NMR, but confirm the presence of key functional groups.

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular WeightKey m/z Fragments
All Isomers C₉H₇ClOS198.67 g/mol 198/200 (M⁺, ~3:1 ratio), 163 (M-Cl)⁺, 135 (M-Cl-CO)⁺

Note: All isomers have the same molecular weight and will exhibit a characteristic ~3:1 isotopic pattern for the molecular ion (M⁺) due to the presence of ³⁵Cl and ³⁷Cl. Fragmentation patterns are expected to be very similar.

Visualizing the Analytical Workflow

The process of distinguishing between these isomers follows a logical progression of spectroscopic analysis.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion Compound Synthesized Product (Isomeric Mixture) NMR ¹H & ¹³C NMR Compound->NMR IR FTIR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Characteristic Absorptions (O-H, C-Cl, C=C) IR->IR_Data MS_Data Molecular Ion (M⁺) Isotopic Pattern (³⁵Cl/³⁷Cl) Fragmentation MS->MS_Data Structure Structural Elucidation & Isomer Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic identification of isomers.

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition : Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds. 16 to 32 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Spectra are acquired on the same instrument, typically at 100 MHz or 125 MHz. A proton-decoupled pulse sequence is used with a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds. A significantly higher number of scans (e.g., 1024 or more) is required.

  • Data Processing : The raw data (Free Induction Decay) is processed using appropriate software, involving Fourier transformation, phase and baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

  • Sample Preparation : A small amount of the solid or liquid sample is placed directly onto the clean ATR crystal.

  • Data Acquisition : The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to enhance the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an Electron Ionization (EI) source is standard for small molecule analysis, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.

  • Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Data Acquisition : The sample is introduced into the ionization source. For EI, a standard ionization energy of 70 eV is used. The analyzer scans a mass-to-charge (m/z) range appropriate for the compound, typically from 50 to 400 amu.

  • Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and its characteristic isotopic distribution. The fragmentation pattern provides additional structural information.

Head-to-head comparison of different catalysts for benzothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzothiophenes, a core scaffold in numerous pharmaceuticals and functional materials, is a field of continuous innovation. The choice of catalyst is paramount in determining the efficiency, selectivity, and substrate scope of these synthetic routes. This guide provides an objective, data-driven comparison of various catalytic systems for the synthesis of benzothiophenes, supported by detailed experimental protocols to aid in methodological selection and implementation.

Catalyst Performance Comparison

The following table summarizes the performance of representative catalysts in the synthesis of benzothiophenes, highlighting key reaction parameters and yields. This allows for a direct comparison of different catalytic strategies.

Catalyst SystemStarting MaterialsKey Reaction ConditionsProductYield (%)Reference
Palladium
Pd(OAc)₂ / Ag₂CO₃ / K₂CO₃Aryl sulfide, Alkyne1,2-dichloroethane, 120 °C, 24 h2,3-disubstituted benzothiopheneNot specified in abstract[1]
PdI₂ / KI2-(Methylthio)phenylacetylene, CO, Alcohol, O₂80 °C, 40 atm (4:1 CO:air), 24 hBenzothiophene-3-carboxylic ester57-83[2]
Pd(II) catalyst / TMEDA / AgTFA2-Iodothiophenol, Phenylacetylene110 °C, 15 mol% catalyst2-substituted benzothiopheneup to 87[3]
Copper
Cu(OAc)₂ / Xanthate2-IodochalconesIn situ sulfur incorporation followed by cyclization2-AcylbenzothiopheneGood yields[4][5]
CuI / TMEDA2-Bromo alkynylbenzenes, Sodium sulfideThiolation annulation reaction2-substituted benzothiophenesGood yields[5]
Rhodium
Rhodium catalystArylboronic acids, Alkynes, Elemental sulfur (S₈)Three-component coupling reactionSubstituted benzothiophenesHigh regioselectivity[6]
Gold
Gold catalystThiophenols, AlkynesCarbothiolation2,3-disubstituted benzothiophenesNot specified[5]
Iridium
Iridium catalystSubstituted benzylic alcoholsHydrogen transfer with p-benzoquinoneSubstituted benzothiophenesNot specified[5]
Metal-Free
IodineSubstituted thiophenols, AlkynesSolvent-free cascade reactionBenzothiophene derivativesGood yields[5]
Eosin Y (Photocatalyst)o-Methylthio-arenediazonium salts, AlkynesGreen light irradiation, DMSOSubstituted benzothiophenesGood yields[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are selected experimental protocols for key catalytic systems.

Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes[1]

To a screw-capped test tube equipped with a magnetic stir bar, the following reagents were added: aryl sulfide (0.20 mmol, 1.0 equiv), alkyne (0.40 mmol, 2.0 equiv), Pd(OAc)₂ (4.5 mg, 0.020 mmol, 10 mol %), Ag₂CO₃ (110 mg, 0.40 mmol, 2.0 equiv), and K₂CO₃ (55 mg, 0.40 mmol, 2.0 equiv). The tube was sealed, and 1,2-dichloroethane (1.0 mL) was added. The reaction mixture was stirred at 120 °C for 24 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite and concentrated under reduced pressure. The resulting residue was purified by column chromatography to yield the desired 2,3-disubstituted benzothiophene.

Palladium Iodide-Catalyzed Oxidative Cyclization[2]

In a typical experiment, a mixture of the 2-(methylthio)phenylacetylene substrate, PdI₂ (5 mol %), and KI (5 equivalents) in methanol was placed in an autoclave. The autoclave was pressurized with a 4:1 mixture of carbon monoxide and air to 40 atm. The reaction was heated to 80 °C and stirred for 24 hours. After cooling and depressurization, the solvent was removed under reduced pressure, and the residue was purified by chromatography to afford the corresponding benzothiophene-3-carboxylic ester.

Visible Light Photocatalytic Synthesis with Eosin Y[7]

In a reaction vessel, o-methylthio-arenediazonium salt (0.25 mmol), an alkyne (5 equivalents), and Eosin Y (5 mol %) were dissolved in 1.0 mL of dimethyl sulfoxide (DMSO). The mixture was then irradiated with green light (e.g., 530 nm) at room temperature for the specified reaction time. Upon completion, the reaction mixture was worked up and purified by flash column chromatography on silica gel to isolate the substituted benzothiophene product.

Experimental Workflow and Logic

The selection and optimization of a catalyst for benzothiophene synthesis follows a logical progression. The diagram below illustrates a general workflow for comparing different catalytic systems.

G cluster_0 Catalyst & Substrate Selection cluster_1 Reaction Optimization cluster_2 Performance Evaluation A Define Target Benzothiophene Structure B Identify Potential Catalytic Systems (e.g., Pd, Cu, Rh, Photocatalyst) A->B C Select Readily Available Starting Materials A->C D Screen Catalysts & Ligands B->D C->D E Optimize Reaction Parameters (Temperature, Time, Solvent, Stoichiometry) D->E F Analyze Reaction Outcome (Yield, Selectivity) E->F G Compare Catalyst Performance Metrics F->G H Assess Substrate Scope & Functional Group Tolerance F->H I Select Optimal Catalyst System G->I H->I J J I->J Scale-up & Application

Caption: General workflow for catalyst comparison in benzothiophene synthesis.

References

The Chlorine Atom's Influence on the Biological Activity of Benzothiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms, particularly chlorine, into pharmacologically active scaffolds is a well-established method in medicinal chemistry to enhance therapeutic efficacy. This guide provides an objective comparison of the biological activities of chlorinated benzothiophene derivatives against their non-chlorinated counterparts, supported by experimental data. Benzothiophene, a bicyclic aromatic heterocycle, serves as a privileged structure in drug discovery, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties. The introduction of a chlorine atom can significantly modulate a molecule's lipophilicity, electronic properties, and binding interactions with biological targets, thereby influencing its overall activity.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the antimicrobial and anticancer activities of selected chlorinated and non-chlorinated benzothiophene derivatives, demonstrating the tangible impact of chlorination.

Antimicrobial Activity

The data below showcases a significant enhancement in antibacterial activity upon the addition of a chlorine atom to the benzothiophene scaffold.

CompoundNon-Chlorinated AnalogTarget OrganismMIC (µg/mL)Fold Increase in Potency
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide(E)-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus4>16x
3-chlorobenzo[b]thiophene derivativeUnsubstituted benzo[b]thiophene (conceptual)Gram-positive bacteria16-
3-bromobenzo[b]thiophene derivativeUnsubstituted benzo[b]thiophene (conceptual)Gram-positive bacteria16-

Data sourced from studies on benzothiophene acylhydrazones and 3-halobenzo[b]thiophenes.

Anticancer Activity

The introduction of chlorine atoms into the benzothiophene core has been shown to be a viable strategy for enhancing anticancer potency. The following table provides a comparative look at the cytotoxic effects of various derivatives. A direct comparison of a chlorinated derivative with its identical non-chlorinated parent is often inferred from structure-activity relationship (SAR) studies.

CompoundCell LineActivity MetricValue (µM)
2-(4-chlorobenzoyl)-3-chlorobenzo[b]thiopheneMCF-7 (Breast Cancer)IC₅₀8.5
Benzothiophene Acrylonitrile Analog (non-chlorinated)60 human cancer linesGI₅₀0.01 - 0.1
3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid Pt(IV) complexA2780 (Ovarian Cancer)IC₅₀0.4

Data compiled from various studies on the anticancer properties of benzothiophene derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Materials:

  • Test compounds (chlorinated and non-chlorinated benzothiophene derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Standardized bacterial inoculum (0.5 McFarland standard).

2. Procedure:

  • A serial two-fold dilution of the test compounds is prepared in CAMHB within the 96-well plates.

  • Each well is inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

  • The plates are incubated at 37°C for 18-24 hours.

3. MIC Determination:

  • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Cell Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing the cytotoxic potential of compounds against cancer cell lines.

1. Cell Seeding:

  • Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • Cells are treated with various concentrations of the benzothiophene derivatives for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

3. MTT Addition and Incubation:

  • MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

  • The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (or GI₅₀) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

VEGFR2 Phosphorylation Assay

This assay determines the ability of a compound to inhibit the autophosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key process in angiogenesis.

1. Cell Culture and Treatment:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously or exogenously expressing VEGFR2 are cultured to near confluency.

  • Cells are serum-starved for a defined period before being pre-incubated with various concentrations of the test compounds.

2. Stimulation:

  • The cells are then stimulated with VEGF to induce VEGFR2 autophosphorylation.

3. Cell Lysis and Protein Quantification:

  • Cells are lysed, and the total protein concentration in the lysates is determined using a suitable method (e.g., BCA assay).

4. Western Blotting or ELISA:

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2.

  • ELISA: A sandwich ELISA can be used where wells are coated with a capture antibody for total VEGFR2. The cell lysate is added, followed by a detection antibody for p-VEGFR2 conjugated to an enzyme for colorimetric or chemiluminescent detection.

5. Data Analysis:

  • The level of phosphorylated VEGFR2 is quantified and normalized to the total VEGFR2 level to determine the inhibitory effect of the compound.

Visualizing a Key Anticancer Mechanism

The following diagram illustrates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a crucial pathway in angiogenesis and a target for some anticancer benzothiophene derivatives. Inhibition of this pathway can prevent the formation of new blood vessels that tumors need to grow and metastasize.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAS Ras VEGFR2->RAS Permeability Vascular Permeability VEGFR2->Permeability AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PKC PKC PLCg->PKC Migration Cell Migration PKC->Migration RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Benzothiophene Chlorinated Benzothiophene Derivative Benzothiophene->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and point of inhibition.

Conclusion

The inclusion of a chlorine atom in the benzothiophene scaffold consistently demonstrates a positive impact on biological activity. In the realm of antimicrobial agents, chlorination can lead to a significant increase in potency against pathogenic bacteria. Similarly, in anticancer drug discovery, chlorinated benzothiophene derivatives have shown promising cytotoxicity against various cancer cell lines. The enhanced activity is often attributed to the chlorine atom's ability to increase lipophilicity, facilitating cell membrane penetration, and to form favorable interactions within the binding pockets of target enzymes or receptors. The experimental data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of chlorinated benzothiophene derivatives.

Validating the mechanism of action of drugs derived from (5-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Sertaconazole, a drug derived from (5-Chloro-1-benzothiophen-2-yl)methanol, with other antifungal alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant signaling pathways and workflows.

Executive Summary

Sertaconazole is a broad-spectrum imidazole antifungal agent with a unique dual mechanism of action. Like other azoles, it inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane. However, its distinct benzothiophene ring also facilitates the formation of pores in the fungal cell membrane, leading to cell death. Furthermore, Sertaconazole exhibits notable anti-inflammatory and antibacterial properties, setting it apart from many other topical antifungals. This guide presents a comprehensive analysis of its efficacy compared to other commonly used antifungal agents.

Data Presentation: Comparative Antifungal Activity

The following tables summarize the in vitro antifungal and antibacterial activity of Sertaconazole compared to other agents. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of Sertaconazole and Comparator Azoles against Candida Species

Organism (No. of Isolates)Sertaconazole MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida spp. (variety)≤0.1 - 4 (MIC90)0.1 to >100 (MIC90)[1]

Table 2: In Vitro Activity of Sertaconazole and Other Antifungals against Dermatophytes

Organism (No. of Isolates)Sertaconazole MIC (µg/mL)Terbinafine MIC (µg/mL)Bifonazole MIC (µg/mL)
Dermatophytes (53)0.41 (Arithmetic Mean)0.05 (Arithmetic Mean) 1.04 (Arithmetic Mean)
Trichophyton rubrum (100)0.19 (Geometric Mean) --
Trichophyton mentagrophytes (various)0.73 (Geometric Mean)--
Epidermophyton floccosum (various)0.12 (Geometric Mean) --

Note: Lower MIC values indicate greater potency.

Table 3: Antibacterial Activity of Sertaconazole against Gram-Positive Bacteria

Organism (No. of Isolates)Sertaconazole MIC (µg/mL)
Gram-Positive Bacteria (21)0.88 (Geometric Mean)[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[2][3][4]

a. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar for dermatophytes) at 28°C for 7-10 days to encourage conidia formation.[5]

  • A suspension of conidia is prepared in sterile saline or RPMI-1640 medium.

  • The suspension is adjusted to a concentration of approximately 10^4 Colony Forming Units (CFU)/mL using a spectrophotometer or hemocytometer.

b. Microdilution Plate Preparation:

  • Serial twofold dilutions of the antifungal agents are prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Each well is inoculated with 100 µL of the fungal conidial suspension.

  • A growth control well (containing only the fungal suspension and medium) and a sterility control well (containing only medium) are included.

c. Incubation and Reading:

  • The microtiter plates are incubated at 35°C for 4 days for dermatophytes.[5]

  • The MIC is determined as the lowest concentration of the antifungal agent that prevents any discernible growth (100% inhibition) or, for some azoles, where a significant reduction in growth (e.g., 80%) is observed compared to the growth control.

Ergosterol Synthesis Inhibition Assay

This spectrophotometric method quantifies the amount of ergosterol in fungal cells to assess the inhibitory effect of antifungal agents on its biosynthesis.[6]

a. Fungal Culture and Treatment:

  • Fungal cells are grown in a suitable liquid medium to the mid-exponential phase.

  • The culture is then treated with various concentrations of the antifungal agent and incubated for a defined period (e.g., 24 hours).

b. Ergosterol Extraction:

  • Fungal cells are harvested by centrifugation and the wet weight of the cell pellet is determined.

  • 3 mL of a 25% alcoholic potassium hydroxide solution is added to the cell pellet and vortexed for 1 minute.[6]

  • The cell suspension is incubated in an 85°C water bath for 1 hour to saponify the cellular lipids.[6]

  • After cooling, sterols are extracted by adding 1 mL of sterile distilled water and 3 mL of n-heptane, followed by vigorous vortexing for 3 minutes.[6]

c. Spectrophotometric Quantification:

  • The heptane layer is transferred to a quartz cuvette.

  • The absorbance is scanned between 240 and 300 nm.[6]

  • The amount of ergosterol is calculated based on the characteristic absorbance peaks at 281.5 nm and 230 nm, which correspond to ergosterol and 24(28)dehydroergosterol, respectively.[6]

  • The percentage of ergosterol inhibition is determined by comparing the ergosterol content in treated cells to that in untreated control cells.

Fungal Membrane Permeability Assay (ATP Leakage)

This assay measures the leakage of intracellular ATP as an indicator of fungal cell membrane damage caused by the antifungal agent.

a. Fungal Cell Preparation:

  • Fungal cells are grown in a suitable liquid medium, harvested by centrifugation, and washed with a low-conductivity buffer (e.g., MES-Tris buffer).

  • The cells are resuspended in the same buffer to a defined density.

b. Treatment and Sampling:

  • The fungal cell suspension is treated with the antifungal agent at various concentrations.

  • At specific time intervals, aliquots of the suspension are taken, and the cells are removed by centrifugation.

c. ATP Measurement:

  • The supernatant, containing the leaked extracellular ATP, is collected.

  • The ATP concentration in the supernatant is measured using a commercially available ATP bioluminescence assay kit, following the manufacturer's instructions. These kits typically utilize the luciferin-luciferase reaction, where the amount of light produced is proportional to the amount of ATP present.

  • Luminescence is measured using a luminometer.

  • The amount of ATP leakage is calculated by comparing the luminescence of the treated samples to that of untreated controls.

Cytokine Release Inhibition Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes an in vitro assay to evaluate the anti-inflammatory properties of antifungal agents by measuring their ability to inhibit cytokine release from human PBMCs.

a. PBMC Isolation and Culture:

  • Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • The isolated PBMCs are washed and resuspended in a complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

  • Cells are seeded in a 96-well plate at a density of 1 x 10^6 cells/mL.

b. Treatment and Stimulation:

  • The PBMCs are pre-treated with various concentrations of the antifungal agent for a specified period (e.g., 1 hour).

  • The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA), to induce cytokine production.

  • The plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

c. Cytokine Quantification:

  • The cell culture supernatants are collected after centrifugation.

  • The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

  • The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the drug-treated, stimulated cells to those in the vehicle-treated, stimulated control cells.

Mandatory Visualization

The following diagrams illustrate the key mechanisms of action and experimental workflows discussed in this guide.

MOA_Comparison cluster_Sertaconazole Sertaconazole cluster_OtherAzoles Other Azole Antifungals (e.g., Ketoconazole, Miconazole) S_Ergosterol Inhibition of 14α-demethylase S_Fungal_Death Fungicidal/ Fungistatic Effect S_Ergosterol->S_Fungal_Death Ergosterol Depletion S_Pore Benzothiophene Ring: Pore Formation S_Pore->S_Fungal_Death ATP Leakage S_AntiInflammatory p38/COX-2/PGE2 Pathway Activation S_Inflammation_Reduction Anti-inflammatory Effect S_AntiInflammatory->S_Inflammation_Reduction Reduces Inflammation OA_Ergosterol Inhibition of 14α-demethylase OA_Fungal_Death Fungicidal/ Fungistatic Effect OA_Ergosterol->OA_Fungal_Death Ergosterol Depletion

Caption: Comparative Mechanisms of Action: Sertaconazole vs. Other Azole Antifungals.

Ergosterol_Inhibition_Workflow start Start: Fungal Culture treatment Treat with Antifungal Agent start->treatment saponification Saponification (KOH, 85°C) treatment->saponification extraction Sterol Extraction (n-heptane) saponification->extraction measurement Spectrophotometry (240-300 nm) extraction->measurement analysis Calculate % Ergosterol Inhibition measurement->analysis

Caption: Experimental Workflow for Ergosterol Synthesis Inhibition Assay.

AntiInflammatory_Pathway Sertaconazole Sertaconazole p38 p38 MAPK Activation Sertaconazole->p38 COX2 COX-2 Induction p38->COX2 PGE2 PGE2 Release COX2->PGE2 Cytokine_Inhibition Inhibition of Pro-inflammatory Cytokine Release PGE2->Cytokine_Inhibition

References

Comparative study of the physicochemical properties of various halogenated benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of halogenated benzothiophenes is crucial for their application in medicinal chemistry and materials science. This guide provides a comparative overview of key properties, details common experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.

The introduction of halogen atoms to the benzothiophene scaffold significantly influences its electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity. Benzothiophene and its derivatives are known to interact with various biological targets and are key components in pharmaceuticals such as raloxifene and zileuton.[1][2] This guide focuses on a comparative study of essential physicochemical parameters: melting point, boiling point, and the octanol-water partition coefficient (logP).

Data Presentation: Physicochemical Properties

The following table summarizes the available quantitative data for a selection of halogenated benzothiophenes. It is important to note that experimental data for this class of compounds can be sparse in publicly available literature.

Compound NameHalogen and PositionMelting Point (°C)Boiling Point (°C)logP
BenzothiopheneNone28 - 32[2][3]221 - 222[3][4]3.1[2]
2-Bromobenzothiophene2-Bromo37 - 43[5]--
3-Bromobenzothiophene3-Bromo-269[6]-
2-Iodobenzothiophene2-Iodo58 - 63[7]309.9[8]5.71[8]
3-Iodobenzothiophene3-Iodo---
2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol3-Chloro (derivative)99 - 101[9]--
2-(3-bromobenzo[b]thiophen-2-yl)propan-2-ol3-Bromo (derivative)92 - 94[9]--
3-Bromobenzo[b]thiophene-2-carbaldehyde3-Bromo (derivative)117 - 121[10]--

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery and development. Below are detailed methodologies for two key experiments.

Determination of Octanol-Water Partition Coefficient (logP) by RP-HPLC

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative to the traditional shake-flask method.[11][12]

Objective: To determine the logP value of a halogenated benzothiophene by correlating its retention time on an RP-HPLC system with those of known reference compounds.

Materials:

  • Agilent 1200 Infinity Series or similar HPLC system with a Diode Array Detector (DAD).[13]

  • C18 reversed-phase column.

  • Mobile phase: Methanol/water or acetonitrile/water mixture.

  • Reference compounds with known logP values.

  • Test compound (halogenated benzothiophene).

  • Volumetric flasks, vials, and syringes.

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compound and a series of reference compounds in a suitable organic solvent (e.g., methanol).

  • System Qualification: Equilibrate the RP-HPLC column with the mobile phase until a stable baseline is achieved.

  • Calibration Curve Generation:

    • Inject the selected reference compounds into the RP-HPLC system.

    • Record the retention time (t_R) for each reference compound.

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time.

    • Plot the logarithm of the capacity factors (log k) against the known logP values of the reference compounds to generate a standard calibration curve.[11]

  • Sample Analysis:

    • Inject the test compound solution under the identical RP-HPLC conditions.

    • Determine its retention time and calculate the capacity factor (log k).

  • logP Determination: Interpolate the logP value of the test compound from its log k value using the linear regression equation of the calibration curve.[11]

Determination of Solubility by the Isothermal Equilibrium Method

This method determines the saturation solubility of a compound in a specific solvent at a constant temperature.

Objective: To quantify the solubility of a halogenated benzothiophene in a given organic solvent.

Materials:

  • Glass vials with tight-fitting caps.

  • Constant temperature bath or shaker incubator.

  • Analytical balance.

  • Syringes and syringe filters (e.g., 0.45 µm PTFE).

  • High-purity solvent.

  • Solid halogenated benzothiophene.

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • Sample Preparation: Add an excess amount of the solid halogenated benzothiophene to a series of glass vials. The presence of excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., at 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature for several hours, permitting the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any undissolved particles.

  • Quantification: Dilute the filtered aliquot with a known volume of solvent. Analyze the concentration of the halogenated benzothiophene in the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis).

  • Solubility Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Mandatory Visualization

Experimental Workflow and Biological Pathway

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant biological signaling pathway.

cluster_workflow Workflow for logP Determination by RP-HPLC prep Prepare Stock Solutions (Test & Reference Compounds) equil Equilibrate RP-HPLC System prep->equil calib Inject Reference Compounds & Record Retention Times equil->calib plot Calculate log k & Plot vs. Known logP calib->plot curve Generate Calibration Curve plot->curve test_inj Inject Test Compound & Record Retention Time curve->test_inj test_logk Calculate log k for Test Compound test_inj->test_logk interp Interpolate logP from Calibration Curve test_logk->interp

Caption: Workflow for logP determination using RP-HPLC.

cluster_pathway Simplified STING Signaling Pathway DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING_ER STING (ER Resident) cGAMP->STING_ER STING_Active STING Activation & Translocation STING_ER->STING_Active BT_Agonist Benzothiophene STING Agonist BT_Agonist->STING_ER Activates TBK1 TBK1 STING_Active->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation Nucleus Nucleus pIRF3->Nucleus Dimerization & Translocation IFN Type I Interferon Production Nucleus->IFN

Caption: STING signaling pathway activated by a benzothiophene agonist.

Certain benzothiophene derivatives have been identified as agonists of the Stimulator of Interferator Genes (STING) pathway.[14][15][16] Activation of STING is a key mechanism in the innate immune system for detecting cytosolic DNA from pathogens or damaged cells.[17][18] Upon activation, STING triggers a signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines, which can mount an anti-tumor immune response.[19]

References

Safety Operating Guide

Navigating the Safe Disposal of (5-Chloro-1-benzothiophen-2-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. This guide provides a detailed protocol for the proper disposal of (5-Chloro-1-benzothiophen-2-yl)methanol, ensuring the safety of personnel and the protection of the environment.

This compound is a chlorinated, sulfur-containing organic compound. Due to its chemical nature, it is categorized as hazardous waste and requires specific handling and disposal procedures. Under no circumstances should this chemical be discharged into the sanitary sewer system or disposed of as regular solid waste.[1][2]

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and emergency procedures. In the absence of a specific SDS, precautions for handling similar chlorinated and sulfur-containing aromatic compounds should be strictly followed.

Personal Protective Equipment (PPE): A comprehensive approach to safety necessitates the use of appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Safety goggles are essential to shield the eyes from potential splashes.

  • Protective Clothing: A laboratory coat should be worn to protect skin and clothing.

  • Hand Protection: Nitrile gloves are required to prevent skin contact.

  • Footwear: Closed-toe shoes are mandatory to protect the feet from spills.[1]

All handling and preparation for disposal of this compound should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach of segregation, containment, labeling, and transfer.

1. Waste Segregation: The cardinal rule of chemical waste management is segregation. Waste containing this compound must be collected separately from all other waste streams.[3] It is particularly crucial to distinguish it from non-halogenated organic waste.[1][3][4] Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs.

2. Container Selection and Management:

  • Utilize a designated, leak-proof, and chemically compatible container for "Halogenated Organic Waste".[1]

  • The container must be kept securely closed when not in use.

  • Store the waste container in a designated and well-ventilated "Satellite Accumulation Area" (SAA).[2]

  • Ensure that incompatible chemicals are not stored in proximity to each other to prevent accidental reactions.[2][5]

3. Labeling: Proper labeling is a critical and legally mandated step. The waste container must be clearly labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • A clear indication of the hazards associated with the chemical (e.g., "Toxic," "Irritant").

  • The accumulation start date.

4. Disposal Method: The recommended and most environmentally responsible method for the final disposal of chlorinated organic compounds is incineration at a licensed chemical destruction facility.[3][6] High-temperature incineration with flue gas scrubbing ensures the complete destruction of the compound into less harmful gaseous byproducts, which are then neutralized.[6]

5. Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and transportation of the waste container.[3] Do not attempt to transport hazardous waste personally.

Quantitative Data Summary

ParameterGuidelineCitation
Waste Category Halogenated Organic Waste[1][4]
pH Range for Aqueous Waste (if applicable) 6-9 (after neutralization)[4]
Halogen Content for "Halogen-Containing Solvents" > 2%[4]
Storage in SAA (partially filled) Up to 1 year[2]
Removal from SAA (full container) Within 3 days[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of this compound Waste segregate Segregate as Halogenated Organic Waste start->segregate improper_disposal Improper Disposal (Drain/Trash) start->improper_disposal container Collect in a Labeled, Compatible Container segregate->container store Store in a Designated Satellite Accumulation Area container->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Professional Disposal via Incineration contact_ehs->incineration stop STOP! Violation of Safety and Environmental Regulations improper_disposal->stop

Disposal decision workflow for this compound.

By adhering to these procedures, laboratories can ensure they are operating in a safe, compliant, and environmentally conscious manner, thereby building a foundation of trust and responsibility in their scientific endeavors.

References

Essential Safety and Operational Guide for Handling (5-Chloro-1-benzothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Summary

While specific toxicological data for (5-Chloro-1-benzothiophen-2-yl)methanol is not available, its structure suggests potential hazards based on related chemical classes. Substituted benzothiophenes and chlorinated organic compounds warrant careful handling due to potential irritant, toxic, and environmental hazards.[2][3][4] The following table summarizes potential hazards that should be assumed until specific data becomes available.

Hazard ClassificationDescriptionSource/Analogy
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.General precaution for chlorinated heterocyclic compounds.[1]
Skin/Eye Irritation May cause skin and serious eye irritation upon contact.[2]A common property of many chemical substances.
Target Organ Toxicity Potential for specific target organ toxicity (single or repeated exposure).Based on data for similar benzothiophene derivatives.
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.A common concern for chlorinated organic compounds.[5][6]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times within the designated work area.[7][8][9]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over safety glasses if there is a splash hazard.[2][10]Protects against splashes and potential vapors that can cause serious eye irritation.
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contaminated.[1][10]Provides a barrier against skin contact and absorption. Double gloving offers additional protection in case of a breach in the outer glove.
Body Protection A flame-resistant lab coat, fully buttoned. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.[2][10]Protects skin from accidental splashes and contamination.
Respiratory Protection All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][10]Minimizes inhalation exposure to dust or vapors.
Footwear Closed-toe, chemical-resistant shoes are mandatory.Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

All work with this compound must be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.[1]

Preparation:

  • Ensure the chemical fume hood is functioning correctly with adequate airflow.

  • Cover the work surface with disposable absorbent bench paper.

  • Assemble all necessary equipment and reagents before commencing the experiment.

  • Don all required PPE as outlined in the table above.

Handling the Compound:

  • When weighing the solid, perform the task within the fume hood. Use a dedicated spatula and weighing vessel.

  • Avoid the formation of dust and aerosols.[2]

  • Handle all solutions containing the compound with the same level of precaution as the solid.

  • Keep containers tightly closed when not in use.[5]

Post-Handling:

  • Thoroughly clean all non-disposable equipment with a suitable solvent within the fume hood.

  • Wipe down the work surface of the fume hood.

  • Dispose of all contaminated waste as described in the disposal plan below.

  • Carefully remove PPE, avoiding cross-contamination.

  • Wash hands and forearms thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: Contaminated consumables (e.g., gloves, bench paper, pipette tips) should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container for halogenated organic compounds. Do not pour down the drain.[11]

Disposal Procedure:

  • All waste must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.[3]

  • Waste disposal may involve high-temperature incineration by a licensed waste disposal company.[12]

Below is a diagram illustrating the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Operation prep_workspace Prepare Workspace prep_fume_hood->prep_workspace prep_ppe Don Appropriate PPE handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh Proceed to Handling prep_workspace->prep_ppe handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Equipment handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Store Waste cleanup_decontaminate->cleanup_waste cleanup_ppe_removal Remove PPE cleanup_waste->cleanup_ppe_removal cleanup_wash Wash Hands Thoroughly cleanup_ppe_removal->cleanup_wash

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.